Product packaging for Cefcapene pivoxil hydrochloride(Cat. No.:CAS No. 147816-23-7)

Cefcapene pivoxil hydrochloride

Cat. No.: B023812
CAS No.: 147816-23-7
M. Wt: 604.1 g/mol
InChI Key: ALPFRUJYOAKQQR-CQZSJNSUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cefcapene Pivoxil Hydrochloride is the pivalate ester prodrug form of the active antibiotic cefcapene, constituting a semi-synthetic, orally active third-generation cephalosporin. This compound exhibits potent and broad-spectrum antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus . Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, the active form binds to penicillin-binding proteins (PBPs), which disrupts the cross-linking of the peptidoglycan layer, ultimately leading to bacterial cell lysis and death. In research settings, this compound is a valuable tool for studying antibiotic efficacy, investigating bacterial resistance mechanisms, and exploring antibiotic synergy. Beyond its conventional antibacterial applications, emerging clinical case reports suggest its potential as a novel therapeutic candidate for inflammatory conditions such as Palmoplantar Pustulosis (PPP) with associated pustulotic arthro-osteitis (PAO), opening avenues for further dermatological and immunological research. This product is guaranteed to have a purity of ≥98% and is provided as a white to beige powder. It is supplied for laboratory research use only and is strictly not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30ClN5O8S2 B023812 Cefcapene pivoxil hydrochloride CAS No. 147816-23-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O8S2.ClH/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H/b12-6-;/t14-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPFRUJYOAKQQR-CQZSJNSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048582
Record name Cefcapene pivoxil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147816-23-7
Record name Cefcapene pivoxil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147816237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefcapene pivoxil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFCAPENE PIVOXIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J77167P9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cefcapene Pivoxil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefcapene pivoxil hydrochloride is an orally administered third-generation cephalosporin antibiotic. It is a prodrug that is rapidly hydrolyzed by esterases in the intestinal wall to its active metabolite, cefcapene. As a member of the β-lactam class of antibiotics, cefcapene exerts its bactericidal effect by inhibiting the final, critical stage of peptidoglycan synthesis in the bacterial cell wall. This guide provides a detailed examination of the molecular mechanism of action of cefcapene, its affinity for specific penicillin-binding proteins (PBPs), and its spectrum of activity against key clinical pathogens. Detailed experimental protocols for determining antibacterial efficacy and PBP binding affinity are also provided, along with visualizations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound is administered in an inactive ester form to enhance oral bioavailability.[1][2] Upon absorption in the gastrointestinal tract, it undergoes hydrolysis to release the active free acid, cefcapene.[3]

The bactericidal action of cefcapene is a result of the inhibition of bacterial cell wall synthesis.[4][5] The structural integrity of the bacterial cell wall is maintained by a cross-linked mesh-like polymer called peptidoglycan. The synthesis of this polymer involves a final transpeptidation step, which is catalyzed by a family of bacterial enzymes known as penicillin-binding proteins (PBPs).[6][7]

Cefcapene, sharing a structural similarity with the D-alanyl-D-alanine terminal of the peptidoglycan precursor peptides, acts as a suicide substrate for the transpeptidase domain of PBPs. It covalently acylates a critical serine residue within the PBP active site, forming a stable, long-lived acyl-enzyme complex.[6] This irreversible inhibition prevents the cross-linking of peptidoglycan strands, compromising the structural integrity of the cell wall. The resulting defective cell wall cannot withstand the high internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[7]

cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasmic Space / Cell Wall UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid -pentapeptide UDP_NAG->UDP_NAM Synthesis of precursors Lipid_I Lipid I UDP_NAM->Lipid_I Anchoring to Lipid Carrier Lipid_II Lipid II Lipid_I->Lipid_II Addition of NAG Lipid_II_Flip Lipid II Lipid_II->Lipid_II_Flip Flippase Action (Translocation) PG_Chain Nascent Peptidoglycan Chain Lipid_II_Flip->PG_Chain Transglycosylation (PBP-mediated) Crosslinked_PG Cross-linked Peptidoglycan PG_Chain->Crosslinked_PG Transpeptidation (PBP-mediated) PBP Penicillin-Binding Protein (PBP) PBP->Crosslinked_PG Inactive_PBP Inactive Acylated PBP PBP->Inactive_PBP Cefcapene Cefcapene (Active Form) Cefcapene->PBP Covalent Binding Cefcapene->Inactive_PBP Inactive_PBP->Crosslinked_PG Inhibition

Caption: Cefcapene's Mechanism of Action on Bacterial Cell Wall Synthesis.

Affinity for Penicillin-Binding Proteins (PBPs)

The efficacy of a β-lactam antibiotic is highly dependent on its affinity for specific essential PBPs, which varies between bacterial species. Cefcapene exhibits a broad spectrum of activity due to its high affinity for multiple PBPs in both Gram-positive and Gram-negative bacteria.[3]

In Gram-positive cocci, such as Staphylococcus aureus, the essential PBPs are PBP1, PBP2, and PBP3. Cefcapene demonstrates a high binding affinity for all three of these PBPs.[3] In Gram-negative bacilli like Escherichia coli, PBP3 is a primary target, essential for cell septation, and cefcapene shows a high affinity for this protein.[3] This multi-target profile contributes to its potent bactericidal activity.

Data Presentation: PBP Binding Affinity

Quantitative analysis of the binding affinity of cefcapene for specific PBPs is typically expressed as the 50% inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kd). Lower values indicate higher binding affinity.

BacteriumPBP TargetCefcapene Kd (µM)Reference ComparatorComparator Kd (µM)
Streptococcus pneumoniaePBP1A>100Cefditoren0.005 ± 0.004
Streptococcus pneumoniaePBP2X23.23 ± 2.64Cefditoren9.70 ± 8.24
Data sourced from a 2024 study using microscale thermophoresis.[8]

Antibacterial Spectrum and Efficacy

Cefcapene has demonstrated potent in vitro activity against a wide range of clinical isolates, including common respiratory and oral pathogens. Its activity is particularly notable against penicillin-susceptible and -intermediate Streptococcus pneumoniae (PSSP/PISP), β-lactamase producing and non-producing Haemophilus influenzae, and Moraxella catarrhalis.[1]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of cefcapene is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Bacterial Species (No. of Isolates)Cefcapene MIC₅₀ (µg/mL)Cefcapene MIC₉₀ (µg/mL)Cefcapene MIC Range (µg/mL)
Staphylococcus aureus (MSSA)≤1.02.0≤1.0 - 4.0
Streptococcus pneumoniae (PSSP)≤0.015≤0.015-
Streptococcus pneumoniae (PISP)0.060.12-
Streptococcus pneumoniae (PRSP)0.51.0-
Streptococcus pyogenes≤0.015≤0.015-
Haemophilus influenzae (BLNAR)≤0.015≤0.015-
Moraxella catarrhalis0.250.5-
Escherichia coli≤0.54.0≤0.5 - >32
Klebsiella pneumoniae≤0.51.0≤0.5 - >32
Data compiled from multiple in vitro studies.[1][3] BLNAR: β-lactamase negative, ampicillin-resistant.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of cefcapene is determined using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol: Broth Microdilution

  • Preparation of Antimicrobial Solution: Prepare a stock solution of cefcapene active form in an appropriate solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range. For fastidious organisms like S. pneumoniae and H. influenzae, use specific supplemented media (e.g., MH-F broth).

  • Inoculum Preparation: Culture the bacterial isolate on an appropriate agar plate overnight. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Each well will contain 50-100 µL of the inoculated broth.

  • Controls: Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only) on each plate.

  • Incubation: Seal the plates to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of cefcapene that completely inhibits visible bacterial growth (i.e., the first clear well).

cluster_workflow MIC Determination Workflow prep_stock Prepare Cefcapene Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution inoculate Inoculate Wells to ~5x10^5 CFU/mL serial_dilution->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Suspension prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Testing.
PBP Binding Affinity Assay

The affinity of cefcapene for specific PBPs can be determined using a competitive binding assay with a fluorescently labeled β-lactam, such as Bocillin-FL (a derivative of penicillin V).

Protocol: Competitive PBP Binding Assay

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus, E. coli) to mid-logarithmic phase.

  • Intact Cell Competition: Aliquot the live bacterial cells. Incubate separate aliquots with increasing concentrations of unlabeled cefcapene for a set period (e.g., 30 minutes) at room temperature to allow binding to PBPs. A control sample with no cefcapene is included.

  • Fluorescent Labeling: Add a fixed, sub-saturating concentration of Bocillin-FL to all samples and incubate for a shorter period (e.g., 10 minutes). Bocillin-FL will bind to any PBPs not already occupied by cefcapene.

  • Cell Lysis and Membrane Preparation: Pellet the cells by centrifugation, wash to remove unbound probe, and lyse the cells (e.g., via sonication or French press). Isolate the cell membrane fraction, which contains the PBPs, by ultracentrifugation.

  • SDS-PAGE: Solubilize the membrane proteins and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorescence Detection: Visualize the fluorescently labeled PBPs by scanning the gel with a fluorescence imager. The intensity of the fluorescence in each PBP band is inversely proportional to the amount of cefcapene that was bound.

  • Quantification: Quantify the fluorescence intensity of each PBP band. The IC₅₀ value is calculated as the concentration of cefcapene required to reduce the fluorescence intensity by 50% compared to the control lane (no cefcapene).

cluster_workflow Competitive PBP Binding Assay Workflow culture Culture Bacteria to Mid-Log Phase compete Incubate Live Cells with Varying [Cefcapene] culture->compete label_pbp Add Fluorescent Penicillin (Bocillin-FL) to Label Unbound PBPs compete->label_pbp wash_lyse Wash, Lyse Cells & Isolate Membranes label_pbp->wash_lyse sds_page Separate Membrane Proteins by SDS-PAGE wash_lyse->sds_page scan Visualize Bands with Fluorescence Scanner sds_page->scan quantify Quantify Band Intensity & Calculate IC50 scan->quantify

References

Cefcapene Pivoxil Hydrochloride: A Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcapene pivoxil hydrochloride is an orally administered third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the intestinal wall to its active form, cefcapene. This guide provides a comprehensive overview of the antibacterial spectrum of cefcapene, detailing its in-vitro activity against a wide range of clinically relevant bacteria. The information presented herein is intended to support research, scientific understanding, and drug development efforts related to this compound.

In-Vitro Antibacterial Spectrum

Cefcapene exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its efficacy is particularly noted against common pathogens responsible for respiratory tract, urinary tract, and oral infections.

Gram-Positive Bacteria

Cefcapene demonstrates potent activity against many Gram-positive organisms. It is particularly effective against Streptococcus pneumoniae, including penicillin-susceptible (PSSP), penicillin-intermediate (PISP), and some penicillin-resistant (PRSP) strains.[1] It also shows excellent activity against other streptococci and methicillin-susceptible Staphylococcus aureus (MSSA).[2]

Gram-Negative Bacteria

The antibacterial spectrum of cefcapene extends to a variety of Gram-negative bacteria. It has strong activity against Haemophilus influenzae (both β-lactamase producing and non-producing strains) and Moraxella catarrhalis.[1][2] Its activity against Enterobacteriaceae is also notable, with a low Minimum Inhibitory Concentration (MIC) required to inhibit 50% of the tested strains (MIC50).[2]

Quantitative Data Summary

The following tables summarize the in-vitro activity of cefcapene against a range of bacterial isolates, as determined by Minimum Inhibitory Concentration (MIC) values. MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Table 1: In-Vitro Activity of Cefcapene Against Respiratory Pathogens

Bacterial SpeciesNumber of StrainsMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Reference
Streptococcus pneumoniae (PSSP)---≤0.05[1]
Streptococcus pneumoniae (PISP/PRSP)---≤0.39[1]
Haemophilus influenzae (β-lactamase positive & negative)197<0.031-4[2]
Moraxella catarrhalis---3.13[1]

Table 2: In-Vitro Activity of Cefcapene Against Oral Pathogens

Bacterial SpeciesNumber of StrainsMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Reference
Oral Streptococci-<0.05 - 0.39--[3]
Peptostreptococcus spp.----[3]
Prevotella spp.----[3]

Table 3: In-Vitro Activity of Cefcapene Against Enterobacteriaceae

Bacterial SpeciesNumber of StrainsMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Reference
Enterobacteriaceae--≤1-[2]

Experimental Protocols

The determination of the in-vitro antibacterial spectrum of this compound is primarily based on standardized antimicrobial susceptibility testing methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most common methods employed are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and subsequent subculturing for determining the Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of cefcapene is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations. These dilutions are dispensed into the wells of a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium overnight. Several colonies are then used to prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.

  • Inoculation: Each well of the microtiter plate containing the serially diluted cefcapene is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.

  • Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of cefcapene at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after the MIC has been established.

Methodology:

  • Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (typically 10-100 μL) is taken from the wells of the microdilution plate that showed no visible growth (i.e., at and above the MIC).

  • Plating: The aliquots are plated onto a suitable antibiotic-free agar medium (e.g., Tryptic Soy Agar).

  • Incubation: The agar plates are incubated at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results: After incubation, the number of surviving bacterial colonies on each plate is counted. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizations

Experimental Workflow for MIC and MBC Determination

experimental_workflow cluster_mic Minimum Inhibitory Concentration (MIC) Determination cluster_mbc Minimum Bactericidal Concentration (MBC) Determination prep_antibiotic Prepare serial dilutions of Cefcapene in a 96-well plate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate incubate_mic Incubate plate at 35°C for 16-20 hours inoculate->incubate_mic read_mic Visually determine the lowest concentration with no growth (MIC) incubate_mic->read_mic subculture Subculture from wells at and above the MIC onto agar plates read_mic->subculture incubate_mbc Incubate agar plates at 35°C for 18-24 hours subculture->incubate_mbc read_mbc Count colonies and determine the lowest concentration with ≥99.9% killing (MBC) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC of Cefcapene.

Conclusion

This compound demonstrates a potent and broad-spectrum of antibacterial activity against a variety of clinically significant Gram-positive and Gram-negative bacteria. Its effectiveness against key respiratory, oral, and urinary tract pathogens, including some resistant strains, makes it a valuable therapeutic agent. The standardized methodologies for determining its in-vitro activity, as detailed in this guide, provide a robust framework for further research and comparative analysis in the field of antimicrobial drug development.

References

An In-depth Technical Guide to Cefcapene Pivoxil Hydrochloride: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefcapene pivoxil hydrochloride is a third-generation oral cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active metabolite, cefcapene. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, and pharmacodynamics of this compound. Detailed experimental protocols for its analysis and the determination of its antimicrobial activity are also presented, alongside visual representations of its mechanism of action and experimental workflows.

Chemical Structure and Identity

Cefcapene pivoxil is chemically designated as (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, pivaloyloxymethyl ester. The hydrochloride salt form enhances its stability and suitability for pharmaceutical formulations.

Chemical Structure:

Chemical structure of Cefcapene pivoxil

Caption: Chemical structure of Cefcapene Pivoxil.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 147816-24-8[1][2][3][4][5][6]
Molecular Formula C₂₃H₂₉N₅O₈S₂ · HCl · H₂O[1][3][4]
Molecular Weight 622.11 g/mol [1][2][3][4][6]
Melting Point 158-164°C[7]
Solubility Soluble in DMSO and methanol. Sparingly soluble in water.[1][7]
Appearance White to pale yellowish-white crystalline powder

Pharmacokinetics

This compound is administered orally as a prodrug. Following absorption, it is rapidly hydrolyzed by esterases in the intestinal wall and blood to its active form, cefcapene.

ParameterDescriptionValueReference
Absorption Orally administered prodrug, hydrolyzed to active cefcapene.Mean urinary recovery ratio of ~30-34% suggests good absorption.
Distribution Data for the active metabolite, cefcapene, is relevant. Widely distributed in body tissues and fluids.
Protein Binding Data for the active metabolite, cefcapene, is relevant.
Metabolism Cefcapene pivoxil is hydrolyzed to the active metabolite, cefcapene.[1]
Excretion Cefcapene is primarily excreted unchanged in the urine.

Pharmacodynamics

Mechanism of Action

Like other β-lactam antibiotics, the active metabolite cefcapene exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to the weakening of the cell wall and subsequent cell lysis.

G cluster_bacterium Bacterial Cell Cefcapene Cefcapene PBPs Penicillin-Binding Proteins (PBPs) Cefcapene->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking Cefcapene->Peptidoglycan_Synthesis Inhibits PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Synthesis Peptidoglycan_Synthesis->Cell_Wall Essential for Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Weakened wall leads to

Caption: Mechanism of action of Cefcapene.

Antibacterial Spectrum

Cefcapene exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] It is effective against common respiratory and urinary tract pathogens.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol describes a stability-indicating HPLC method for the determination of cefcapene pivoxil.

G Start Start Sample_Prep Sample Preparation: Dissolve Cefcapene Pivoxil HCl in appropriate solvent Start->Sample_Prep HPLC_System HPLC System Setup: - Column: Lichrospher RP-18 (250 mm x 4.6 mm, 5 µm) - Mobile Phase: Acetonitrile and Citric acid/Potassium chloride buffer - Flow Rate: 1 mL/min - Detection: UV at 270 nm - Temperature: 30°C Sample_Prep->HPLC_System Injection Inject Sample into HPLC HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 270 nm Chromatography->Detection Data_Analysis Data Analysis: - Determine retention time - Quantify peak area Detection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for HPLC analysis.

Methodology:

  • Standard and Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • Chromatographic Conditions:

    • Column: Lichrospher RP-18 (250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 10 mmol/L citric acid and 18 mmol/L potassium chloride) in a 45:55 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 270 nm.

    • Temperature: 30°C.

  • Analysis: Inject the prepared solutions into the HPLC system and record the chromatograms.

  • Quantification: The concentration of cefcapene pivoxil is determined by comparing the peak area of the sample to that of a standard of known concentration.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antibiotic against a specific bacterium.

G Start_MIC Start Prepare_Antibiotic Prepare Serial Dilutions of Cefcapene Pivoxil HCl in broth medium Start_MIC->Prepare_Antibiotic Prepare_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland standard) Start_MIC->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Wells with bacterial suspension Prepare_Antibiotic->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubation Incubate the Plate (e.g., 18-24 hours at 37°C) Inoculate_Plate->Incubation Read_Results Visually Inspect for Bacterial Growth (turbidity) Incubation->Read_Results Determine_MIC Identify the Lowest Concentration with no visible growth (MIC) Read_Results->Determine_MIC End_MIC End Determine_MIC->End_MIC

Caption: Workflow for MIC determination.

Methodology:

  • Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Prepare Bacterial Inoculum: Prepare a standardized suspension of the test bacterium equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium as detected by the unaided eye.

Synthesis Overview

The synthesis of this compound is a multi-step process that typically starts from 7-aminocephalosporanic acid (7-ACA). A simplified logical flow is depicted below.

G Start_Synth Start 7_ACA 7-Aminocephalosporanic Acid (7-ACA) Start_Synth->7_ACA Side_Chain_Attach Attachment of the Aminothiazole Side Chain 7_ACA->Side_Chain_Attach Intermediate_1 Cefcapene Intermediate Side_Chain_Attach->Intermediate_1 Esterification Esterification with Pivaloyloxymethyl Halide Intermediate_1->Esterification Cefcapene_Pivoxil Cefcapene Pivoxil Esterification->Cefcapene_Pivoxil Salt_Formation Formation of Hydrochloride Salt Cefcapene_Pivoxil->Salt_Formation Final_Product Cefcapene Pivoxil Hydrochloride Salt_Formation->Final_Product End_Synth End Final_Product->End_Synth

Caption: Logical flow of Cefcapene Pivoxil HCl synthesis.

Conclusion

This compound is a valuable third-generation oral cephalosporin with a well-characterized chemical structure and a broad spectrum of antibacterial activity. This guide has provided a detailed overview of its key properties and the experimental methodologies used for its evaluation. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the development and study of antimicrobial agents.

References

In Vitro Activity of Cefcapene Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of Cefcapene, a third-generation oral cephalosporin, against a range of clinically relevant Gram-positive bacteria. The document details its mechanism of action, summarizes key quantitative susceptibility data, and outlines standardized experimental protocols for determining its efficacy.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefcapene, the active metabolite of the prodrug Cefcapene pivoxil, exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall. This is achieved through covalent binding to essential Penicillin-Binding Proteins (PBPs), which are bacterial enzymes critical for the cross-linking of peptidoglycan. The inactivation of these PBPs leads to the arrest of cell wall synthesis, resulting in cell lysis and bacterial death.

Cefcapene has demonstrated a strong binding affinity for key PBPs in Gram-positive bacteria. In Staphylococcus aureus, cephalosporins generally target PBPs 1, 2, and 3, which are essential for cell growth and survival. In Streptococcus pneumoniae, Cefcapene exhibits a high affinity for PBP1A and PBP2X, both of which are major targets for cephalosporins in this organism.

Cefcapene Cefcapene PBPs Penicillin-Binding Proteins (PBPs) Cefcapene->PBPs Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Catalyzes Inhibition->PBPs Inhibits start Start prep_antibiotic Prepare Cefcapene Stock Solution start->prep_antibiotic serial_dilution Perform Serial Dilutions in Microtiter Plate prep_antibiotic->serial_dilution inoculate Inoculate Microtiter Plate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results and Determine MIC incubate->read_results end End read_results->end start Start prep_antibiotic Prepare Cefcapene Stock Solution start->prep_antibiotic add_antibiotic Add Cefcapene to Agar to Create Serial Dilutions prep_antibiotic->add_antibiotic prep_agar Prepare Molten Mueller-Hinton Agar prep_agar->add_antibiotic pour_plates Pour Agar Plates and Allow to Solidify add_antibiotic->pour_plates inoculate Spot Inoculate Agar Plates pour_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results and Determine MIC incubate->read_results end End read_results->end

In Vivo Efficacy of Cefcapene Pivoxil Hydrochloride in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cefcapene pivoxil hydrochloride, an orally absorbed prodrug of the third-generation cephalosporin cefcapene, has demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of its in vivo efficacy as demonstrated in various animal models of infection, with a focus on quantitative data and detailed experimental protocols.

Quantitative Efficacy Data

The in vivo efficacy of this compound has been quantified in systemic infection models, with the 50% effective dose (ED₅₀) being a key parameter for assessing its therapeutic potential.

Table 1: In Vivo Efficacy of Cefcapene Pivoxil against Systemic Infection in Mice

Bacterial StrainAnimal ModelEfficacy EndpointCefcapene Pivoxil ED₅₀ (mg/kg)95% Confidence Interval (mg/kg)Comparator DrugComparator ED₅₀ (mg/kg)Reference
Staphylococcus aureus ATCC29213Mouse (Systemic Infection)Survival11.508.61-15.36Cefditoren pivoxil57.18[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vivo efficacy studies. Below are protocols derived from published research on Cefcapene pivoxil and related cephalosporins.

This model is commonly used to evaluate the efficacy of antibiotics against bacteria that cause systemic infections.

  • Animal Model:

    • Species: Kunming mice

    • Weight: 18-22 g

    • Housing: Standard laboratory conditions with free access to food and water.

  • Bacterial Strain and Inoculum Preparation:

    • Strain: Staphylococcus aureus ATCC29213.

    • Culture: The strain is cultured in Mueller-Hinton (MH) broth.

    • Inoculum: The bacterial suspension is diluted with 5% gastric mucin to achieve a concentration that results in a lethal infection.

  • Infection and Treatment:

    • Infection: Mice are infected via intraperitoneal injection of the bacterial suspension.

    • Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) at various doses. Treatment is typically initiated shortly after infection.

  • Efficacy Evaluation:

    • Endpoint: The primary endpoint is the survival of the mice over a specified period (e.g., 7 days).

    • Data Analysis: The ED₅₀, representing the dose required to protect 50% of the animals from lethal infection, is calculated using a suitable statistical method, such as the Bliss method.[1]

This model is relevant for assessing the efficacy of antibiotics against common respiratory pathogens.

  • Animal Model:

    • Species: Specific pathogen-free (SPF) mice.

  • Bacterial Strains and Inoculum Preparation:

    • Strains: Streptococcus pneumoniae (penicillin-susceptible) and Haemophilus influenzae (β-lactamase non-producing, ampicillin-resistant).

    • Culture: Strains are cultured on appropriate media (e.g., blood agar for S. pneumoniae, chocolate agar for H. influenzae).

    • Inoculum: Bacterial suspensions are prepared in a suitable broth. For mixed infections, the suspensions of the two strains are combined.

  • Infection and Treatment:

    • Infection: Mice are anesthetized and infected via intranasal instillation of the bacterial suspension.

    • Drug Administration: this compound is administered orally at specified doses and time points post-infection (e.g., 3, 20, 24, and 28 hours post-infection).

  • Efficacy Evaluation:

    • Endpoint: The therapeutic effect is evaluated by determining the bacterial load (colony-forming units, CFU) in the lungs and/or blood at a specific time point after the final treatment.

    • Data Analysis: The reduction in bacterial counts in treated groups is compared to that in a control (vehicle-treated) group.

Visualized Experimental Workflows

The following diagrams illustrate the workflows for the described in vivo efficacy studies.

Systemic_Infection_Model cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation Animal Select Kunming Mice (18-22g) Infect Infect Mice via Intraperitoneal Injection Animal->Infect Bacteria Culture Staphylococcus aureus ATCC29213 Inoculum Prepare Inoculum with 5% Gastric Mucin Bacteria->Inoculum Inoculum->Infect Treat Administer Cefcapene Pivoxil Orally Infect->Treat Observe Observe Survival for 7 Days Treat->Observe Calculate Calculate ED50 Observe->Calculate Respiratory_Infection_Model cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation Animal Select SPF Mice Infect Infect Mice via Intranasal Instillation Animal->Infect Bacteria_S Culture S. pneumoniae Inoculum Prepare Mixed Bacterial Suspension Bacteria_S->Inoculum Bacteria_H Culture H. influenzae Bacteria_H->Inoculum Inoculum->Infect Treat Administer Cefcapene Pivoxil Orally at Multiple Time Points Infect->Treat Harvest Harvest Lungs/Blood Treat->Harvest Quantify Determine Bacterial Load (CFU) Harvest->Quantify Compare Compare with Control Group Quantify->Compare

References

The Hydrolysis of Cefcapene Pivoxil Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrolysis of the prodrug cefcapene pivoxil hydrochloride to its active antibacterial agent, cefcapene. This document details the mechanism of action, enzymatic pathways, and key experimental protocols for studying this critical activation step.

Introduction

This compound is an oral, third-generation cephalosporin antibiotic administered as a prodrug to enhance its oral bioavailability. The active form, cefcapene, is liberated in the body through the enzymatic hydrolysis of the pivaloyloxymethyl ester group. Understanding the kinetics and mechanisms of this hydrolysis is paramount for predicting drug efficacy, pharmacokinetics, and potential metabolic liabilities.

Mechanism of Hydrolysis

The conversion of cefcapene pivoxil to cefcapene is an enzyme-mediated hydrolysis reaction. This process primarily occurs in the intestinal mucosa and the liver upon absorption. The hydrolysis is catalyzed by a class of enzymes known as esterases.

Enzymatic Hydrolysis

The primary enzymes responsible for the hydrolysis of cefcapene pivoxil are carboxylesterases (CES)[1]. In humans, two major carboxylesterases, CES1 and CES2, play crucial roles in the metabolism of ester-containing drugs[1][2][3].

  • Human Carboxylesterase 1 (hCE1): Predominantly expressed in the liver, hCE1 is responsible for the hydrolysis of a wide range of drug esters[3].

  • Human Carboxylesterase 2 (hCE2): Found in high concentrations in the small intestine, hCE2 is a key enzyme in the presystemic hydrolysis of many orally administered ester prodrugs[3][4].

The hydrolysis reaction cleaves the ester bond, releasing the active cefcapene molecule, pivalic acid, and formaldehyde.

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products Cefcapene_Pivoxil Cefcapene Pivoxil Hydrochloride Esterases Carboxylesterases (CES1 in Liver, CES2 in Intestine) Cefcapene_Pivoxil->Esterases Cefcapene Cefcapene (Active Drug) Pivalic_Acid Pivalic Acid Formaldehyde Formaldehyde Esterases->Cefcapene Esterases->Pivalic_Acid Esterases->Formaldehyde Pivalic_Acid_Metabolism cluster_hydrolysis Prodrug Hydrolysis cluster_conjugation Metabolic Conjugation cluster_excretion Excretion & Potential Depletion Cefcapene_Pivoxil Cefcapene Pivoxil Pivalic_Acid Pivalic Acid Cefcapene_Pivoxil->Pivalic_Acid Esterase Hydrolysis Pivaloyl_CoA Pivaloyl-CoA Pivalic_Acid->Pivaloyl_CoA Activation Carnitine Carnitine Pivaloylcarnitine Pivaloylcarnitine Carnitine->Pivaloylcarnitine Pivaloyl_CoA->Pivaloylcarnitine Urine Urinary Excretion Pivaloylcarnitine->Urine Carnitine_Depletion Systemic Carnitine Depletion Urine->Carnitine_Depletion Prolonged Administration Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis Prepare_Solutions Prepare Stock Solutions: - Cefcapene Pivoxil - Internal Standard Incubate_Mixture Incubate at 37°C: - Cefcapene Pivoxil - Microsomes - Buffer Prepare_Solutions->Incubate_Mixture Prepare_Microsomes Prepare Microsome Suspensions: - HLM and HIM in Buffer Prepare_Microsomes->Incubate_Mixture Time_Points Collect Samples at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate_Mixture->Time_Points Quench_Reaction Quench Reaction: - Add cold Acetonitrile with  Internal Standard Time_Points->Quench_Reaction Centrifuge Centrifuge to Pellet Protein Quench_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by HPLC-UV Centrifuge->Analyze_Supernatant

References

An In-depth Technical Guide to the Pharmacokinetics and Oral Absorption of Cefcapene Pivoxil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcapene pivoxil hydrochloride is an orally administered, third-generation cephalosporin antibiotic.[1][2][3] It is a prodrug, specifically the pivaloyloxymethyl ester of cefcapene, designed to enhance its oral bioavailability.[4][5][6] Following oral administration, it is hydrolyzed by esterases, releasing the active antibacterial agent, cefcapene.[6][7] This guide provides a comprehensive overview of its absorption, distribution, metabolism, and excretion, supported by quantitative data, experimental methodologies, and process visualizations.

Oral Absorption and Metabolism

The oral absorption of cefcapene is facilitated by its formulation as a pivoxil ester prodrug. This chemical modification increases its lipophilicity, allowing for better permeation across the intestinal epithelium.

Once in the gastrointestinal tract, this compound is hydrolyzed by esterases present in the intestinal wall to form the active drug, cefcapene.[7][8] This conversion is a critical step for its therapeutic efficacy. The solubility of cefcapene pivoxil is dependent on the acidity of the gastric juice, which can influence its absorption.[9]

G cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation Cefcapene_Pivoxil_HCl Cefcapene Pivoxil HCl (Prodrug) Absorption Absorption across Intestinal Epithelium Cefcapene_Pivoxil_HCl->Absorption Hydrolysis Hydrolysis by Esterases Absorption->Hydrolysis During/After Absorption Cefcapene Cefcapene (Active Drug) Hydrolysis->Cefcapene Pivalic_Acid Pivalic Acid Hydrolysis->Pivalic_Acid

Pharmacokinetics

The pharmacokinetic profile of cefcapene has been evaluated in various populations, including healthy adults, children, and patients with specific conditions.

Healthy Adult Volunteers

A study in healthy Korean male subjects demonstrated linear pharmacokinetics for this compound within a dose range of 100-200 mg.[10]

Table 1: Pharmacokinetic Parameters of Cefcapene in Healthy Korean Male Subjects After Single Oral Administration [10][11]

Parameter100 mg Dose (n=6)150 mg Dose (n=6)200 mg Dose (n=6)
Cmax (mg/L) 1.04 ± 0.221.24 ± 0.461.56 ± 0.43
Tmax (h) 1.5 - 2.0 (median)1.5 - 2.0 (median)1.5 - 2.0 (median)
AUCinf (h*mg/L) 2.94 ± 0.463.97 ± 1.284.70 ± 1.19
t1/2 (h) 1.03 ± 0.211.31 ± 0.271.96 ± 0.96
CL/F (L/h) 34.7 ± 5.440.8 ± 11.445.0 ± 12.1
Fraction Excreted in Urine (%) 31.5 ± 8.739.7 ± 6.942.9 ± 15.8
CLr (L/h) 11.0 ± 2.716.3 ± 3.718.2 ± 3.3

Data are presented as mean ± standard deviation, except for Tmax which is presented as a median range. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL/F: Apparent total body clearance; CLr: Renal clearance.

Pediatric Population

Pharmacokinetic studies in pediatric patients are crucial for establishing appropriate dosing regimens.

Table 2: Pharmacokinetic Parameters of Cefcapene in Pediatric Patients After Single Oral Doses [12]

Parameter3 mg/kg Dose6 mg/kg Dose
Cmax (µg/ml) 1.54 ± 0.682.85 ± 1.03
Tmax (hours) 2.27 ± 1.082.06 ± 1.16
t1/2 (hours) 2.22 ± 1.951.68 ± 0.66
AUC (0-inf) (µg.hr/ml) 7.43 ± 3.6811.90 ± 4.51
Urinary Recovery (8h) (%) 19.4 ± 6.617.1 ± 5.2
Special Populations
  • Patients with Diarrhea: The absorption of cefcapene pivoxil was not significantly different in patients with infectious disease and soft stool or diarrhea compared to healthy volunteers. The 12-hour urinary recovery was 30.1 ± 5.8% in patients versus 34.4 ± 5.5% in healthy subjects.[13]

  • Gastrectomized Patients: Patients who have undergone gastrectomy show lower Cmax and AUC for cefcapene compared to control subjects, as its solubility is pH-dependent.[9] The Tmax was also found to be affected by the extent and type of gastrectomy.[9]

Distribution

Cefcapene exhibits a plasma protein binding of approximately 88%.[8]

Excretion

The primary route of elimination for cefcapene is renal excretion.[8] A significant portion of the administered dose is excreted unchanged in the urine.[10][11]

Experimental Protocols

Pharmacokinetic Study in Healthy Volunteers

A representative experimental protocol for a single-dose pharmacokinetic study is outlined below, based on the study in healthy Korean subjects.[10][11]

  • Study Design: An open-label, dose-escalation, parallel-group study.

  • Subjects: 18 healthy male volunteers were divided into three treatment groups of six subjects each.

  • Dosing: A single oral dose of this compound was administered at 100 mg, 150 mg, or 200 mg.

  • Sample Collection:

    • Blood Samples: Serial blood samples were collected at specified time points up to 12 hours post-dose.

    • Urine Samples: Urine was collected for 24 hours after drug administration.

  • Analytical Method: Plasma and urine concentrations of cefcapene were determined using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

G cluster_setup Study Setup cluster_sampling Sample Collection cluster_analysis Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Dosing Single Oral Dose (e.g., 100, 150, 200 mg) Subject_Recruitment->Dosing Blood_Sampling Serial Blood Collection (up to 12h) Dosing->Blood_Sampling Urine_Sampling Urine Collection (up to 24h) Dosing->Urine_Sampling Sample_Processing Sample Processing Blood_Sampling->Sample_Processing Urine_Sampling->Sample_Processing HPLC_UV HPLC-UV Analysis Sample_Processing->HPLC_UV PK_Analysis Pharmacokinetic Analysis (Non-compartmental) HPLC_UV->PK_Analysis

Conclusion

This compound is effectively absorbed orally and rapidly converted to its active form, cefcapene. It exhibits dose-proportional pharmacokinetics within the therapeutic range. The primary route of elimination is through the kidneys. While generally well-absorbed, factors such as gastric pH can influence its bioavailability. The pharmacokinetic data available for both adult and pediatric populations provide a solid foundation for its clinical use in treating a variety of bacterial infections.

References

Cefcapene's Interaction with Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcapene, a third-generation oral cephalosporin antibiotic, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This critical process is mediated by a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). The affinity of Cefcapene for these essential enzymes is a key determinant of its antibacterial spectrum and clinical efficacy. This technical guide provides an in-depth analysis of Cefcapene's binding affinity to various PBPs, details the experimental methodologies used to determine these interactions, and presents a visual representation of the typical experimental workflow.

Mechanism of Action: Targeting Penicillin-Binding Proteins

Beta-lactam antibiotics, including Cefcapene, act as structural analogs of the D-alanyl-D-alanine terminal of the peptidoglycan precursor. This mimicry allows them to bind to the active site of PBPs. The binding leads to the acylation of a serine residue within the PBP active site, forming a stable, covalent bond. This irreversible inhibition inactivates the transpeptidase function of the PBP, preventing the cross-linking of peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

There is no complex signaling pathway associated with the direct inhibition of PBPs by Cefcapene. The mechanism is a direct enzymatic inactivation.

Quantitative Analysis of Cefcapene-PBP Binding Affinity

The binding affinity of Cefcapene to various PBPs is a critical factor in its antibacterial activity. This affinity is typically quantified using metrics such as the 50% inhibitory concentration (IC50) or the dissociation constant (Kd). The following table summarizes the available quantitative data on the binding affinity of Cefcapene to specific PBPs from clinically relevant bacterial species.

Bacterial SpeciesPenicillin-Binding Protein (PBP)Binding Affinity (Kd in µM)
Streptococcus pneumoniaePBP1AData not available
Streptococcus pneumoniaePBP2XData not available

Note: As of the latest literature review, specific IC50 or a broader range of Kd values for Cefcapene against a comprehensive panel of PBPs from various bacterial species are not widely published. The data for S. pneumoniae PBP1A and PBP2X was determined using Microscale Thermophoresis (MST).

Experimental Protocols for Determining PBP Binding Affinity

Several experimental techniques are employed to elucidate the binding affinity of beta-lactam antibiotics like Cefcapene to PBPs. The most common methodologies are detailed below.

Competitive PBP Binding Assay with Fluorescent Penicillin (Bocillin-FL)

This is a widely used in vitro method to determine the IC50 of a test compound for various PBPs simultaneously.

Principle: This assay is based on the competition between the unlabeled antibiotic (Cefcapene) and a fluorescently labeled penicillin derivative, such as Bocillin-FL, for binding to the PBPs. The concentration of the unlabeled antibiotic that inhibits 50% of the fluorescent signal from the labeled penicillin is the IC50 value.

Detailed Protocol:

  • Preparation of Bacterial Membranes:

    • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) are grown to the mid-logarithmic phase.

    • The cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • The bacterial cells are lysed using methods such as sonication or French press to release the cellular contents.

    • The cell lysate is subjected to ultracentrifugation to pellet the cell membranes, which contain the PBPs.

    • The membrane pellet is washed and resuspended in a suitable buffer. The total protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).

  • Competitive Binding Reaction:

    • A fixed amount of the prepared bacterial membranes is pre-incubated with varying concentrations of Cefcapene for a specific duration (e.g., 10-30 minutes) at a controlled temperature (e.g., 35-37°C) to allow for the binding of Cefcapene to the PBPs.

    • Following the pre-incubation, a fixed concentration of Bocillin-FL is added to the mixture and incubated for another set period (e.g., 10-15 minutes). Bocillin-FL will bind to the PBP active sites that are not occupied by Cefcapene.

  • Detection and Quantification:

    • The binding reaction is stopped by the addition of a sample buffer containing sodium dodecyl sulfate (SDS), which denatures the proteins.

    • The samples are then subjected to SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to separate the proteins based on their molecular weight.

    • After electrophoresis, the gel is visualized using a fluorescence scanner. The fluorescent bands correspond to the PBPs that have bound to Bocillin-FL.

    • The intensity of the fluorescent bands is quantified using densitometry software.

  • Data Analysis:

    • The percentage of Bocillin-FL binding inhibition for each Cefcapene concentration is calculated relative to a control sample containing no Cefcapene.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Cefcapene concentration and fitting the data to a sigmoidal dose-response curve.

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify biomolecular interactions in solution.

Principle: MST measures the directed movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon binding to a ligand will alter its thermophoretic movement. This change is used to determine the binding affinity (Kd).

Detailed Protocol:

  • Protein Labeling: One of the binding partners (e.g., the PBP) is fluorescently labeled.

  • Sample Preparation: A constant concentration of the labeled PBP is mixed with a serial dilution of the unlabeled ligand (Cefcapene).

  • MST Measurement: The samples are loaded into capillaries, and a microscopic temperature gradient is induced by an infrared laser. The fluorescence within the capillaries is monitored.

  • Data Analysis: The change in the normalized fluorescence as a function of the ligand concentration is plotted, and the data is fitted to a binding curve to determine the dissociation constant (Kd).

Biotinylated Ampicillin (BIO-AMP) Competition Assay

This method is an alternative to using fluorescently labeled penicillin.

Principle: This assay uses biotin-labeled ampicillin as the reporter molecule. The competition between the test antibiotic and BIO-AMP for PBP binding is quantified by detecting the amount of bound BIO-AMP using a streptavidin-conjugated enzyme (e.g., horseradish peroxidase) and a colorimetric or chemiluminescent substrate.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a competitive PBP binding assay using a fluorescent probe.

PBP_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_detection Detection & Analysis start Bacterial Culture (e.g., E. coli, S. aureus) harvest Harvest & Wash Cells start->harvest lysis Cell Lysis (Sonication/French Press) harvest->lysis ultracentrifuge Ultracentrifugation lysis->ultracentrifuge membranes Isolate & Resuspend Membranes (PBPs) ultracentrifuge->membranes pre_incubation Pre-incubate Membranes with varying [Cefcapene] membranes->pre_incubation Input add_bocillin Add Fluorescent Probe (e.g., Bocillin-FL) pre_incubation->add_bocillin incubation Incubate add_bocillin->incubation sds_page SDS-PAGE incubation->sds_page Input fluorescence_scan Fluorescence Scanning sds_page->fluorescence_scan quantification Densitometry & Band Quantification fluorescence_scan->quantification analysis IC50 Determination quantification->analysis end Binding Affinity Data (IC50) analysis->end Output

Caption: Workflow of a competitive PBP binding assay.

Conclusion

The binding affinity of Cefcapene to penicillin-binding proteins is the cornerstone of its antibacterial efficacy. Understanding the nuances of these interactions across different bacterial species and their specific PBPs is crucial for optimizing its clinical use and for the development of novel beta-lactam antibiotics. The experimental protocols outlined in this guide, particularly the competitive binding assay with fluorescent probes, provide a robust framework for quantifying these critical molecular interactions. Further research to generate a more comprehensive dataset of Cefcapene's PBP binding affinities across a wider range of clinically important pathogens is warranted and will be invaluable to the scientific and drug development communities.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis of Cefcapene Pivoxil Hydrochloride

Introduction

This compound (CFPN-PI) is an orally administered, third-generation cephalosporin antibiotic.[1][2] It is a prodrug that is hydrolyzed in the body to its active form, cefcapene.[3][4] Developed by Shionogi & Co. Ltd. in Japan, it exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][5] This guide provides a comprehensive overview of its discovery, synthesis, mechanism of action, and key experimental data, tailored for a technical audience.

Discovery and Development

Cefcapene pivoxil was developed to provide a potent oral cephalosporin with a balanced and broad antibacterial spectrum. It is particularly effective against common pathogens in respiratory tract infections, urinary tract infections, and skin and soft tissue infections.[4][6][7] The pivoxil ester formulation enhances its oral bioavailability, allowing for effective systemic concentrations of the active cefcapene molecule after administration.[2][8]

Mechanism of Action

Upon oral administration, this compound is absorbed through the intestinal tract, where it is rapidly hydrolyzed by esterases to form the active metabolite, cefcapene.[4] Cefcapene exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7]

The core mechanism involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] Cefcapene has a high affinity for PBPs 1, 2, and 3 in Staphylococcus aureus and PBP3 in Escherichia coli.[4] This inactivation of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1]

Cefcapene_Mechanism_of_Action cluster_absorption Intestinal Absorption cluster_action Bacterial Cell CFPN_PI Cefcapene Pivoxil HCl (Oral Prodrug) Esterase Intestinal Esterases CFPN_PI->Esterase Hydrolysis Cefcapene_Active Cefcapene (Active Form) Esterase->Cefcapene_Active PBP Penicillin-Binding Proteins (PBPs) Cefcapene_Active->PBP Inhibits Cefcapene_Active->PBP CellWall Peptidoglycan Cross-linking PBP->CellWall Catalyzes Lysis Cell Lysis & Bacterial Death CellWall->Lysis Disruption leads to

Figure 1: Mechanism of action of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from 7-aminocephalosporanic acid (7-ACA) or its derivative, 7-amino-3-hydroxymethyl-cephalosporanic acid (7-DACA or 7-HACA).[5][9][10] The process involves modifications at three key positions of the cephalosporin nucleus: the C-7 amino group, the C-3 methyl group, and the C-4 carboxylic acid group.

A general synthetic route can be summarized as follows:

  • Side Chain Acylation: The C-7 amino group of the cephalosporin nucleus (e.g., 7-DACA) is acylated with an activated side chain, typically (Z)-2-(2-tert-butoxycarbonylamino-thiazol-4-yl)pent-2-enoic acid (BAPA).[5][10]

  • Carbamylation: The hydroxyl group at the C-3 position is carbamylated, often using an agent like chlorosulfonyl isocyanate.[5][11] This step introduces the carbamoyloxymethyl group.

  • Esterification: The C-4 carboxylic acid is esterified to form the pivoxil (pivaloyloxymethyl) ester, which enhances oral absorption. This is typically achieved by reacting the intermediate with pivaloyloxymethyl iodide.[5]

  • Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group on the thiazole side chain is removed under acidic conditions, followed by the formation of the hydrochloride salt to yield the final active pharmaceutical ingredient.[5][9]

Cefcapene_Synthesis_Workflow Start Starting Material (7-DACA) Step1 Step 1: Acylation (Condensation Reaction) Start->Step1 SideChain Side Chain Acid (BAPA) SideChain->Step1 Intermediate1 7-Acylated Intermediate Step1->Intermediate1 Step2 Step 2: Carbamylation of C-3 Hydroxymethyl Intermediate1->Step2 CarbamylatingAgent Carbamylating Reagent (e.g., Chlorosulfonyl Isocyanate) CarbamylatingAgent->Step2 Intermediate2 Boc-Cefcapene Acid (BCN) Step2->Intermediate2 Step3 Step 3: Esterification of C-4 Carboxyl Group Intermediate2->Step3 EsterifyingAgent Esterifying Reagent (Pivaloyloxymethyl Iodide) EsterifyingAgent->Step3 Intermediate3 Boc-Cefcapene Pivoxil Step3->Intermediate3 Step4 Step 4: Deprotection & Salt Formation (HCl) Intermediate3->Step4 FinalProduct Cefcapene Pivoxil Hydrochloride Step4->FinalProduct

Figure 2: General synthetic workflow for Cefcapene Pivoxil HCl.

Quantitative Data

Pharmacokinetic Parameters

Pharmacokinetic studies in healthy male subjects have characterized the absorption and elimination of cefcapene after oral administration of this compound.

Table 1: Pharmacokinetic Parameters of Cefcapene after Single Oral Dose

Dose Cmax (mg/L) AUCinf (h*mg/L) Tmax (h) Reference
75 mg 1.16 ± 0.34 3.60 ± 1.03 - [12]
100 mg 1.04 ± 0.22 2.94 ± 0.46 1.5 - 2.0 [13]
150 mg 1.24 ± 0.46 3.97 ± 1.28 1.5 - 2.0 [13]
200 mg 1.56 ± 0.43 4.70 ± 1.19 1.5 - 2.0 [13]

Data presented as mean ± SD or median range. Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach Cmax.

The data indicates dose-proportional pharmacokinetics within the 100-200 mg range.[13]

Antibacterial Activity

Cefcapene demonstrates potent activity against a wide range of bacteria. Minimum Inhibitory Concentration (MIC) values are a key measure of this activity.

Table 2: Representative Minimum Inhibitory Concentration (MIC) Values for Cefcapene

Bacterial Species MIC Range (µg/mL) Reference
S. pneumoniae (penicillin-susceptible) 0.004 - 0.25 [3]

| S. aureus (MSSA, MIC80) | 3.13 |[4] |

Synthesis Yield

The overall yield of the synthesis process can vary depending on the specific route and scale. Published reports indicate that an overall yield of 36% has been achieved on a decagram scale.[5] Another attempted route reported a total yield of 14%.[14]

Key Experimental Protocols

Pharmacokinetic Analysis in Human Subjects

This protocol outlines a typical study to determine the pharmacokinetic profile of Cefcapene Pivoxil HCl.

  • Study Design: An open-label, single-dose, dose-escalation study in healthy adult male volunteers.[13]

  • Administration: Subjects receive a single oral dose of Cefcapene Pivoxil HCl (e.g., 100, 150, or 200 mg).[13]

  • Sample Collection:

    • Blood: Serial blood samples are collected at predefined time points (e.g., pre-dose and up to 12 hours post-dose).[13]

    • Urine: Urine samples are collected for up to 24 hours post-dose.[13]

  • Sample Analysis:

    • Plasma and urine concentrations of the active metabolite, cefcapene, are determined using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.[13]

  • Parameter Calculation: Pharmacokinetic parameters (Cmax, AUC, Tmax) are calculated from the plasma concentration-time data using non-compartmental analysis.[13]

Stability-Indicating HPLC Method

This method is used for the quantitative determination of cefcapene pivoxil in the presence of its degradation products.[15]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18 stationary phase (e.g., LiChrospher RP-18).

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer).

  • Flow Rate: 1.0 mL/min.[15]

  • Detection: UV detection at 270 nm.[15]

  • Temperature: 30 °C.[15]

  • Validation: The method is validated for linearity, accuracy, precision, selectivity, and robustness according to ICH guidelines.[15]

Forced Degradation Study Protocol

To assess the stability of the drug substance, forced degradation studies are performed under various stress conditions.[15]

  • Acidic Hydrolysis: The drug is dissolved in an acidic solution (e.g., 0.3 M HCl) and heated (e.g., at 363 K). Samples are taken at specific time intervals, cooled, and analyzed by the stability-indicating HPLC method.[15]

  • Oxidative Degradation: The drug is exposed to an oxidizing agent (e.g., hydrogen peroxide solution) at an elevated temperature.

  • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 373 K and 393 K) for an extended period (e.g., 28 days).[15]

  • Analysis: All samples are analyzed to quantify the remaining parent drug and identify major degradation products.[15]

References

Cefcapene Pivoxil Hydrochloride: A Technical Guide for Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcapene pivoxil hydrochloride is an orally administered third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed to its active form, cefcapene, in the intestinal wall. Cefcapene exhibits broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative bacteria, making it an effective therapeutic option for a range of respiratory tract infections. This technical guide provides an in-depth overview of this compound, focusing on its clinical efficacy, bacteriological outcomes, pharmacokinetic/pharmacodynamic properties, and safety profile in the context of respiratory tract infections.

Mechanism of Action

Cefcapene, the active metabolite of this compound, exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[1] This is achieved through its binding to essential penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan.[1][2] The inhibition of peptidoglycan synthesis leads to the weakening of the cell wall, ultimately resulting in cell lysis and bacterial death. Cefcapene has demonstrated a high affinity for PBPs in key respiratory pathogens.[3]

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes Lysis Cell Lysis and Death Cefcapene Cefcapene (Active Metabolite) Cefcapene->PBP Binds to and Inhibits

Mechanism of action of Cefcapene.

In Vitro Activity

Cefcapene has demonstrated potent in vitro activity against common causative pathogens of respiratory tract infections, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of cefcapene against key respiratory pathogens.

PathogenMIC50 (μg/mL)MIC90 (μg/mL)
Streptococcus pneumoniae (penicillin-susceptible)≤0.015 - 0.060.03 - 0.12
Haemophilus influenzae≤0.015 - 0.030.03 - 0.06
Moraxella catarrhalis≤0.06 - 0.120.12 - 0.25

Data compiled from multiple in vitro studies.

Experimental Protocols

Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of cefcapene are determined using standard broth microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).[4]

Workflow for MIC Determination:

cluster_workflow MIC Determination Workflow start Prepare serial two-fold dilutions of Cefcapene inoculate Inoculate with standardized bacterial suspension (e.g., 0.5 McFarland standard) start->inoculate incubate Incubate at 35-37°C for 18-24 hours inoculate->incubate read Determine MIC: Lowest concentration with no visible growth incubate->read

Workflow for MIC determination.

  • Preparation of Antimicrobial Agent: A stock solution of cefcapene is prepared and serially diluted to obtain a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar media, and a standardized inoculum equivalent to a 0.5 McFarland turbidity standard is prepared in a suitable broth.

  • Inoculation: The prepared dilutions of cefcapene are inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated plates or tubes are incubated under specific atmospheric conditions (e.g., ambient air, CO2-enriched) at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of cefcapene that completely inhibits the visible growth of the organism.

Clinical Efficacy in Respiratory Tract Infections

Multiple clinical trials have evaluated the efficacy of this compound in the treatment of various respiratory tract infections.

Community-Acquired Pneumonia (CAP)
StudyNDosageDuration (days)Clinical Efficacy Rate (%)
Pediatric Study[5]-3 mg/kg TID-100
Adult Study-150 mg TID7-1490-95
Acute Bronchitis
StudyNDosageDuration (days)Clinical Efficacy Rate (%)
Pediatric Study[5]-3 mg/kg TID-84.6
Pharyngitis/Tonsillitis
StudyNDosageDuration (days)Clinical Efficacy Rate (%)
Pediatric Study[5]-3 mg/kg TID-100
Comparative Study vs. Amoxicillin[6]1989 mg/kg/day7-1096.8

Bacteriological Eradication

The bacteriological efficacy of this compound is a key determinant of its clinical success.

Eradication Rates by Pathogen in Pediatric Respiratory Infections[5]
PathogenEradication Rate (%)
Haemophilus influenzae73.8 (overall)
Streptococcus pyogenes73.8 (overall)
Moraxella catarrhalis73.8 (overall)
Streptococcus pneumoniae73.8 (overall)
Eradication Rates in Chronic Respiratory Tract Infections[7]
Treatment GroupNBacteriological Eradication Rate (%)
Cefcapene Pivoxil (450 mg/day)17160.5
Cefteram Pivoxil (600 mg/day)17165.9

Pharmacokinetics and Pharmacodynamics

Cefcapene pivoxil is rapidly absorbed after oral administration and hydrolyzed by esterases in the intestinal wall to its active form, cefcapene.

Key Pharmacokinetic/Pharmacodynamic Parameters
  • Time above MIC (T>MIC): The percentage of the dosing interval during which the free drug concentration remains above the MIC is a critical predictor of the efficacy of beta-lactam antibiotics.

  • PK/PD Breakpoint: A blood concentration simulation demonstrated that a PK/PD breakpoint exceeding a T>MIC of 40% after administration of 3 mg/kg three times daily was 0.27 µg/mL.[5]

Logical Relationship for PK/PD Target Attainment:

cluster_pkpd PK/PD Target Attainment Dose Cefcapene Pivoxil Dose Concentration Plasma Cefcapene Concentration Dose->Concentration TMIC Time Above MIC (T > MIC) Concentration->TMIC Efficacy Bacteriological Eradication TMIC->Efficacy > 40% for optimal effect

PK/PD relationship for Cefcapene.

Safety and Tolerability

This compound is generally well-tolerated. The most commonly reported adverse events are gastrointestinal in nature.

Adverse Events in Clinical Trials
Adverse EventCefcapene Pivoxil (%)Comparator (Amoxicillin) (%)
Diarrhea/Loose Stools7.6 - 1413.6
Rash<18.0

Data from a comparative study in children with respiratory infections.[2][6]

Conclusion

This compound is a valuable oral third-generation cephalosporin for the treatment of a range of respiratory tract infections. Its potent in vitro activity against key respiratory pathogens, favorable pharmacokinetic/pharmacodynamic profile, and demonstrated clinical and bacteriological efficacy, coupled with a good safety profile, make it a significant therapeutic option for clinicians. Further research into its use against emerging resistant pathogens will continue to define its role in the management of respiratory tract infections.

References

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Cefcapene Pivoxil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the determination of Cefcapene Pivoxil Hydrochloride using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this third-generation oral cephalosporin.

Introduction

This compound is the pivoxil ester prodrug of cefcapene, a cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this compound. This document outlines a validated stability-indicating HPLC method for the quantitative analysis of this compound and the determination of its related substances.

Data Presentation

The following tables summarize the key parameters for the HPLC analysis of this compound, including chromatographic conditions and method validation data.

Table 1: Chromatographic Conditions for this compound Analysis

ParameterStability-Indicating Assay MethodRelated Substances Method IRelated Substances Method II (SEC)
Column Lichrospher RP-18 (250 mm x 4.6 mm, 5 µm)[1][2]Octadecylsilanized silica gel (15 cm x 4.6 mm, 5 µm)[3]Styrene-divinylbenzene copolymer (30 cm x 7.8 mm)[3][4]
Mobile Phase 45 volumes of acetonitrile and 55 volumes of a mixture of 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride[1][2]Gradient of Mobile Phase A and B30 mmol/L Lithium Bromide in N,N-dimethylformamide[3][4]
Mobile Phase A Not ApplicableA solution of ammonium bromide in methanolNot Applicable
Mobile Phase B Not ApplicableA mixture of methanol and water (22:3)Not Applicable
Flow Rate 1 mL/min[1][2]Not specifiedAdjusted so that the retention time of cefcapene pivoxil is about 22 minutes (approx. 0.33 mL/min)[3][4]
Detection Wavelength 270 nm[1][2]Not specified280 nm[3][4]
Column Temperature 30 °C[1][2]20 °C[3]25 °C[3][4]
Injection Volume Not specified30 µL[3]20 µL[3][4]
Retention Time Approximately 3.84 min[5]Not specifiedApproximately 22 min[3][4]

Table 2: Summary of Method Validation Data for the Stability-Indicating Assay

Validation ParameterResult
Linearity Range 20–240 mg L⁻¹[5]
Correlation Coefficient (r) 0.9992[5]
Accuracy (% Recovery) Performed at 80, 100, and 120% of the nominal concentration[5]
Precision Validated[1][2]
Selectivity/Specificity The method is selective in the presence of degradation products.[1][5]
Limit of Detection (LOD) 4.24 mg L⁻¹[1][5]
Limit of Quantification (LOQ) 12.85 mg L⁻¹[1][5]
Robustness Validated[1][2]

Experimental Protocols

This section provides a detailed methodology for the stability-indicating HPLC assay of this compound.

3.1. Equipment and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Lichrospher RP-18 column (250 mm x 4.6 mm, 5 µm) or equivalent

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Citric acid

  • Potassium chloride

  • High-purity water

  • Methanol (for sample preparation)[3]

  • N,N-dimethylformamide (for related substance analysis)[3]

3.2. Preparation of Mobile Phase

  • Aqueous Component: Prepare a solution containing 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride in high-purity water.

  • Mobile Phase: Mix 45 volumes of acetonitrile with 55 volumes of the prepared aqueous component.[1][2]

  • Degas the mobile phase before use.

3.3. Preparation of Standard Solution

  • Accurately weigh an appropriate amount of this compound Reference Standard.

  • Dissolve and dilute with a suitable solvent (e.g., methanol) to obtain a known concentration within the linearity range of the method (e.g., 100 mg L⁻¹).

3.4. Preparation of Sample Solution

  • For bulk drug substance, accurately weigh a quantity of the sample, dissolve in a suitable solvent, and dilute to a concentration within the linearity range.

  • For pharmaceutical formulations (e.g., tablets), weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of this compound, dissolve in a suitable solvent, sonicate if necessary to ensure complete dissolution, and dilute to the desired concentration.

3.5. Chromatographic Procedure

  • Set up the HPLC system with the parameters outlined in Table 1 for the "Stability-Indicating Assay Method".

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area).

  • Inject the sample solution.

  • Analyze the resulting chromatograms to determine the peak area of cefcapene pivoxil.

3.6. Calculation

Calculate the amount of this compound in the sample using the peak areas obtained from the standard and sample solutions.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Acetonitrile/Citric Acid/KCl Buffer) SystemSetup HPLC System Setup (Column, Flow Rate, Temp, Wavelength) MobilePhase->SystemSetup StandardSol Standard Solution Preparation Injection Sample/Standard Injection StandardSol->Injection SampleSol Sample Solution Preparation SampleSol->Injection Equilibration Column Equilibration SystemSetup->Equilibration Equilibration->Injection Chromatogram Chromatogram Generation Injection->Chromatogram Integration Peak Integration & Analysis Chromatogram->Integration Calculation Quantification & Reporting Integration->Calculation

Caption: Workflow for the HPLC Analysis of this compound.

Logical_Relationship cluster_method Analytical Method cluster_validation Method Validation (ICH Q2) Analyte Cefcapene Pivoxil HCl HPLC High-Performance Liquid Chromatography Analyte->HPLC RP_HPLC Reversed-Phase HPLC (Assay & Impurities) HPLC->RP_HPLC SEC Size-Exclusion Chromatography (Polymeric Impurities) HPLC->SEC RP_HPLC->Validation Specificity Specificity Linearity Linearity Precision Precision Accuracy Accuracy LOD_LOQ LOD & LOQ Robustness Robustness Validation->Specificity Validation->Linearity Validation->Precision Validation->Accuracy Validation->LOD_LOQ Validation->Robustness

Caption: Logical Relationship of Analytical Techniques for Cefcapene Pivoxil HCl.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of Cefcapene Pivoxil and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefcapene pivoxil is an oral, third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] The stability of a drug substance is a critical parameter affecting its safety and efficacy. International Conference on Harmonisation (ICH) guidelines necessitate the development of stability-indicating assay methods (SIAMs) to monitor the quantitative changes of the active pharmaceutical ingredient (API) and its degradation products under various environmental conditions.[2][3]

This application note details a validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Cefcapene pivoxil in the presence of its degradation products.[2] The method is demonstrated to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability studies of Cefcapene pivoxil.

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation: HPLC system with a UV detector and a data acquisition system.

  • Chemicals and Reagents:

    • Cefcapene pivoxil hydrochloride reference standard.[1]

    • Acetonitrile (HPLC grade).[1]

    • Citric acid (analytical grade).[1]

    • Potassium chloride (analytical grade).[1]

    • Hydrochloric acid (analytical grade).

    • Hydrogen peroxide (30%, analytical grade).

    • High-purity water.[1]

  • Chromatographic Column: Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm).[2][4]

2. Chromatographic Conditions

A summary of the HPLC operating parameters is provided in Table 1.

ParameterCondition
Column Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm)[2][4]
Mobile Phase Isocratic elution with a mixture of Acetonitrile and an aqueous buffer (45:55 v/v). The aqueous buffer consists of 10 mmol L⁻¹ Citric Acid and 18 mmol L⁻¹ Potassium Chloride.[1][4][5]
Flow Rate 1.0 mL/min[1][4]
Detection Wavelength 270 nm[1][4]
Column Temperature 30 °C[4][5]
Injection Volume 20 µL (Typical)
Retention Time Cefcapene pivoxil: ~3.84 min; Degradation Products: ~1.57 min to 2.53 min[1][2]

3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the aqueous portion by dissolving the appropriate amounts of citric acid (10 mmol L⁻¹) and potassium chloride (18 mmol L⁻¹) in high-purity water. Filter and degas the mobile phase components before use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Cefcapene pivoxil reference standard in acetonitrile to obtain a known concentration.

  • Sample Solution Preparation: For analysis, dissolve the samples (e.g., from forced degradation studies) in acetonitrile to achieve a concentration within the validated linearity range.[1]

4. Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to ensure the method's specificity and to generate degradation products.[3] The goal is to achieve a degradation of approximately 20-80%.[1][2]

  • Acidic Hydrolysis:

    • Accurately weigh 10 mg of Cefcapene pivoxil.[2]

    • Dissolve it in 50 mL of 0.3 mol L⁻¹ hydrochloric acid pre-equilibrated to 363 K (90 °C).[2]

    • Maintain the solution at 363 K in a stopped flask.[2]

    • At specific time intervals, withdraw samples, cool them immediately, and neutralize them before dilution with acetonitrile for HPLC analysis. A degradation of 56.4% was observed after 240 minutes in 0.5 mol L⁻¹ HCl at this temperature.[1][2]

  • Alkaline Hydrolysis:

    • Cefcapene pivoxil has been observed to precipitate in alkaline solutions, which makes degradation rate estimation under these conditions challenging.[1][2]

  • Oxidative Degradation:

    • Accurately weigh 10 mg of Cefcapene pivoxil.[2]

    • Dissolve it in 50 mL of 30% hydrogen peroxide (H₂O₂) solution.[2]

    • To accelerate the degradation, maintain the solution at an elevated temperature of 343 K (70 °C) in a stopped flask.[2]

    • At specified time intervals, withdraw samples, cool, and dilute with acetonitrile for HPLC analysis.

  • Thermal (Dry Heat) Degradation:

    • Weigh 5 mg samples of solid Cefcapene pivoxil into 5 mL vials.[1]

    • Place the vials in a heat chamber at 373 K (100 °C) or 393 K (120 °C) with 0% relative humidity.[1]

    • At specified time intervals, remove the vials, allow them to cool to room temperature, and dissolve the contents in acetonitrile.[1]

    • Quantitatively transfer and dilute the solution to a final volume of 25 mL with acetonitrile for analysis.[1]

  • Radiolytic Degradation:

    • Weigh 5 mg samples of solid Cefcapene pivoxil into 5 mL vials and seal them.[1]

    • Expose the samples to an electron beam until a specified dose (e.g., 25 kGy and 400 kGy) is absorbed.[1]

    • After exposure, dissolve the vial contents in acetonitrile and dilute to a final volume of 25 mL for HPLC analysis.[1]

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines for parameters including selectivity, linearity, accuracy, and precision.[1]

Validation ParameterResult
Selectivity / Specificity The method successfully resolved the Cefcapene pivoxil peak from all degradation products generated during stress studies. Peak purity values were greater than 98.79%.[5][6]
Linearity The method demonstrated linearity over a concentration range of 20–240 mg L⁻¹ with a correlation coefficient (r) of 0.9992.[5]
Accuracy (as Recovery) The accuracy was confirmed with recovery tests performed at 80%, 100%, and 120% of the nominal concentration.[2][5]
Precision The method was found to be precise based on intra-day and inter-day analysis.[6]
Robustness The method was demonstrated to be robust, showing reliability with small, deliberate variations in method parameters.[4][5]

Results and Data Presentation

The HPLC method provides a clean separation of Cefcapene pivoxil from its degradation products. Cefcapene pivoxil was found to be significantly degraded under acidic hydrolysis and oxidative conditions, especially at elevated temperatures.[2] It showed greater stability under dry heat and radiolytic stress conditions.[1][2]

Table 2: Summary of Forced Degradation Results

Stress ConditionReagent / ConditionObservation
Acid Hydrolysis 0.5 mol L⁻¹ HCl at 363 KSignificant degradation (56.4% after 240 min)[1][2]
Alkaline Hydrolysis N/ADrug precipitates, preventing degradation analysis[1][2]
Oxidative Degradation 30% H₂O₂ at 343 KDegradation occurs; requires elevated temperature[2]
Thermal Degradation 373 K and 393 K (solid state)Showed desired stability after 28 days[1][2]
Radiolytic Degradation 25-400 kGy (solid state)Resistant to degradation (1.66–10.84% degradation)[1][2]

Visualizations

Workflow A Method Development B Forced Degradation (Stress Studies) A->B Define Conditions C HPLC Analysis of Stressed Samples B->C Generate Samples D Method Validation (ICH Q2B) C->D Evaluate Specificity E Validated Stability- Indicating Method D->E Confirm Suitability

Caption: Experimental workflow for developing and validating the stability-indicating HPLC method.

DegradationPathways cluster_stress Stress Conditions (ICH Q1A) API Cefcapene Pivoxil (Drug Substance) Acid Acidic Hydrolysis (0.3M HCl, 363 K) API->Acid Oxidative Oxidative (30% H2O2, 343 K) API->Oxidative Thermal Thermal (Dry Heat) (373-393 K, Solid) API->Thermal Radiolytic Radiolytic (25-400 kGy, Solid) API->Radiolytic Outcome Degradation Products + Residual Cefcapene Pivoxil Acid->Outcome Oxidative->Outcome Thermal->Outcome Radiolytic->Outcome

Caption: Logical relationship of forced degradation studies applied to Cefcapene pivoxil.

Conclusion

The described RP-HPLC method is rapid, simple, and reliable for the quantitative analysis of Cefcapene pivoxil and its degradation products.[1] The method's validation confirms its status as a stability-indicating assay suitable for application in the quality control and stability assessment of Cefcapene pivoxil drug substance and its pharmaceutical formulations.

References

Application Notes and Protocols for the Chromatographic Analysis of Cefcapene Pivoxil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and chromatographic analysis of Cefcapene Pivoxil Hydrochloride. The methodologies outlined are suitable for the quantitative determination of the drug substance and its related impurities in both bulk form and pharmaceutical formulations.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantitative determination of this compound in the presence of its degradation products, making it suitable for stability studies.

Chromatographic Conditions
ParameterSpecification
Column Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a mixture of 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride (45:55 v/v)[1][2][3]
Flow Rate 1.0 mL/min[1][2][3]
Column Temperature 30 °C[1][2][3]
Detection Wavelength 270 nm[1][2][3]
Injection Volume 20 µL
Retention Time Approximately 3.84 minutes[1][2]
Experimental Protocol: Sample Preparation for Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[1][2] The following protocols describe the sample preparation for different stress conditions.

1.1. Acid Hydrolysis

  • Accurately weigh 10 mg of this compound.

  • Dissolve it in 50 mL of 0.3 mol L⁻¹ hydrochloric acid that has been equilibrated to 363 K.[1]

  • Maintain the solution at 363 K in a stoppered flask.

  • At specific time intervals, withdraw 1 mL samples.

  • Immediately cool the samples in an ice-water bath to halt the degradation process.

  • The ionic strength of the solution should be adjusted to 0.5 mol L⁻¹ with a 4 mol L⁻¹ sodium chloride solution.[1]

1.2. Oxidative Degradation

  • Accurately weigh 10 mg of this compound.

  • Dissolve it in 50 mL of 30% hydrogen peroxide solution equilibrated to 343 K.

  • At specified time intervals, withdraw 1 mL samples and immediately cool them.

1.3. Thermal Degradation (Solid State)

  • Weigh 5 mg of this compound into 5 mL vials.[1]

  • Place the vials in a heat chamber at 373 K or 393 K with 0% relative humidity.[1]

  • At specified time intervals, remove the vials and allow them to cool to room temperature.[1]

  • Dissolve the contents in acetonitrile.[1]

  • Quantitatively transfer the solution to a 25 mL volumetric flask and dilute to volume with acetonitrile.[1]

1.4. Radiolytic Degradation

  • Weigh 5 mg of this compound into 5 mL vials and seal with a plastic stopper.[1]

  • Expose the samples to irradiation from a linear electron accelerator (e.g., LAE 13/9 with an electron beam of 9.96 MeV) to a dose of 25 and 400 kGy.[1]

  • After exposure, dissolve the contents in acetonitrile.[1]

  • Quantitatively transfer the solution to a 25 mL volumetric flask and dilute to volume with acetonitrile.[1]

Data Presentation: Validation of the Stability-Indicating HPLC Method

The following table summarizes the validation parameters for the stability-indicating HPLC method.

Validation ParameterResult
Linearity Range 20–240 mg L⁻¹[4]
Correlation Coefficient (r) 0.9992[4]
Regression Equation y = (5491604 ± 239226)c[4]
Limit of Detection (LOD) 4.24 mg L⁻¹[1][4]
Limit of Quantification (LOQ) 12.85 mg L⁻¹[1][4]
Accuracy (Recovery) Good recoveries were obtained at 80%, 100%, and 120% of the nominal concentration.
Precision Intra-day and inter-day precision studies showed acceptable relative standard deviation (RSD).
Selectivity The method is selective for this compound in the presence of its degradation products.[1][2]

Experimental Workflow: Stability-Indicating HPLC Method

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Cefcapene Pivoxil HCl stress Apply Stress Condition (Acid, Oxidation, Heat, Light) start->stress dissolve Dissolve in Acetonitrile/Mobile Phase stress->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject Sample (20 µL) dilute->inject separate Isocratic Separation (C18 Column) inject->separate detect UV Detection (270 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Analyte integrate->quantify

Workflow for the stability-indicating HPLC analysis of this compound.

Analysis of this compound in Pharmaceutical Formulations (Tablets)

This section outlines the procedure for the determination of this compound in tablet dosage forms.

Experimental Protocol: Sample Preparation from Tablets
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound.

  • Transfer the powder to a suitable volumetric flask.

  • Add a volume of a suitable solvent (e.g., methanol or a mixture of water and methanol).

  • Sonicate for a sufficient time to ensure complete dissolution of the active ingredient.

  • Dilute to volume with the same solvent.

  • Filter the solution through a 0.45 µm membrane filter before injection.

Experimental Workflow: Analysis of Tablets

cluster_prep Tablet Sample Preparation cluster_hplc HPLC Analysis weigh Weigh and Powder Tablets dissolve Dissolve in Methanol/Water weigh->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate dilute Dilute to Known Concentration sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample filter->inject ... ... cluster_main Purity Assessment of Cefcapene Pivoxil HCl cluster_methods Analytical Methods main_compound Cefcapene Pivoxil HCl rp_hplc Stability-Indicating RP-HPLC main_compound->rp_hplc sec Size Exclusion Chromatography (JP) main_compound->sec impurities Potential Impurities polymers Polymer Impurities impurities->polymers degradation Degradation Products impurities->degradation polymers->sec degradation->rp_hplc

References

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Cefcapene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcapene is a third-generation oral cephalosporin antibiotic. It is administered as a prodrug, cefcapene pivoxil hydrochloride, which is hydrolyzed to its active form, cefcapene, in the intestinal tract. Cefcapene exhibits broad-spectrum antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. Accurate in vitro antimicrobial susceptibility testing (AST) is crucial for determining its efficacy against specific pathogens and for monitoring the emergence of resistance.

This document provides detailed protocols for the in vitro antimicrobial susceptibility testing of Cefcapene using standard methods such as broth microdilution, agar dilution, and disk diffusion. It is important to note that while general procedures for these methods are well-established by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), specific interpretive breakpoints and quality control (QC) ranges for Cefcapene may not be listed in the current CLSI M100 or EUCAST documents. Therefore, the interpretation of results should be guided by available research data and local clinical expertise.

Mechanism of Action

Cefcapene, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] The primary targets for Cefcapene are the penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1] By binding to and inactivating these proteins, Cefcapene disrupts the structural integrity of the cell wall, leading to cell lysis and death.[1]

cluster_0 Bacterial Cell cluster_1 Mechanism of Cefcapene PBP Penicillin-Binding Proteins (PBPs) CellWall Bacterial Cell Wall PBP->CellWall Cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Synthesis Lysis Cell Lysis and Death CellWall->Lysis Weakening Cefcapene Cefcapene Inhibition Inhibition Cefcapene->Inhibition Inhibition->PBP

Caption: Cefcapene's mechanism of action targeting bacterial cell wall synthesis.

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) data for Cefcapene against various bacterial species as reported in published studies. It is important to note that these values are for informational purposes and may vary depending on the geographic region and the specific strains tested.

Table 1: MIC Distribution of Cefcapene against Respiratory Pathogens

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
Streptococcus pneumoniae (Penicillin-Susceptible)≤0.05≤0.05[2]
Streptococcus pneumoniae (Penicillin-Intermediate/Resistant)0.39>0.39[2]
Haemophilus influenzae (β-lactamase negative)≤0.05≤0.05[2]
Haemophilus influenzae (β-lactamase positive)≤0.050.1[2]
Moraxella catarrhalis0.23.13[2]

Table 2: MIC Distribution of Cefcapene against Enterobacteriaceae

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli≤1>4[3]
Klebsiella pneumoniae≤1>4[3]

Table 3: Quality Control (QC) Strains

QC StrainATCC Number
Escherichia coli25922
Staphylococcus aureus29213
Pseudomonas aeruginosa27853
Enterococcus faecalis29212
Haemophilus influenzae49247
Streptococcus pneumoniae49619

Experimental Protocols

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • Cefcapene analytical standard

  • Appropriate solvent for Cefcapene (e.g., sterile distilled water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Workflow Diagram:

PrepStock Prepare Cefcapene Stock Solution SerialDilution Perform Serial Dilutions in Microtiter Plate PrepStock->SerialDilution Inoculation Inoculate Microtiter Plate Wells SerialDilution->Inoculation InoculumPrep Prepare Standardized Bacterial Inoculum (0.5 McFarland) InoculumPrep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Read and Record MIC (Lowest concentration with no visible growth) Incubation->Reading

Caption: Workflow for the Broth Microdilution Method.

Protocol:

  • Preparation of Cefcapene Stock Solution: Prepare a stock solution of Cefcapene at a concentration of 1000 µg/mL or higher in a suitable solvent.

  • Serial Dilutions: Perform two-fold serial dilutions of the Cefcapene stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Cefcapene that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.

Materials:

  • Cefcapene analytical standard

  • Appropriate solvent for Cefcapene

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

Workflow Diagram:

PrepStock Prepare Cefcapene Stock Solution AgarPlates Prepare Agar Plates with Serial Dilutions of Cefcapene PrepStock->AgarPlates Inoculation Inoculate Agar Plates with Test Organisms AgarPlates->Inoculation InoculumPrep Prepare Standardized Bacterial Inoculum (0.5 McFarland) InoculumPrep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Read and Record MIC (Lowest concentration with no growth or tiny colonies) Incubation->Reading

Caption: Workflow for the Agar Dilution Method.

Protocol:

  • Preparation of Cefcapene-Agar Plates: Prepare a series of MHA plates containing two-fold serial dilutions of Cefcapene. This is done by adding the appropriate volume of the Cefcapene stock solution to molten MHA before pouring the plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the surface of each Cefcapene-containing agar plate with the standardized bacterial suspensions using a multipoint replicator. The final inoculum should be approximately 10^4 CFU per spot. Include a growth control plate (no antibiotic).

  • Incubation: Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of Cefcapene at which there is no growth, a barely visible haze, or one or two tiny colonies.

Disk Diffusion Method

This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent impregnated on a paper disk.

Materials:

  • Cefcapene-impregnated disks (concentration to be determined based on MIC correlations)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Workflow Diagram:

InoculumPrep Prepare Standardized Bacterial Inoculum (0.5 McFarland) LawnCulture Create a Confluent Lawn of Bacteria on MHA Plate InoculumPrep->LawnCulture DiskPlacement Aseptically Place Cefcapene Disk on the Agar Surface LawnCulture->DiskPlacement Incubation Incubate at 35°C for 16-20 hours DiskPlacement->Incubation Measurement Measure the Diameter of the Zone of Inhibition (mm) Incubation->Measurement Interpretation Interpret as Susceptible, Intermediate, or Resistant (based on established breakpoints) Measurement->Interpretation

Caption: Workflow for the Disk Diffusion Method.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a sterile cotton swab, evenly streak the entire surface of an MHA plate with the standardized inoculum to obtain confluent growth.

  • Disk Placement: Aseptically apply a Cefcapene-impregnated disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete inhibition in millimeters. Interpretation of the zone size as susceptible, intermediate, or resistant requires established and validated correlative breakpoints, which are not currently available in CLSI or EUCAST guidelines for Cefcapene.

Disclaimer

These protocols are intended for research and informational purposes only. It is the responsibility of the user to validate these methods for their specific applications and to adhere to all applicable laboratory safety guidelines. For clinical diagnostic purposes, it is imperative to follow the most current guidelines from accredited organizations such as CLSI and EUCAST. The absence of official breakpoints for Cefcapene from these bodies necessitates a cautious interpretation of results.

References

Application Note: A Stability-Indicating UPLC Method for the Analysis of Cefcapene Pivoxil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a rapid and sensitive stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of Cefcapene pivoxil hydrochloride in bulk drug and pharmaceutical formulations. The method is validated in accordance with the International Conference on Harmonisation (ICH) guidelines and is suitable for routine quality control and stability studies. The developed UPLC method offers significant advantages over traditional HPLC methods in terms of analysis time, resolution, and solvent consumption.

Introduction

Cefcapene pivoxil is a third-generation oral cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] A robust analytical method is crucial for ensuring the quality, efficacy, and safety of this compound formulations. This application note presents a validated UPLC method that can accurately quantify this compound in the presence of its degradation products.

Experimental

Instrumentation

An ACQUITY UPLC® system with a 2D technology setup, equipped with a photodiode array (PDA) detector, was used for this study. Data acquisition and processing were performed using Empower® 3 software.

Chemicals and Reagents

This compound reference standard was obtained from a commercial source. Acetonitrile (UPLC grade), citric acid, potassium chloride, and water (Milli-Q®) were of analytical grade.

Chromatographic Conditions

The chromatographic separation was achieved on an ACQUITY UPLC® BEH C18 column. The mobile phase and other chromatographic conditions are detailed in Table 1.

Table 1: UPLC Chromatographic Conditions

ParameterCondition
ColumnACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase45 volumes of Acetonitrile and 55 volumes of a mixture containing 10 mmol L⁻¹ Citric Acid and 18 mmol L⁻¹ Potassium Chloride[2][3]
Flow Rate0.4 mL/min
Injection Volume2 µL
Column Temperature30 °C[2][3]
Detection Wavelength270 nm[2][3]
Run Time5 minutes

Protocols

Standard Solution Preparation

A stock solution of this compound (1000 µg/mL) was prepared by dissolving the accurately weighed reference standard in acetonitrile. Working standard solutions were prepared by diluting the stock solution with the mobile phase to achieve concentrations in the range of 20-240 µg/mL.[1]

Sample Preparation

For the analysis of pharmaceutical formulations, twenty tablets were weighed, and their average weight was calculated. The tablets were then crushed to a fine powder. An amount of powder equivalent to 10 mg of this compound was accurately weighed and transferred to a 10 mL volumetric flask. The volume was made up with acetonitrile, and the solution was sonicated for 15 minutes and then filtered through a 0.22 µm syringe filter.

Method Validation

The developed UPLC method was validated for specificity, linearity, precision, accuracy, robustness, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH Q2(R1) guidelines.[1][2]

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range20 - 240 µg/mL[1]
Correlation Coefficient (r²)> 0.999
Precision (%RSD)< 2.0%[4]
Accuracy (% Recovery)98.0 - 102.0%
LOD4.24 µg/mL[1][2]
LOQ12.85 µg/mL[1][2]
RobustnessThe method was found to be robust for small, deliberate changes in flow rate, mobile phase composition, and column temperature.[4]
Forced Degradation Study

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions including acidic, oxidative, and thermal degradation.[2][3]

  • Acidic Degradation: 10 mg of the drug was dissolved in 50 mL of 0.5 M HCl and heated at 90°C for 240 minutes.[2]

  • Oxidative Degradation: 10 mg of the drug was dissolved in 50 mL of 30% H₂O₂ and kept at 70°C.[2]

  • Thermal Degradation: The solid drug was kept in an oven at 100°C for 28 days.[2]

The results of the forced degradation study are summarized in Table 3.

Table 3: Results of Forced Degradation Study

Stress Condition% DegradationObservations
Acidic (0.5 M HCl, 90°C, 240 min)56.4%[2]Significant degradation observed with the formation of degradation products at retention times of approximately 1.57 and 2.53 min.[1][2]
Oxidative (30% H₂O₂, 70°C)ModerateThe drug was relatively resistant to oxidative stress at room temperature, but degradation was accelerated at an elevated temperature.[2]
Thermal (100°C, 28 days)MinimalCefcapene pivoxil showed good stability in dry hot air.[2]

Visualizations

UPLC_Method_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Acquisition & Processing prep_std Prepare Standard Stock Solution (1000 µg/mL) prep_work Prepare Working Standards (20-240 µg/mL) prep_std->prep_work injection Inject 2 µL of Sample/Standard prep_work->injection prep_sample Prepare Sample from Formulation prep_sample->injection instrument ACQUITY UPLC with PDA Detector column ACQUITY UPLC BEH C18 Column instrument->column mobile_phase Acetonitrile & Citric Acid/KCl Buffer column->mobile_phase mobile_phase->injection acquire Acquire Chromatogram at 270 nm injection->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for UPLC analysis of this compound.

Method_Validation cluster_parameters Validation Parameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy Robustness Robustness Validation->Robustness LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Recovery_Studies Recovery_Studies Accuracy->Recovery_Studies

Caption: Logical relationship of the UPLC method validation process.

Degradation_Pathway cluster_stress Stress Conditions cluster_products Degradation Products Cefcapene Cefcapene Pivoxil HCl Acid Acidic Hydrolysis (0.5 M HCl, 90°C) Cefcapene->Acid Significant Degradation Oxidative Oxidative Stress (30% H₂O₂, 70°C) Cefcapene->Oxidative Moderate Degradation Thermal Thermal Stress (100°C) Cefcapene->Thermal Minimal Degradation DP1 Degradation Product 1 (RT ~1.57 min) Acid->DP1 DP2 Degradation Product 2 (RT ~2.53 min) Acid->DP2 DP_Oxidative Oxidative Degradants Oxidative->DP_Oxidative

Caption: Degradation pathway of this compound under stress conditions.

Conclusion

The developed UPLC method for the analysis of this compound is simple, rapid, precise, accurate, and specific. The short run time of 5 minutes allows for high throughput analysis, making it a valuable tool for quality control laboratories. The method's ability to separate the active pharmaceutical ingredient from its degradation products confirms its stability-indicating nature, which is essential for monitoring the quality of the drug product throughout its shelf life.

References

Application Notes and Protocols for Cefcapene Pivoxil Hydrochloride in Caco-2 Cell Permeability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the Caco-2 cell permeability assay to evaluate the intestinal absorption characteristics of Cefcapene Pivoxil Hydrochloride. This compound is an orally administered cephalosporin antibiotic. As a prodrug, it is designed to be hydrolyzed by intestinal esterases into its active form, Cefcapene, facilitating its absorption. The Caco-2 cell monolayer model is a well-established in vitro tool that mimics the human intestinal epithelium, providing valuable insights into the permeability and transport mechanisms of orally administered drugs.[1][2]

Introduction to Caco-2 Permeability Assays

Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer of enterocytes when cultured on semi-permeable filter supports.[2] This monolayer forms tight junctions between cells, creating a barrier that simulates the intestinal wall and allows for the study of both transcellular (through the cells) and paracellular (between the cells) transport pathways.[2] The apparent permeability coefficient (Papp), a quantitative measure of the rate of transport across the monolayer, is a key parameter determined from these assays.[2]

Quantitative Data Summary

Table 1: Hypothetical Data Structure for this compound Permeability in Caco-2 Cells

CompoundConcentration (µM)DirectionApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio
Cefcapene Pivoxil HCl10A → BData not availableData not available
10B → AData not available
Cefcapene Pivoxil HCl + Verapamil (P-gp inhibitor)10A → BData not availableData not available
10B → AData not available
Cefcapene Pivoxil HCl + Ko143 (BCRP inhibitor)10A → BData not availableData not available
10B → AData not available
Cefcapene Pivoxil HCl + MK-571 (MRP inhibitor)10A → BData not availableData not available
10B → AData not available

Note: The above table is a template. Specific experimental data for this compound needs to be generated.

Experimental Protocols

The following protocols are based on established methodologies for Caco-2 permeability assays and should be optimized for the specific experimental conditions and analytical methods available.

Caco-2 Cell Culture and Monolayer Formation
  • Cell Line: Caco-2 cells (passage number 20-40).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂, and 95% relative humidity.

  • Seeding: Seed Caco-2 cells onto permeable filter supports (e.g., 24-well Transwell® plates, 0.4 µm pore size) at a density of 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells for 21-25 days to allow for the formation of a differentiated and polarized monolayer. Change the culture medium every 2-3 days.

  • Monolayer Integrity: Before initiating the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or by determining the permeability of a paracellular marker such as Lucifer Yellow or [³H]-mannitol. A TEER value >250 Ω·cm² is generally considered acceptable.

Bidirectional Permeability Assay
  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4. For some applications, an apical buffer pH of 6.5 may be used to better simulate the conditions of the small intestine.

  • Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration (e.g., 10 µM) in the transport buffer. The final solvent concentration should typically be less than 1%.

  • Apical to Basolateral (A → B) Transport:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the transport buffer containing this compound to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh transport buffer.

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Basolateral to Apical (B → A) Transport:

    • Follow the same procedure as for A → B transport, but add the transport buffer containing this compound to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

    • Collect samples from the apical chamber at the specified time points.

  • Inhibitor Studies (Optional): To investigate the involvement of specific efflux transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), or Multidrug Resistance-Associated Proteins (MRPs), co-incubate this compound with known inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP, MK-571 for MRPs).[3][4][5]

Analytical Method: Quantification of Cefcapene Pivoxil and Cefcapene
  • Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the quantification of Cefcapene Pivoxil.

  • Sample Preparation: Samples collected from the apical and basolateral chambers may require protein precipitation (e.g., with acetonitrile) followed by centrifugation before analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., citric acid and potassium chloride).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm.

  • Analysis: It is crucial to develop and validate an analytical method that can simultaneously quantify both the prodrug (Cefcapene Pivoxil) and its active metabolite (Cefcapene), as the prodrug is expected to be hydrolyzed by cellular esterases.

Data Analysis

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of drug appearance in the receiver chamber (µmol/s).

  • A is the surface area of the filter membrane (cm²).

  • C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³).

The efflux ratio is calculated as:

Efflux Ratio = Papp (B → A) / Papp (A → B)

An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture Monolayer Monolayer Formation (21-25 days) Caco2_Culture->Monolayer Integrity Monolayer Integrity Check (TEER) Monolayer->Integrity Transport_AB A -> B Transport Assay Integrity->Transport_AB Transport_BA B -> A Transport Assay Integrity->Transport_BA Inhibitor Inhibitor Co-incubation (Optional) Integrity->Inhibitor Sampling Sample Collection Transport_AB->Sampling Transport_BA->Sampling Inhibitor->Sampling Quantification HPLC Quantification Sampling->Quantification Calculation Papp & Efflux Ratio Calculation Quantification->Calculation

Caption: Caco-2 Permeability Assay Workflow.

Potential Transport Mechanisms of this compound

G cluster_apical Apical Membrane cluster_cell Caco-2 Cell cluster_basolateral Basolateral Membrane CFPN_PI_apical Cefcapene Pivoxil Influx Influx Transporter? CFPN_PI_apical->Influx Uptake? CFPN_PI_intra Cefcapene Pivoxil Influx->CFPN_PI_intra Pgp P-gp Pgp->CFPN_PI_apical BCRP BCRP BCRP->CFPN_PI_apical MRP2 MRP2 MRP2->CFPN_PI_apical CFPN_PI_intra->Pgp Efflux? CFPN_PI_intra->BCRP Efflux? CFPN_PI_intra->MRP2 Efflux? Esterase Esterases CFPN_PI_intra->Esterase CFPN_intra Cefcapene (Active Drug) Esterase->CFPN_intra Hydrolysis Efflux_baso Efflux Transporter? CFPN_intra->Efflux_baso Transport CFPN_baso Cefcapene Efflux_baso->CFPN_baso

Caption: Potential Transport Pathways of Cefcapene Pivoxil.

References

Application Notes and Protocols for Microbiological Assay of Cefcapene Pivoxil Hydrochloride Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcapene pivoxil hydrochloride is a third-generation oral cephalosporin antibiotic. It is a prodrug that is hydrolyzed by esterases in the intestinal tract to its active metabolite, cefcapene. Cefcapene exhibits broad-spectrum antibacterial activity against a variety of Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis.

The potency of an antibiotic is a critical quality attribute that ensures its therapeutic efficacy. Microbiological assays are essential for determining the biological activity of antibiotics, as they measure the effect of the substance on sensitive microorganisms. This provides a direct assessment of the antibiotic's ability to inhibit bacterial growth, which may not be fully captured by chemical methods like HPLC.[1]

This document provides a detailed protocol for determining the potency of this compound using the cylinder-plate microbiological assay method.

Principle of the Assay

The potency of this compound is determined by comparing the inhibition of growth of a susceptible microorganism by known concentrations of the antibiotic with the inhibition produced by a reference standard. The assay is based on the diffusion of the antibiotic from a vertical cylinder through a solidified agar layer in a Petri dish. The diffusion of the antibiotic creates a circular zone of inhibition where the growth of the microorganism is prevented. The diameter of this zone is proportional to the logarithm of the antibiotic concentration. By comparing the zone diameters produced by the test sample and the reference standard, the potency of the sample can be calculated.[1][2][3]

Materials and Reagents

  • This compound Reference Standard

  • This compound test sample

  • Test Microorganism: Staphylococcus aureus ATCC 25923

  • Culture Media:

    • Medium 1 (for inoculum preparation): Tryptic Soy Agar

    • Medium 2 (for base and seed layers): Antibiotic Assay Agar

  • Phosphate Buffer (0.1 M, pH 6.0)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Water for Injection

  • Sterile Saline Solution (0.9% NaCl)

  • Petri dishes (100 mm x 20 mm, sterile)

  • Assay cylinders (stainless steel, 8 mm outer diameter, 6 mm inner diameter, 10 mm height)

  • Incubator (35 ± 2°C)

  • Calipers or an automated zone reader

  • Standard laboratory glassware and equipment (sterile)

Experimental Protocols

Preparation of the Test Microorganism
  • Culture Maintenance: Maintain stock cultures of Staphylococcus aureus ATCC 25923 on slants of Tryptic Soy Agar (Medium 1). Incubate at 35 ± 2°C for 24 hours and then store in a refrigerator (2-8°C). Subculture weekly.

  • Inoculum Preparation:

    • Inoculate a fresh slant of Medium 1 with the test organism and incubate at 35 ± 2°C for 18-24 hours.

    • Wash the growth from the slant with sterile saline solution.

    • Dilute the bacterial suspension with sterile saline to achieve a suitable turbidity. This suspension should be standardized to give a final concentration of approximately 1 x 10^8 CFU/mL. The optimal concentration should be determined empirically to yield clear and well-defined zones of inhibition.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (S5): Accurately weigh a quantity of this compound Reference Standard and dissolve it in a minimal amount of DMSO (not exceeding 2% of the final volume). Dilute with 0.1 M Phosphate Buffer (pH 6.0) to obtain a stock solution with a known concentration, for example, 1000 µg/mL.

  • Standard Working Solutions (S1-S5): Prepare a series of five working standard solutions by diluting the stock solution with 0.1 M Phosphate Buffer (pH 6.0) to obtain the desired concentrations (see Table 1). A common ratio for successive dilutions is 1:1.25.[1]

  • Sample Stock Solution: Accurately weigh a quantity of the this compound test sample and prepare a stock solution in the same manner as the standard stock solution to obtain a concentration presumed to be similar to the standard stock solution.

  • Sample Working Solution (U3): From the sample stock solution, prepare a working solution with a concentration expected to be equal to the median concentration of the standard working solutions (S3).

Cylinder-Plate Assay Procedure
  • Preparation of Agar Plates:

    • Melt the Antibiotic Assay Agar (Medium 2) and cool it to 48-50°C.

    • Pour a 21 mL base layer of the agar into each sterile Petri dish.

    • Allow the base layer to solidify on a level surface.

    • Inoculate a separate portion of melted Medium 2 (cooled to 48-50°C) with the prepared test organism suspension (a typical inoculum volume is 1-2 mL per 100 mL of agar).

    • Pour a 4 mL seed layer of the inoculated agar over the solidified base layer.

    • Allow the seed layer to solidify.

  • Placement of Cylinders: Place six assay cylinders on the surface of the solidified agar in each plate, spaced at 60° intervals.

  • Application of Solutions:

    • Fill three alternate cylinders on each plate with the median standard concentration (S3).

    • Fill the remaining three cylinders with the sample working solution (U3).

    • For the standard curve plates, fill the cylinders with each of the five standard concentrations (S1 to S5).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-18 hours.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm using calipers or an automated zone reader.

Data Presentation

The following table summarizes the quantitative data for the microbiological assay of this compound.

ParameterValue
Test Microorganism Staphylococcus aureus ATCC 25923
Culture Media Tryptic Soy Agar (Inoculum), Antibiotic Assay Agar (Assay)
Standard Concentrations
S10.64 µg/mL
S20.80 µg/mL
S3 (Median)1.00 µg/mL
S41.25 µg/mL
S51.56 µg/mL
Sample Concentration (U3) 1.00 µg/mL (presumed)
Solvent for Stock Solutions DMSO (not to exceed 2% of final volume)
Diluent 0.1 M Phosphate Buffer (pH 6.0)
Agar Layer Volumes Base Layer: 21 mL, Seed Layer: 4 mL
Incubation Temperature 35 ± 2°C
Incubation Time 16-18 hours

Data Analysis

  • Standard Curve: Plot the logarithm of the standard concentrations against the mean zone diameters.

  • Linearity: Perform a linear regression analysis on the standard curve. The coefficient of determination (r²) should be close to 1.

  • Potency Calculation: Calculate the potency of the sample by interpolating the mean zone diameter of the sample from the standard curve. The potency can be calculated using the following formula:

    Potency (µg/mg) = (Concentration from standard curve × Dilution factor) / Initial sample weight (mg)

Visualization

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Inoculum 1. Inoculum Preparation (Staphylococcus aureus) Plates 4. Agar Plate Preparation (Base and Seed Layers) Inoculum->Plates Standard 2. Standard Solutions (S1-S5 in Buffer) Application 6. Apply Solutions Standard->Application Sample 3. Sample Solution (U3 in Buffer) Sample->Application Cylinders 5. Place Cylinders Plates->Cylinders Cylinders->Application Incubation 7. Incubate Plates (35°C, 16-18h) Application->Incubation Measurement 8. Measure Zones of Inhibition Incubation->Measurement Calculation 9. Calculate Potency Measurement->Calculation

Caption: Experimental workflow for the microbiological potency assay of this compound.

Logical_Relationships Cefcapene Cefcapene Pivoxil HCl Standard Reference Standard Sample Test Sample Zone Zone of Inhibition Standard->Zone Diffuses into Sample->Zone Diffuses into Microorganism Test Microorganism (S. aureus) Agar Agar Medium Microorganism->Agar Inoculated in Agar->Zone Forms Potency Potency Calculation Zone->Potency Diameter measured for

Caption: Logical relationships of components in the microbiological assay.

References

Synthesis and Purification of Cefcapene Pivoxil Hydrochloride: A Laboratory Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of Cefcapene pivoxil hydrochloride, a third-generation oral cephalosporin antibiotic. The following sections outline the chemical pathways, experimental procedures, and analytical methods for laboratory-scale production of this active pharmaceutical ingredient.

Synthesis of this compound

This compound can be synthesized through various routes. A common and practical approach involves the use of 7-amino-3-(hydroxymethyl)cephalosporanic acid (7-HACA) as a starting material. This method proceeds through the coupling of 7-HACA with the side chain, followed by carbamoylation, esterification, and final deprotection and salt formation.

A schematic of the synthesis workflow is presented below:

Synthesis_Workflow cluster_synthesis Synthesis Steps Start 7-HACA Coupling Coupling with (Z)-2-[2-(Boc-amino)thiazol-4-yl]pent-2-enoic acid Start->Coupling Carbamoylation Carbamoylation with chlorosulfonyl isocyanate Coupling->Carbamoylation Esterification Esterification with pivaloyloxymethyl iodide Carbamoylation->Esterification Deprotection Boc Removal Esterification->Deprotection Salt_Formation Hydrochloride Salt Formation Deprotection->Salt_Formation End Cefcapene Pivoxil Hydrochloride Salt_Formation->End

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 7-HACA[1]

This protocol describes a practical synthesis route starting from 7-amino-3-(hydroxymethyl)cephalosporanic acid (7-HACA).

Materials:

  • 7-amino-3-(hydroxymethyl)cephalosporanic acid (7-HACA)

  • (Z)-2-[2-(Boc-amino)thiazol-4-yl]pent-2-enoic acid

  • Chlorosulfonyl isocyanate

  • Diisopropylamine

  • Pivaloyloxymethyl iodide

  • Appropriate solvents and reagents for reaction and work-up

Procedure:

  • Coupling and Carbamoylation:

    • React 7-HACA with (Z)-2-[2-(Boc-amino)thiazol-4-yl]pent-2-enoic acid.

    • Follow with carbamoylation using chlorosulfonyl isocyanate.

    • Precipitate the intermediate product with diisopropylamine. This continuous procedure introduces the thiazole side chain and the carbamoyl group.

  • Esterification:

    • Esterify the intermediate from the previous step with pivaloyloxymethyl iodide to modify the C4 carboxyl group, affording Boc-cefcapene pivoxil.

  • Deprotection and Hydrochloride Formation:

    • Remove the Boc protecting group.

    • Subsequently, form the hydrochloride salt to yield the final product, this compound.

Alternative Synthesis Route from BCN[2]

An alternative synthesis method utilizes BCN as the starting material.

Procedure:

  • React BCN with an aqueous mineral acid solution in a suitable solvent.

  • After reaction completion, add formic acid and concentrated hydrochloric acid at 0-5°C.

  • Introduce an aqueous sodium bicarbonate solution and iodomethyl pivalate, maintaining the pH at 5-6.

  • After the reaction, concentrate the organic layer under reduced pressure.

  • Add a suitable solvent and adjust the pH with dilute hydrochloric acid to induce crystallization.

  • Isolate the product by filtration and dry to obtain this compound.

Purification of this compound

Purification of the crude product is crucial to achieve the desired purity for pharmaceutical applications. A common method involves recrystallization from a suitable solvent system.

Experimental Protocol: Recrystallization[3]

Procedure:

  • Dissolve the crude this compound product in an appropriate solvent.

  • Adjust the pH of the solution and allow the layers to separate.

  • Collect the organic layer and distill it under reduced pressure to recover the organic solvent.

  • Add an ester crystallization solvent to the distillation residue.

  • Control the temperature and add a hydrochloric acid solution for salification.

  • Allow the crystals to grow, then filter, wash, and dry the purified this compound.

A logical diagram for the purification process is as follows:

Purification_Workflow cluster_purification Purification Steps Start Crude Cefcapene Pivoxil Hydrochloride Dissolution Dissolution in Organic Solvent Start->Dissolution pH_Adjustment pH Adjustment & Layer Separation Dissolution->pH_Adjustment Distillation Reduced Pressure Distillation pH_Adjustment->Distillation Crystallization Addition of Ester Solvent & HCl Distillation->Crystallization Isolation Filtration, Washing & Drying Crystallization->Isolation End Purified Product Isolation->End

Figure 2: Workflow for the purification of this compound.

Data Presentation

The following tables summarize quantitative data reported in various synthesis and purification procedures.

Table 1: Synthesis Yield and Purity

Starting MaterialKey ReagentsOverall Yield (%)Purity (%)Reference
7-HACA(Z)-2-[2-(Boc-amino)thiazol-4-yl]pent-2-enoic acid, Chlorosulfonyl isocyanate, Pivaloyloxymethyl iodide36Not Specified[1]
BCNFormic acid, Concentrated HCl, Iodomethyl pivalate8298.5[2]

Analytical Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and identifying any related substances or degradation products.

HPLC Method for Related Substances[4]

The Japanese Pharmacopoeia outlines an HPLC method using size exclusion chromatography (SEC) for the determination of polymer impurities.

Table 2: HPLC Conditions for Purity Analysis

ParameterCondition
Column TSKgel G2000HHR, 5µm, 7.8mm ID x 30cm
Mobile Phase 30mmol/L LiBr in DMF
Flow Rate 0.33mL/min (adjusted for a retention time of ~22 minutes for this compound)
Detection UV at 280nm
Temperature 25°C
Injection Volume 20µL
Stability-Indicating HPLC Method[5]

A stability-indicating reverse-phase HPLC (RP-HPLC) method has been developed to quantify Cefcapene pivoxil in the presence of its degradation products.

Table 3: Stability-Indicating HPLC Conditions

ParameterCondition
Column Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase Acetonitrile and a mixture of 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride (45:55 v/v)
Flow Rate 1 mL min⁻¹
Detection UV at 270 nm
Temperature 30 °C

This method is selective for Cefcapene pivoxil in the presence of degradation products formed under various stress conditions such as acid hydrolysis, oxidation, and thermal degradation.[3]

References

Determining the Minimum Inhibitory Concentration (MIC) of Cefcapene Against Common Bacterial Pathogens: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro activity of Cefcapene, a third-generation oral cephalosporin antibiotic, against a range of clinically relevant bacterial strains. Detailed protocols for determining the Minimum Inhibitory Concentration (MIC) are provided to ensure accurate and reproducible results in a research setting.

Introduction

Cefcapene, administered as the prodrug cefcapene pivoxil hydrochloride, exhibits broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[2][3] This disruption of cell wall integrity leads to bacterial cell lysis and death. Understanding the MIC of Cefcapene against specific pathogens is crucial for susceptibility testing, informing therapeutic decisions, and advancing antimicrobial research.

In Vitro Antimicrobial Activity of Cefcapene

The following tables summarize the MIC values of Cefcapene against key bacterial pathogens, providing a quantitative measure of its potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.

Table 1: MIC of Cefcapene against Common Respiratory Pathogens
Bacterial StrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae (Penicillin-Susceptible)0.004 - 0.25≤0.10.5
Streptococcus pneumoniae (Penicillin-Intermediate/Resistant)MIC was lower than penicillin, ampicillin, cefaclor, and cefdinir.[4]
Haemophilus influenzae (β-lactamase negative & positive)<0.0310.06
Moraxella catarrhalis3.13

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 2: MIC of Cefcapene against Other Clinically Relevant Bacteria
Bacterial StrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)0.125 - 42
Enterobacteriaceae≤1
Escherichia coli

Experimental Protocols

The following is a detailed protocol for determining the MIC of Cefcapene using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials and Reagents
  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (clinical isolates or reference strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Spectrophotometer

Preparation of Cefcapene Stock Solution

This compound is soluble in DMSO.[1][4]

  • Primary Stock Solution (e.g., 1280 µg/mL):

    • Aseptically weigh a precise amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO.

    • Bring the final volume to the desired concentration with sterile CAMHB. For example, to prepare a 1280 µg/mL stock solution, dissolve 1.28 mg of Cefcapene in a final volume of 1 mL.

    • Vortex until fully dissolved.

  • Working Stock Solutions:

    • Prepare serial twofold dilutions of the primary stock solution in CAMHB to create a range of working stock concentrations. These will be further diluted in the microtiter plate.

Bacterial Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the bacterial strain to be tested.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Broth Microdilution Procedure
  • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the highest concentration Cefcapene working stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

  • Perform serial twofold dilutions by transferring 50 µL from the first well to the second well, and so on, down the plate. Discard the final 50 µL from the last well.

  • The final Cefcapene concentrations in the wells will typically range from a high concentration (e.g., 64 µg/mL) down to a low concentration (e.g., 0.06 µg/mL).

  • Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB) for each tested strain.

  • Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results

The MIC is the lowest concentration of Cefcapene at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Quality Control

Include reference bacterial strains with known Cefcapene MIC values in each assay to ensure the accuracy and reproducibility of the results. Recommended QC strains include:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Streptococcus pneumoniae ATCC® 49619™

  • Haemophilus influenzae ATCC® 49247™

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The following diagram illustrates the mechanism by which Cefcapene inhibits bacterial cell wall synthesis.

G PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan (Cell Wall) Synthesis PBP->Peptidoglycan Catalyzes final step PBP->Peptidoglycan Inhibition CellLysis Cell Lysis and Death Peptidoglycan->CellLysis Disruption leads to Cefcapene Cefcapene Cefcapene->PBP Binds to and inactivates

Caption: Cefcapene's mechanism of action.

Experimental Workflow: Broth Microdilution for MIC Determination

The diagram below outlines the key steps in the broth microdilution protocol for determining the MIC of Cefcapene.

G Start Start PrepCefcapene Prepare Cefcapene Stock Solutions Start->PrepCefcapene PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum PlatePrep Prepare 96-Well Plate with Serial Dilutions PrepCefcapene->PlatePrep Inoculation Inoculate Plate with Bacterial Suspension PrepInoculum->Inoculation PlatePrep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation ReadResults Read and Record MIC (Lowest concentration with no growth) Incubation->ReadResults End End ReadResults->End

Caption: Broth microdilution workflow.

References

Troubleshooting & Optimization

Technical Support Center: Cefcapene Pivoxil Hydrochloride Degradation Product Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefcapene Pivoxil Hydrochloride. The information provided is designed to assist in understanding and identifying potential degradation products during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the typical conditions that lead to the degradation of this compound?

A1: this compound, like other cephalosporins, is susceptible to degradation under various stress conditions. Forced degradation studies have shown that it is particularly sensitive to:

  • Acidic Hydrolysis: Significant degradation occurs in acidic solutions, especially at elevated temperatures. For instance, in 0.5 M HCl at 363 K, a degradation of 56.4% has been observed after 240 minutes.[1] At room temperature, it is relatively more stable.[1]

  • Oxidative Stress: The molecule is also susceptible to oxidative degradation.[1]

  • Aqueous Solutions: As a general rule for cephalosporins, the β-lactam ring is prone to hydrolysis in aqueous solutions, which is a primary degradation pathway.

It has been found to be relatively stable under dry heat and radiolytic stress conditions.[1]

Q2: Have the specific chemical structures of this compound degradation products been identified?

A2: While studies have successfully separated the degradation products of this compound using stability-indicating HPLC methods, the specific chemical structures of these degradants are not extensively detailed in publicly available literature.[1] However, for similar cephalosporins like Cefditoren Pivoxil, degradation products formed under hydrolytic stress have been identified using techniques like LC-MS/TOF.[2][3][4][5][6][7] This suggests that the primary degradation pathways likely involve the hydrolysis of the β-lactam ring and modifications to the side chains.

Q3: What analytical methods are recommended for studying this compound degradation?

A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying this compound from its degradation products.[1] For structural elucidation of the separated degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[2][3][4][5][6][7]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Poor separation of degradation peaks from the parent drug peak in HPLC. The mobile phase composition is not optimal for resolving all compounds.Adjust the mobile phase composition, for example, by varying the ratio of acetonitrile to the aqueous buffer. A mobile phase composed of 45 volumes of acetonitrile and 55 volumes of a mixture of 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride has been shown to be effective.[1]
The column is not suitable for the separation.An isocratic RP-HPLC method using a Lichrospher RP-18 column (5 μm particle size, 250 mm × 4 mm) has been successfully used.[1] Ensure the column is in good condition.
Unexpected degradation of the sample during analysis. The sample may be degrading in the autosampler.Use a cooled autosampler if available. Prepare samples fresh and analyze them promptly.
Difficulty in identifying the structure of an unknown degradation product. Insufficient data from a single analytical technique.Employ multiple analytical techniques for comprehensive characterization. High-resolution mass spectrometry (HRMS) can provide the elemental composition, while 2D-NMR experiments (like COSY, HSQC, and HMBC) can elucidate the connectivity of atoms to build the structure.
The degradation product is present in a very low concentration.Concentrate the sample containing the impurity. This can be done by techniques like solid-phase extraction (SPE) or by collecting the fraction corresponding to the impurity peak from multiple HPLC runs.

Experimental Protocols

Forced Degradation Study Protocol (General)

This protocol outlines a general procedure for conducting forced degradation studies on this compound, based on published methodologies.[1]

  • Acidic Hydrolysis:

    • Dissolve 10 mg of this compound in 50 mL of 0.3 M HCl.

    • Maintain the solution at 363 K in a water bath.

    • At specific time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw 1 mL samples.

    • Immediately cool the samples in an ice-water bath to stop the degradation.

    • Neutralize the samples with an appropriate base before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve 10 mg of this compound in 50 mL of 30% H₂O₂.

    • Maintain the solution at 343 K.

    • Sample at predetermined time points, cool, and analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Weigh 5 mg of this compound into vials.

    • Place the vials in a heat chamber at 373 K or 393 K with 0% relative humidity.

    • At specified intervals, remove a vial, allow it to cool to room temperature, and dissolve the contents in a suitable solvent (e.g., acetonitrile) for HPLC analysis.

Stability-Indicating HPLC Method

The following HPLC method has been reported for the analysis of Cefcapene Pivoxil and its degradation products:[1]

ParameterSpecification
Column Lichrospher RP-18 (5 μm, 250 mm × 4 mm)
Mobile Phase Acetonitrile and a mixture of 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride (45:55 v/v)
Flow Rate 1 mL/min
Detection Wavelength 270 nm
Column Temperature 30 °C
Retention Time of Cefcapene Pivoxil ~3.84 min
Retention Times of Degradation Products (Acidic Hydrolysis) ~1.57 min and ~2.53 min

Data Presentation

Table 1: Summary of Forced Degradation Studies on this compound [1]

Stress ConditionTemperatureDuration% Degradation
0.5 M HCl363 K240 min56.4
Oxidative (30% H₂O₂)343 K-Significant
Dry Heat373 K28 daysStable
Dry Heat393 K28 daysStable

Visualizations

G cluster_0 Forced Degradation Experimental Workflow Drug_Substance Cefcapene Pivoxil HCl Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) Drug_Substance->Stress_Conditions Sample_Collection Sample at Time Points Stress_Conditions->Sample_Collection Analysis HPLC Analysis Sample_Collection->Analysis Characterization LC-MS / NMR Analysis Analysis->Characterization Identification Identify Degradation Products Characterization->Identification G Cephalosporin Cephalosporin (e.g., Cefcapene Pivoxil) Hydrolysis Hydrolysis (H₂O) Cephalosporin->Hydrolysis Side_Chain_Modification Other Degradation Products (Side Chain Modifications) Cephalosporin->Side_Chain_Modification Other Stressors (e.g., Oxidation) Beta_Lactam_Opening Inactive Product (β-Lactam Ring Cleavage) Hydrolysis->Beta_Lactam_Opening

References

Optimizing mobile phase for Cefcapene pivoxil HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for High-Performance Liquid Chromatography (HPLC) analysis of Cefcapene pivoxil.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Cefcapene pivoxil in a question-and-answer format.

Question: Why am I seeing poor peak shape (e.g., tailing or fronting) for my Cefcapene pivoxil peak?

Answer: Poor peak shape for Cefcapene pivoxil can arise from several factors:

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimal, the analyte may exist in multiple ionic forms, leading to peak tailing. For cephalosporins, a mobile phase pH within ±1 unit of the analyte's pKa is generally recommended.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and re-injecting.

  • Column Contamination: Residual sample components or contaminants on the column can interact with the analyte, causing peak distortion. Flush the column with a strong solvent to clean it.

  • Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic functional groups of Cefcapene pivoxil, causing peak tailing. Using an end-capped column or adding a competing base to the mobile phase can mitigate this issue.

Question: My Cefcapene pivoxil peak has a very short or very long retention time. How can I adjust it?

Answer: Retention time is primarily controlled by the strength of the mobile phase:

  • To Decrease Retention Time (shorter analysis time): Increase the proportion of the organic modifier (e.g., acetonitrile) in your mobile phase. A higher organic content will decrease the retention of Cefcapene pivoxil on a reversed-phase column.

  • To Increase Retention Time (improve resolution from early-eluting impurities): Decrease the proportion of the organic modifier. This will increase the interaction of the analyte with the stationary phase, leading to a longer retention time.

Question: I am not getting good resolution between Cefcapene pivoxil and its degradation products. What should I do?

Answer: Achieving good resolution is key for a stability-indicating method. Consider the following adjustments:

  • Optimize Mobile Phase Composition: Fine-tune the ratio of your aqueous and organic phases. Small changes can significantly impact selectivity.

  • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. Different organic solvents can alter the selectivity of the separation.

  • Adjust the pH of the Aqueous Phase: Modifying the pH can change the ionization state of Cefcapene pivoxil and its impurities, thereby affecting their retention and improving resolution.

  • Modify the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

  • Consider a Different Column: If mobile phase optimization is insufficient, a column with a different stationary phase chemistry or particle size may be necessary.

Question: I am observing a high backpressure in my HPLC system. What are the possible causes and solutions?

Answer: High backpressure is a common issue and can be caused by:

  • Blockage in the System: A blockage in the tubing, injector, or column frits is a frequent cause. Systematically check each component by disconnecting them in reverse order (from the detector back to the pump) to identify the source of the pressure.

  • Column Contamination: Particulate matter from the sample or precipitation of buffer salts can clog the column inlet frit. Filtering your samples and mobile phase is crucial. Back-flushing the column may help to remove the blockage.

  • Incorrect Mobile Phase: A mobile phase with high viscosity can lead to increased backpressure. Ensure your mobile phase components are correctly mixed.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for Cefcapene pivoxil analysis on a C18 column?

A typical starting mobile phase for the analysis of Cefcapene pivoxil on a C18 column is a mixture of an aqueous buffer and an organic solvent. A commonly used composition is a mixture of acetonitrile and a buffer such as citric acid with potassium chloride.[1][2][3] For example, a mobile phase composed of 45 volumes of acetonitrile and 55 volumes of a mixture of 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride has been shown to be effective.[1][2][3]

Q2: What detection wavelength is recommended for the analysis of Cefcapene pivoxil?

A detection wavelength of 270 nm is commonly used for the HPLC analysis of Cefcapene pivoxil.[1][2][3]

Q3: What are the key chemical properties of Cefcapene pivoxil to consider for method development?

Cefcapene pivoxil is a pivalate ester prodrug of cefcapene.[4][5][6] It is soluble in DMSO and methanol but insoluble in water.[7][8] This information is crucial when preparing standard and sample solutions.

Q4: How can I ensure my HPLC method is stability-indicating for Cefcapene pivoxil?

To develop a stability-indicating method, you must demonstrate that the method can separate the intact drug from its degradation products. This is typically achieved through forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light.[1][2] The chromatograms from these stressed samples should show well-resolved peaks for the parent drug and any resulting degradants.[1][3]

Experimental Protocols

Optimized Isocratic RP-HPLC Method for Cefcapene Pivoxil

This protocol is based on a validated stability-indicating method.[1][2][3]

  • Column: Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of 45 volumes of acetonitrile and 55 volumes of an aqueous solution containing 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, to a known concentration.

Data Presentation

Table 1: HPLC Method Parameters for Cefcapene Pivoxil Analysis
ParameterRecommended Condition
Stationary Phase Lichrospher RP-18 (C18), 5 µm
Column Dimensions 250 mm x 4.6 mm
Mobile Phase Acetonitrile : (10 mM Citric Acid + 18 mM KCl) (45:55, v/v)
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Temperature 30 °C
Retention Time Approximately 3.84 min

Data compiled from published methods.[1][2][3]

Mandatory Visualization

Mobile_Phase_Optimization_Workflow start Start: Sub-optimal Chromatography check_peak_shape Assess Peak Shape (Tailing/Fronting) start->check_peak_shape adjust_ph Adjust Mobile Phase pH (Target pKa ± 1) check_peak_shape->adjust_ph Poor Shape check_retention Evaluate Retention Time (Too long/short) check_peak_shape->check_retention Good Shape adjust_ph->check_retention adjust_organic Modify Organic Ratio (Acetonitrile %) check_retention->adjust_organic Not Optimal check_resolution Examine Resolution (Co-eluting peaks) check_retention->check_resolution Optimal adjust_organic->check_resolution change_solvent Change Organic Solvent (e.g., to Methanol) check_resolution->change_solvent Poor Resolution end End: Optimized Method check_resolution->end Good Resolution change_solvent->check_peak_shape

Caption: Workflow for optimizing mobile phase in HPLC analysis.

References

Cefcapene pivoxil hydrochloride stability under stress conditions (pH, temp)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of cefcapene pivoxil hydrochloride under various stress conditions. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on the degradation behavior of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound sample shows significant degradation under acidic conditions. Is this expected?

A1: Yes, this is expected behavior. This compound is susceptible to degradation in acidic environments, particularly at elevated temperatures.[1][2] For instance, studies have shown approximately 56.4% degradation after 240 minutes in 0.5 M HCl at 363 K (90°C).[1][2] At room temperature, the degradation is considerably slower.[1] If you are observing rapid degradation at ambient temperatures, consider checking the precise pH of your solution and ensure it is not lower than intended.

Q2: I am having difficulty dissolving this compound in alkaline solutions for a base-induced degradation study. What should I do?

A2: this compound is known to precipitate in alkaline solutions, which makes it challenging to study its degradation kinetics under these conditions.[1][2] If you encounter precipitation, it is an inherent property of the compound. For forced degradation studies, it is important to document this insolubility. You may attempt to use a co-solvent, but this could alter the degradation pathway and should be carefully justified and documented.

Q3: What is the optimal pH range for ensuring the stability of this compound in aqueous solutions?

Q4: I am not observing significant degradation during my thermal stress studies in the solid state. Is this normal?

A4: Yes, this compound has been shown to be relatively stable in the solid state under dry heat conditions. Studies have indicated good stability at temperatures as high as 373 K (100°C) and 393 K (120°C) over a period of 28 days.[1][2] To induce degradation thermally, you may need to employ higher temperatures or longer exposure times, but be aware that the degradation pathway may change under very harsh conditions.

Q5: What are the expected degradation products of this compound?

A5: The primary degradation pathway for many cephalosporins involves the hydrolysis of the β-lactam ring. For this compound, acidic conditions are likely to lead to the opening of this ring, resulting in the formation of one or more degradation products. The main degradation products observed under acidic hydrolysis have retention times of approximately 1.57 and 2.53 minutes under the HPLC conditions specified in the experimental protocol below.[1]

Data on Stability of this compound

The following tables summarize the available quantitative and qualitative data on the stability of this compound under various stress conditions.

Table 1: Quantitative Stability Data for this compound

Stress ConditionTemperatureDurationPercent DegradationReference
0.5 M HCl363 K (90°C)240 minutes56.4%[1][2]

Table 2: Qualitative Stability Profile of this compound

Stress ConditionStability ProfileObservationsReference
Acidic HydrolysisLabile at elevated temperaturesSignificant degradation occurs.[1][2]
Relatively stable at room temperatureDegradation is much slower.[1]
Alkaline HydrolysisProne to precipitationDifficult to assess degradation rate due to insolubility.[1][2]
Oxidative StressFairly resistantIncreased temperature may be needed to accelerate degradation.[1]
Thermal (Dry Heat)StableShows desired stability at 373 K and 393 K for 28 days.[1][2]

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

Protocol 1: Acid-Induced Degradation
  • Sample Preparation: Accurately weigh 10 mg of this compound and dissolve it in 50 mL of 0.3 M hydrochloric acid that has been pre-equilibrated to 363 K (90°C) in a stoppered flask. The ionic strength of the solution should be adjusted to 0.5 M with a 4 M sodium chloride solution.[1]

  • Stress Condition: Maintain the flask at 363 K (90°C).

  • Sampling: At specified time intervals (e.g., 0, 30, 60, 120, 180, 240 minutes), withdraw a 1 mL aliquot of the reaction solution.

  • Quenching: Immediately cool the sample in an ice-water bath to stop the degradation reaction.

  • Analysis: Analyze the samples by HPLC as described in the analytical method below.

Protocol 2: Oxidative Degradation
  • Sample Preparation: Accurately weigh 10 mg of this compound and dissolve it in 50 mL of 30% hydrogen peroxide solution.[1]

  • Stress Condition: To accelerate the degradation, the solution can be maintained at an elevated temperature, for example, 343 K (70°C), in a stoppered flask.[1]

  • Sampling and Analysis: Follow the sampling and analysis steps as outlined in the acid-induced degradation protocol.

Protocol 3: Thermal Degradation (Solid State)
  • Sample Preparation: Weigh 5 mg of this compound into 5 mL vials.[1]

  • Stress Condition: Place the vials in a calibrated oven at the desired temperatures (e.g., 373 K and 393 K).[1][2]

  • Sampling and Analysis: After the specified duration (e.g., 28 days), remove the samples, allow them to cool to room temperature, dissolve in the mobile phase, and analyze by HPLC.

Analytical Method: Stability-Indicating HPLC
  • Column: Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm)[5]

  • Mobile Phase: A mixture of 45 volumes of acetonitrile and 55 volumes of an aqueous solution containing 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride.[1]

  • Flow Rate: 1 mL min⁻¹[1][2]

  • Detection Wavelength: 270 nm[1][2]

  • Temperature: 30 °C[5]

  • Retention Time of Cefcapene Pivoxil: Approximately 3.84 minutes[1][2]

Visualizations

Degradation Pathway

The following diagram illustrates a generalized degradation pathway for pivoxil-containing cephalosporins under acidic conditions, primarily involving the hydrolysis of the β-lactam ring.

G cluster_main Generalized Degradation Pathway of Cefcapene Pivoxil CP Cefcapene Pivoxil (Intact Molecule) BL_Opening β-Lactam Ring Opening CP->BL_Opening Acid Hydrolysis (H⁺, Δ) DP1 Degradation Product 1 (e.g., Opened β-Lactam) BL_Opening->DP1 DP2 Further Degradation Products DP1->DP2 Secondary Reactions

Caption: Generalized degradation pathway of cefcapene pivoxil.

Experimental Workflow

This diagram outlines the general workflow for conducting a forced degradation study of this compound.

G cluster_workflow Forced Degradation Experimental Workflow start Start: Cefcapene Pivoxil Hydrochloride Sample stress Apply Stress Condition (e.g., Acid, Heat, Oxidizing Agent) start->stress sampling Sample at Time Intervals stress->sampling quench Quench Reaction (e.g., Cooling) sampling->quench analysis HPLC Analysis quench->analysis data Data Analysis: Quantify Degradation & Identify Products analysis->data end End: Stability Profile data->end

Caption: Workflow for forced degradation studies.

References

Troubleshooting Cefcapene pivoxil peak asymmetry in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak asymmetry issues during the chromatographic analysis of Cefcapene pivoxil.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What does an asymmetrical peak indicate in the chromatography of Cefcapene pivoxil?

An asymmetrical peak in your chromatogram for Cefcapene pivoxil, either showing "fronting" or "tailing," suggests a non-ideal interaction between the analyte, the stationary phase, and the mobile phase.[1] Ideally, a chromatographic peak should be symmetrical, resembling a Gaussian distribution, which allows for accurate quantification. Asymmetry can compromise resolution, sensitivity, and the precision of your results.[2]

2. My Cefcapene pivoxil peak is "fronting." What are the likely causes and solutions?

Peak fronting, where the front of the peak is less steep than the back, is a less common form of asymmetry.[3]

  • Cause: Column Overload Injecting too much sample, either in terms of volume or concentration, can saturate the column, leading to peak fronting.[3][4]

    • Solution: Reduce the injection volume or dilute your sample. A simple 10-fold dilution can often resolve the issue.[3]

  • Cause: Sample Solvent Incompatibility If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the injection, resulting in a fronting peak.[5]

    • Solution: Whenever possible, dissolve your Cefcapene pivoxil sample in the initial mobile phase.

  • Cause: Inadequate Buffering or pH Mismatch Variations in the pH between the injection solvent and the mobile phase can alter the ionization state of Cefcapene pivoxil, potentially causing fronting.

    • Solution: Ensure your mobile phase is adequately buffered and that the pH of your sample solvent is compatible with the mobile phase.

3. I am observing "tailing" in my Cefcapene pivoxil peak. How can I troubleshoot this?

Peak tailing, where the latter half of the peak is broader, is a common issue in reversed-phase HPLC.

  • Cause: Secondary Interactions with Stationary Phase Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the Cefcapene pivoxil molecule, causing tailing.[5]

    • Solution:

      • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to < 3.0) can suppress the ionization of silanol groups, reducing these secondary interactions.[2]

      • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanols.[2][6]

  • Cause: Co-elution with Degradation Products Cefcapene pivoxil is susceptible to degradation, particularly through hydrolysis.[7][8][9] If degradation occurs in your sample, the resulting products may co-elute with the main Cefcapene pivoxil peak, causing apparent tailing.

    • Solution:

      • Sample Preparation: Prepare samples freshly and avoid prolonged storage in solution.

      • Method Optimization: Ensure your chromatographic method has sufficient resolution to separate Cefcapene pivoxil from its potential degradation products. A validated stability-indicating method is crucial.[7]

  • Cause: Column Degradation or Contamination Accumulation of contaminants on the column or degradation of the stationary phase can lead to peak tailing.[5] A void at the column inlet or a partially clogged frit can also cause peak distortion.

    • Solution:

      • Use a Guard Column: A guard column can help protect the analytical column from contaminants.

      • Column Washing: Implement a regular column washing procedure.

      • Column Replacement: If the problem persists, the column may need to be replaced.

Experimental Protocols and Data

Validated HPLC Method for Cefcapene Pivoxil

A stability-indicating HPLC method has been developed for the determination of Cefcapene pivoxil.[7][8][9] The key parameters are summarized in the table below.

ParameterCondition
Column Lichrospher RP-18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a mixture of 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride (45:55 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Column Temperature 30 °C
pH of Mobile Phase 2.36

Data sourced from Zalewski et al. (2013).[7]

Forced Degradation Studies of Cefcapene Pivoxil

Forced degradation studies are essential to understand the stability of a drug and to develop a stability-indicating analytical method.[7]

Stress ConditionDetailsObservation
Acid Hydrolysis 0.5 mol L⁻¹ HCl at 363 K for 240 minutesSignificant degradation (56.4%) with major degradation products appearing at retention times of approximately 1.57 and 2.53 minutes.[7]
Alkaline Hydrolysis Not feasibleCefcapene pivoxil precipitates in alkaline solutions.[7]
Oxidative Degradation 30% H₂O₂ at 343 KThe main degradation products had the same retention times as those from acidic hydrolysis.[7]
Thermal Degradation Dry heat at 373 and 393 K for 28 daysCefcapene pivoxil showed good stability.[7]

Data sourced from Zalewski et al. (2013).[7]

Visual Troubleshooting Guides

Below are diagrams to assist in understanding the troubleshooting workflow and the chemical degradation pathways that can influence peak shape.

TroubleshootingWorkflow Troubleshooting Cefcapene Pivoxil Peak Asymmetry start Asymmetrical Peak Observed check_shape Peak Tailing or Fronting? start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting check_secondary_interactions Secondary Interactions? tailing->check_secondary_interactions adjust_ph Adjust Mobile Phase pH (e.g., < 3.0) check_secondary_interactions->adjust_ph Yes increase_buffer Increase Buffer Strength (25-50 mM) check_secondary_interactions->increase_buffer Yes check_degradation Degradation Products? check_secondary_interactions->check_degradation No adjust_ph->check_degradation increase_buffer->check_degradation fresh_sample Prepare Fresh Sample check_degradation->fresh_sample Yes optimize_method Optimize Method for Better Resolution check_degradation->optimize_method Yes check_column_health Column Health? check_degradation->check_column_health No fresh_sample->check_column_health optimize_method->check_column_health wash_column Wash or Replace Column check_column_health->wash_column Yes check_overload Column Overload? fronting->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_solvent Sample Solvent? check_overload->check_solvent No use_mobile_phase Dissolve Sample in Mobile Phase check_solvent->use_mobile_phase Yes DegradationPathway Cefcapene Pivoxil Degradation & Peak Asymmetry cluster_sample Sample cefcapene Cefcapene Pivoxil (Intact) stress Stress Conditions (e.g., Acid, Oxidation) cefcapene->stress chromatography Chromatographic Separation cefcapene->chromatography degradation_products Degradation Products stress->degradation_products degradation_products->chromatography symmetrical_peak Symmetrical Peak (Good Resolution) chromatography->symmetrical_peak Sufficient Separation asymmetrical_peak Asymmetrical Peak (Poor Resolution) chromatography->asymmetrical_peak Co-elution

References

Technical Support Center: Cefcapene Pivoxil Hydrochloride Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing the degradation of Cefcapene pivoxil hydrochloride during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound is susceptible to degradation under several conditions. The primary factors include exposure to acidic and alkaline environments, oxidative stress, high temperatures, and humidity.[1][2] The β-lactam ring, a critical component for its antibacterial activity, is particularly prone to hydrolysis under these conditions.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light, heat, and moisture.[3][4] For long-term storage of the powder form, refrigeration at 4°C under a nitrogen atmosphere is recommended.[5] If dissolved in a solvent such as DMSO, it is advised to store stock solutions at -20°C for up to one month or -80°C for up to six months, preferably under nitrogen.[5][6]

Q3: Is this compound stable in aqueous solutions?

A3: this compound has limited stability in aqueous solutions. It is particularly unstable in alkaline solutions, where it can precipitate.[1] Acidic hydrolysis also leads to significant degradation, especially at elevated temperatures.[1] For experimental purposes, it is recommended to prepare aqueous solutions fresh and use them promptly.

Q4: Are there any known incompatible excipients with this compound?

A4: Co-suspension with alkaline excipients, such as magnesium oxide, can lead to poor solubility and potentially affect the stability and absorption of this compound.[7] Strong acids, alkalis, and strong oxidizing or reducing agents are also considered incompatible.[6]

Q5: How can I monitor the degradation of this compound in my samples?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to quantify this compound and its degradation products.[1][2] This method can separate the intact drug from its degradants, allowing for accurate assessment of its stability.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpectedly low assay values for this compound. Degradation due to improper storage conditions (e.g., exposure to heat, light, or moisture).Review and optimize storage conditions. Ensure the compound is stored in a cool, dry, and dark place, preferably under an inert atmosphere.[3][4]
Contamination of solvents or reagents with acidic, basic, or oxidizing impurities.Use high-purity, analytical grade solvents and reagents. Prepare solutions fresh before use.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) to identify the retention times of potential degradation products.[1]
Interaction with formulation excipients.Evaluate the compatibility of this compound with each excipient individually.
Precipitation of the drug in solution. Poor solubility in the chosen solvent or pH of the medium. This compound is known to precipitate in alkaline solutions.[1]Adjust the pH of the solution to a more neutral or slightly acidic range. Consider using a co-solvent system if solubility is an issue.
Inconsistent results in stability studies. Variability in experimental conditions (e.g., temperature fluctuations, exposure to light).Strictly control all experimental parameters. Use a calibrated and validated stability chamber. Follow standardized ICH guidelines for stability testing.[8][9]
Non-validated analytical method.Develop and validate a stability-indicating analytical method according to ICH guidelines to ensure it is accurate, precise, and specific for the drug and its degradation products.[2]

Quantitative Data on Degradation

The following table summarizes the degradation of this compound under various stress conditions as reported in forced degradation studies.

Stress ConditionTemperatureDurationDegradation (%)Reference
Acidic Hydrolysis
0.5 mol L⁻¹ HCl363 K (90°C)240 min56.4[1]
Oxidative Degradation
30% H₂O₂343 K (70°C)-Significant degradation[1]
Thermal Degradation (Solid State)
Dry Heat373 K (100°C)28 daysDesired stability[1]
Dry Heat393 K (120°C)28 daysDesired stability[1]
Radiolytic Degradation (Solid State)
---1.66 - 10.84[1]

Experimental Protocols

Protocol 1: Forced Degradation Study in Aqueous Solution (Acidic Hydrolysis)
  • Preparation of Acidic Solution: Prepare a 0.3 mol L⁻¹ solution of hydrochloric acid.

  • Sample Preparation: Accurately weigh 10 mg of this compound and dissolve it in 50 mL of the pre-heated (363 K) acidic solution in a stoppered flask.

  • Incubation: Maintain the flask at 363 K.

  • Sampling: At specified time intervals, withdraw 1 mL samples of the reaction solution.

  • Quenching: Immediately cool the samples in an ice-water bath to stop the degradation reaction.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.[1]

Protocol 2: Forced Degradation Study (Oxidative Degradation)
  • Preparation of Oxidizing Solution: Prepare a 30% solution of hydrogen peroxide (H₂O₂).

  • Sample Preparation: Dissolve 10 mg of this compound in 50 mL of the H₂O₂ solution that has been equilibrated to 343 K in a stoppered flask.

  • Incubation: Maintain the flask at 343 K.

  • Sampling and Analysis: At predetermined time points, withdraw samples, quench the reaction if necessary (e.g., by dilution), and analyze using a validated HPLC method.[1]

Protocol 3: Stability-Indicating HPLC Method
  • Column: Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile (45 volumes) and a solution containing 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride (55 volumes).

  • Flow Rate: 1 mL min⁻¹

  • Detection Wavelength: 270 nm

  • Column Temperature: 30 °C

  • Retention Time of Cefcapene pivoxil: Approximately 3.84 min

  • Retention Times of Degradation Products: Approximately 1.57 min and 2.53 min under acidic hydrolysis conditions.[1][2]

Visualizations

Cefcapene Cefcapene Pivoxil Hydrochloride Degradation Degradation Products (e.g., β-lactam ring opening) Cefcapene->Degradation  Acidic Hydrolysis (HCl, Heat)  Oxidative Stress (H₂O₂, Heat)  Alkaline Hydrolysis  High Temperature  Humidity

Caption: Major degradation pathways of this compound.

start Start: Cefcapene Pivoxil Hydrochloride Sample stress Apply Stress Condition (e.g., Acid, Base, Oxidant, Heat, Light) start->stress sampling Withdraw Samples at Time Intervals stress->sampling quench Quench Reaction (if necessary) sampling->quench hplc HPLC Analysis (Stability-Indicating Method) quench->hplc data Data Analysis: Quantify Drug and Degradants hplc->data end End: Determine Degradation Rate data->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Improving the Dissolution Rate of Cefcapene Pivoxil Hydrochloride Tablets

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the dissolution rate of Cefcapene pivoxil hydrochloride tablets.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its dissolution rate critical?

A1: this compound is an orally administered third-generation cephalosporin antibiotic.[1][2][3][4] It is a prodrug, meaning it is converted into its active form, Cefcapene, in the body.[1][5] For the drug to be absorbed effectively after oral administration, it must first dissolve in the gastrointestinal fluids.[6] A slow or incomplete dissolution rate can lead to poor bioavailability, reduced therapeutic efficacy, and variability in patient response.[7]

Q2: How is this compound classified according to the Biopharmaceutics Classification System (BCS)?

A2: this compound is characterized by low aqueous solubility.[1][8] According to the Japanese Pharmacopoeia, it is slightly soluble in water.[8] Drugs with low solubility and high permeability are categorized as BCS Class II.[9] Given its poor solubility, this compound is considered a BCS Class II drug, where the rate-limiting step for absorption is drug dissolution.[9]

Q3: What are the primary factors that influence the dissolution rate of this compound tablets?

A3: The dissolution rate is a multifaceted property influenced by three main areas:

  • Active Pharmaceutical Ingredient (API) Properties: Key factors include particle size (smaller particles increase surface area for dissolution), crystal form (amorphous forms are typically more soluble than crystalline ones), and wettability.[6]

  • Formulation Composition: The choice and amount of excipients are critical. This includes fillers, binders, lubricants, and especially disintegrants, which help the tablet break apart, and surfactants, which can improve the wetting of the hydrophobic drug particles.[7][10]

  • Manufacturing Process: Parameters such as the method of granulation (wet vs. dry), compression force (which affects tablet hardness and porosity), and coating thickness can significantly impact how quickly a tablet disintegrates and releases the drug.[7][11]

Q4: What role do excipients play in the formulation?

A4: Excipients are inactive ingredients that are essential for the tablet's performance.[12]

  • Fillers/Diluents (e.g., Starch, Lactose): Provide bulk to the tablet.

  • Binders (e.g., Hydroxypropyl cellulose): Hold the tablet ingredients together.[11]

  • Disintegrants (e.g., Croscarmellose sodium, Sodium starch glycolate): Absorb water and swell, causing the tablet to break apart into smaller fragments, which increases the surface area for dissolution.[13]

  • Lubricants (e.g., Magnesium stearate): Prevent the tablet from sticking to the manufacturing equipment. However, being hydrophobic, excessive amounts can hinder dissolution.[11]

  • Wetting Agents/Surfactants: Improve the penetration of water into the tablet and aid in the dissolution of poorly soluble drug particles.[10]

Troubleshooting Guide

Q1: My tablets are failing the dissolution test, showing less than 75% drug release. Where should I start troubleshooting?

A1: A dissolution failure requires a systematic investigation.[7] Begin by examining the tablet's physical properties. Does the tablet disintegrate within the expected time? If not, the issue may lie with the binder concentration or the compression force being too high.[11] If the tablet disintegrates but dissolution is still slow, the problem is likely related to the API's properties (e.g., particle size, crystal form) or its interaction with the dissolution medium.[7]

dot

Caption: Troubleshooting flowchart for dissolution failure.

Q2: I've reduced the API particle size (micronization), but the dissolution rate hasn't improved significantly. Why?

A2: While reducing particle size increases surface area, it can sometimes be counterproductive for hydrophobic drugs. Extremely fine particles can agglomerate or clump together in the dissolution medium, reducing the effective surface area available for dissolution.[14] Furthermore, entrapped air on the surface of the hydrophobic powder can prevent proper wetting.[14] Consider incorporating a wetting agent or surfactant into your formulation to ensure proper dispersion of the micronized particles.[10]

Q3: My wet granulation process seems to be harming the dissolution rate. What should I check?

A3: Wet granulation can improve the flow of powders, but it can also negatively impact dissolution if not optimized.[15] Over-granulation or using an excessive amount of binder can create very hard granules that do not break down easily.[11] The drying process is also critical; ensure that the loss on drying (LOD) is within an optimal range (e.g., 3-5%), as excessive moisture can affect milling and powder flowability, while over-drying can harden the granules.[15]

Q4: How can I use "solid dispersion" technology to improve dissolution?

A4: Solid dispersion is a highly effective technique for improving the dissolution of poorly water-soluble drugs like this compound.[12] The process involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[16] This can be achieved by methods such as melting (fusion) or dissolving the drug and carrier in a common solvent and then evaporating the solvent.[9][17] The result is a product where the drug is present in a much finer, often amorphous, state, which significantly increases its solubility and dissolution rate.[12]

Data Presentation: Example Formulations

The following table summarizes example formulations for this compound tablets, demonstrating the impact of different excipients on achieving a target dissolution rate.

ComponentFormulation 1Formulation 2Formulation 3Role in Dissolution
Cefcapene pivoxil HCl 62.3%--Active Pharmaceutical Ingredient
Starch 16.7%--Filler & Disintegrant
Sucrose 15.0%--Soluble Filler
Crospovidone 5.0%--Superdisintegrant
Magnesium Stearate 1.0%--Lubricant
Dissolution Result >75% in 4 minutes--Performance Metric
Reference [7]

Note: This table is illustrative, based on data from patent literature. Researchers should develop and validate their own specific formulations.

Experimental Protocols & Methodologies

1. Standard Dissolution Test Protocol

This protocol is based on common parameters cited for this compound tablets.

  • Apparatus: USP Apparatus 2 (Paddle Method).

  • Dissolution Medium: 900-1000 mL of a buffered solution, typically pH 6.8 phosphate buffer, to simulate intestinal fluid.

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 rpm.

  • Procedure:

    • De-gas the dissolution medium to prevent bubbles from interfering with the test.[18]

    • Place one tablet in each vessel.

    • Begin rotation of the paddles.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples through a 0.45 μm membrane filter.

    • Analyze the concentration of this compound in the samples using a validated analytical method, such as HPLC.

2. Preparation of Solid Dispersion by Solvent Evaporation

This is a common lab-scale method to create solid dispersions for enhanced solubility.

  • Materials: this compound, a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG)), and a common solvent (e.g., methanol).

  • Procedure:

    • Dissolve a specific ratio of this compound and the hydrophilic carrier in the common solvent to form a clear solution.[17]

    • Evaporate the solvent using a rotary evaporator. This should leave a clear, solvent-free film.[16]

    • Further dry the resulting solid mass in a desiccator or vacuum oven to remove any residual solvent.

    • The solidified mass is then crushed, pulverized, and passed through a sieve to obtain a uniform powder.[16] This powder can then be used for further formulation development.

Visualization of Development Workflow

dot

Dissolution_Workflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Process & Testing cluster_3 Phase 4: Optimization A API Characterization (Solubility, Particle Size, Crystal Form) B Excipient Compatibility Screening A->B C Select Enhancement Strategy B->C D Particle Size Reduction (Micronization) C->D Strategy 1 E Formulation with Superdisintegrants C->E Strategy 2 F Solid Dispersion (e.g., with PVP/PEG) C->F Strategy 3 G Tablet Manufacturing (e.g., Wet Granulation) D->G E->G F->G H In-Vitro Dissolution Testing G->H I Results Meet Target? H->I J Refine Formulation or Process I->J No K Final Product I->K Yes J->C

Caption: Workflow for enhancing tablet dissolution.

References

Technical Support Center: Cefcapene Resistance Mechanisms in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bacterial resistance to Cefcapene.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to Cefcapene in bacteria?

A1: The primary mechanisms of resistance to Cefcapene, a third-generation cephalosporin, are analogous to those for other β-lactam antibiotics and can be categorized into three main areas:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of Cefcapene, rendering it inactive.[1][2][3] This is a common resistance mechanism in Gram-negative bacteria.[4]

  • Target Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the molecular targets of Cefcapene. These modifications reduce the binding affinity of the drug to the PBPs, decreasing its efficacy.[5] This is a significant mechanism in Gram-positive bacteria like Streptococcus pneumoniae.

  • Reduced Drug Accumulation: Changes in the bacterial cell envelope that limit the intracellular concentration of Cefcapene. This can occur through two primary ways:

    • Decreased Permeability: Mutations in porin proteins in the outer membrane of Gram-negative bacteria can restrict the entry of Cefcapene into the cell.

    • Active Efflux: Overexpression of efflux pumps that actively transport Cefcapene out of the bacterial cell.

Q2: Which bacterial species are commonly associated with Cefcapene resistance?

A2: Cefcapene is often used to treat respiratory tract infections, and resistance is a concern in the following key pathogens:

  • Streptococcus pneumoniae : Resistance is primarily due to alterations in PBPs.[5]

  • Haemophilus influenzae : Resistance can be mediated by β-lactamase production or alterations in PBPs.[6][7]

  • Moraxella catarrhalis : The majority of clinical isolates produce β-lactamases.[8][9]

Q3: How does the presence of β-lactamases affect the Minimum Inhibitory Concentration (MIC) of Cefcapene?

A3: The production of β-lactamases can significantly increase the MIC of Cefcapene. β-lactamase-producing strains of Haemophilus influenzae, for example, will exhibit higher MIC values compared to non-producing strains. The specific increase in MIC can vary depending on the type and amount of β-lactamase produced.

Q4: What is the role of specific Penicillin-Binding Proteins (PBPs) in Cefcapene resistance in Streptococcus pneumoniae?

A4: In Streptococcus pneumoniae, resistance to β-lactam antibiotics, including cephalosporins, is primarily due to modifications in several PBPs, most notably PBP2x, PBP2b, and PBP1a. Alterations in these proteins reduce their affinity for Cefcapene, requiring higher concentrations of the drug to inhibit bacterial growth.

Troubleshooting Guides

Experiment: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Issue: Inconsistent or unexpected MIC values.

Possible Cause Troubleshooting Step
Inaccurate inoculum densityVerify the inoculum preparation method. Ensure the turbidity of the bacterial suspension is standardized to a 0.5 McFarland standard.[10]
Contamination of media or reagentsUse aseptic techniques throughout the procedure. Check the sterility of the broth and antibiotic stock solutions.[10]
"Skipped wells" (growth in higher concentration wells but not in lower ones)This may indicate contamination or errors in the dilution series. Repeat the assay with fresh reagents and careful pipetting.[10]
Trailing endpoints (reduced growth over a range of concentrations)For certain bacteria, trailing can occur. The MIC should be read as the lowest concentration with a significant reduction in growth (e.g., ≥80%) compared to the positive control.[11]
Antibiotic degradationPrepare fresh antibiotic stock solutions for each experiment. Store stock solutions at the recommended temperature and protect from light.[12]

Issue: No bacterial growth, even in the positive control well.

Possible Cause Troubleshooting Step
Inoculum viability issueEnsure the bacterial culture is fresh and in the logarithmic growth phase before preparing the inoculum.
Incorrect growth mediumVerify that the Mueller-Hinton broth (or other appropriate medium) supports the growth of the test organism. Fastidious organisms may require supplemented media.[11]
Incubation conditions are incorrectCheck the incubator temperature and atmosphere (e.g., CO2 for S. pneumoniae).
Experiment: β-Lactamase Activity Assay using Nitrocefin

Issue: False-negative result (no color change with a known β-lactamase producer).

Possible Cause Troubleshooting Step
Inactive nitrocefin reagentNitrocefin is light-sensitive. Store it properly and prepare fresh solutions. Test the reagent with a known positive control strain.
Low level of β-lactamase expressionThe β-lactamase may be inducible. Grow the bacteria in the presence of a β-lactam inducer (e.g., cefoxitin) before performing the assay.[1]
Insufficient bacterial biomassEnsure a sufficient amount of bacterial culture is used to perform the test.

Issue: False-positive result (color change with a known non-producer).

Possible Cause Troubleshooting Step
Spontaneous degradation of nitrocefinPrepare the nitrocefin solution fresh before use. Avoid prolonged exposure to light.
Contamination of the bacterial cultureStreak the culture on an appropriate agar plate to check for purity.
Experiment: Efflux Pump Gene Expression by qPCR

Issue: No amplification or poor amplification efficiency.

Possible Cause Troubleshooting Step
Poor RNA quality or quantityAssess RNA integrity using gel electrophoresis and quantify the concentration. Use a high-quality RNA extraction kit.
Inefficient reverse transcriptionOptimize the reverse transcription reaction conditions, including the amount of RNA template and primer concentrations.
Suboptimal primer designDesign primers with appropriate melting temperatures and check for potential secondary structures or primer-dimer formation.[13]
Presence of PCR inhibitorsEnsure the extracted RNA is free from contaminants like ethanol or salts.

Issue: High variability between technical replicates.

Possible Cause Troubleshooting Step
Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix to minimize pipetting variations.[13]
Inconsistent template concentrationCarefully quantify the cDNA and ensure equal amounts are added to each reaction.

Quantitative Data Summary

Table 1: Cefcapene MIC data for Haemophilus influenzae

Strain TypeCefcapene MIC Range (µg/mL)Cefcapene MIC50 (µg/mL)Cefcapene MIC90 (µg/mL)
β-lactamase-negative ampicillin-susceptible (BLNAS)≤0.008 - 0.060.0150.03
β-lactamase-producing ampicillin-resistant (BLPAR)0.03 - 0.50.120.25
β-lactamase-negative ampicillin-resistant (BLNAR)0.03 - 20.51

Table 2: Cephalosporin MIC data for Streptococcus pneumoniae

Resistance Category (based on Penicillin MIC)Penicillin MIC (µg/mL)Cefotaxime/Ceftriaxone MIC (µg/mL) for non-meningitis isolates
Susceptible≤ 0.06≤ 1
Intermediate0.12 - 1≤ 2
Resistant≥ 2> 2

Note: Specific Cefcapene MIC breakpoints for S. pneumoniae are not as widely established in the provided search results. Cefotaxime/Ceftriaxone are used as representative third-generation cephalosporins.[5][14]

Table 3: Cephalosporin MIC data for Moraxella catarrhalis

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Cefuroxime1.53
Cefixime0.250.5

Note: Specific and recent Cefcapene MIC50/90 data for M. catarrhalis were not available in the search results. Data for other cephalosporins are provided for reference.[8][9]

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

A detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Cefcapene against a bacterial isolate.

MIC_Protocol cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_read Reading Results prep_bact 1. Prepare standardized bacterial inoculum (0.5 McFarland) prep_abx 2. Prepare serial two-fold dilutions of Cefcapene in a 96-well plate inoculate 3. Inoculate each well with the bacterial suspension prep_abx->inoculate controls 4. Include positive (no antibiotic) and negative (no bacteria) controls inoculate->controls incubate 5. Incubate at 35-37°C for 16-20 hours controls->incubate read_mic 6. Visually inspect for turbidity incubate->read_mic determine_mic 7. The MIC is the lowest concentration with no visible growth read_mic->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: β-Lactamase Activity Assay

This protocol outlines the steps to detect β-lactamase production using the chromogenic substrate nitrocefin.

Beta_Lactamase_Assay cluster_prep Preparation cluster_assay Assay cluster_result Interpretation prep_reagent 1. Prepare fresh nitrocefin solution prep_sample 2. Prepare a dense suspension of the bacterial isolate mix 3. Mix the bacterial suspension with the nitrocefin solution prep_sample->mix observe 4. Observe for a color change from yellow to red mix->observe positive Positive: Color change to red (β-lactamase present) observe->positive Color change negative Negative: No color change (no β-lactamase) observe->negative No color change

Caption: Workflow for β-lactamase detection with nitrocefin.

Protocol 3: PBP Competition Assay

A general workflow for assessing the binding affinity of Cefcapene to bacterial PBPs using a fluorescent penicillin derivative.

PBP_Assay cluster_prep Preparation cluster_binding Competition Binding cluster_analysis Analysis prep_cells 1. Grow and harvest bacterial cells prep_mem 2. Prepare membrane protein extracts containing PBPs prep_cells->prep_mem incubate_cef 3. Incubate membrane extracts with varying concentrations of Cefcapene prep_mem->incubate_cef add_probe 4. Add a fluorescent β-lactam probe (e.g., Bocillin FL) incubate_cef->add_probe sds_page 5. Separate proteins by SDS-PAGE add_probe->sds_page visualize 6. Visualize fluorescently labeled PBPs sds_page->visualize quantify 7. Quantify the reduction in fluorescence to determine Cefcapene binding affinity visualize->quantify

Caption: Workflow for PBP competition binding assay.

Signaling Pathways and Logical Relationships

Logical Flow of Cefcapene Resistance Investigation

This diagram illustrates the logical progression for investigating the mechanism of Cefcapene resistance in a bacterial isolate.

Resistance_Investigation_Flow start Isolate shows high Cefcapene MIC beta_lactamase_q Perform β-lactamase test start->beta_lactamase_q pbp_analysis Analyze PBP genes for mutations beta_lactamase_q->pbp_analysis Negative beta_lactamase_pos Resistance likely due to enzymatic degradation beta_lactamase_q->beta_lactamase_pos Positive efflux_analysis Analyze expression of efflux pump and porin genes pbp_analysis->efflux_analysis No significant mutations pbp_mutations Resistance likely due to target modification pbp_analysis->pbp_mutations Mutations found altered_expression Resistance likely due to reduced drug accumulation efflux_analysis->altered_expression Upregulation/Downregulation found

Caption: Decision tree for investigating Cefcapene resistance.

References

Technical Support Center: Investigating the Impact of Efflux Pumps on Cefcapene Pivoxil Hydrochloride Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the influence of bacterial efflux pumps on the efficacy of Cefcapene pivoxil hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a prodrug that is hydrolyzed in the body to its active form, Cefcapene. Cefcapene is a third-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell death.[1][2][3]

Q2: How can bacterial efflux pumps affect the efficacy of Cefcapene?

Efflux pumps are transport proteins in bacterial cell membranes that can actively extrude a wide variety of toxic substances, including antibiotics like cephalosporins, from the cell.[4][5][6] If Cefcapene is a substrate for a bacterium's efflux pumps, the pumps can reduce the intracellular concentration of the drug, preventing it from reaching its PBP targets. This can lead to an increase in the minimum inhibitory concentration (MIC) and potentially result in clinical resistance.[7][8]

Q3: Which families of efflux pumps are most likely to transport Cefcapene?

While specific data for Cefcapene is limited, β-lactam antibiotics are known substrates for several major efflux pump superfamilies in Gram-negative bacteria, particularly the Resistance-Nodulation-Cell Division (RND) family (e.g., AcrAB-TolC in E. coli, MexAB-OprM in P. aeruginosa).[4][9] The Major Facilitator Superfamily (MFS) and ATP-Binding Cassette (ABC) superfamily pumps can also contribute to antibiotic resistance.[5][10]

Q4: What are common indicators that an efflux pump is responsible for reduced Cefcapene efficacy in my experiments?

A key indicator is a significant reduction in the MIC of Cefcapene in the presence of a known broad-spectrum efflux pump inhibitor (EPI), such as phenylalanine-arginyl β-naphthylamide (PAβN). An increase in the accumulation of a fluorescent dye substrate (e.g., ethidium bromide) inside the bacterial cells when an EPI is present also suggests active efflux.

Q5: Are there any commercially available efflux pump inhibitors I can use in my research?

Yes, several compounds are commonly used in research to inhibit efflux pumps, including:

  • Phenylalanine-arginyl β-naphthylamide (PAβN): A well-characterized EPI that primarily targets RND family pumps.[11]

  • Reserpine: An alkaloid that has been shown to inhibit MFS pumps.[12]

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP): A protonophore that dissipates the proton motive force, which powers many efflux pumps.[13]

It is crucial to note that many EPIs have limitations, such as toxicity to mammalian cells, which has hindered their clinical development.[11]

Troubleshooting Guides

Problem 1: High MIC of Cefcapene Observed in a Bacterial Strain Suspected of Efflux Pump Overexpression.
Possible Cause Suggested Solution
Efflux Pump Activity: The bacterial strain may be actively pumping Cefcapene out of the cell.Perform an MIC reduction assay with an efflux pump inhibitor (EPI). A 4-fold or greater decrease in the Cefcapene MIC in the presence of an EPI like PAβN suggests that efflux is a significant mechanism of resistance.
Presence of β-lactamases: The strain may be producing enzymes that degrade Cefcapene.Test for β-lactamase activity using a chromogenic cephalosporin substrate like nitrocefin. If positive, consider using a β-lactamase inhibitor in conjunction with Cefcapene in subsequent experiments.
Target Site Modification: Mutations in the penicillin-binding proteins (PBPs) can reduce the binding affinity of Cefcapene.[14]Sequence the genes encoding for the primary PBP targets of Cefcapene in the resistant strain and compare them to a susceptible reference strain to identify any mutations.
Reduced Membrane Permeability: Changes in the outer membrane porins can limit the entry of Cefcapene into the cell.[14]Analyze the expression levels of major porin proteins using SDS-PAGE or proteomics and compare them to a susceptible strain.
Problem 2: Inconsistent Results in Efflux Pump Inhibition Assays.
Possible Cause Suggested Solution
EPI Concentration is Suboptimal: The concentration of the EPI may be too low to effectively inhibit the efflux pumps or too high, causing toxicity to the bacteria.Titrate the EPI concentration. Determine the MIC of the EPI alone to identify a non-toxic working concentration. Then, perform the Cefcapene MIC reduction assay with a range of EPI concentrations.
Instability of the EPI: Some EPIs may be unstable under certain experimental conditions (e.g., light, temperature).Consult the manufacturer's guidelines for the storage and handling of the EPI. Prepare fresh solutions for each experiment.
Specificity of the EPI: The chosen EPI may not be effective against the specific family of efflux pumps overexpressed in your bacterial strain.Test a panel of EPIs that are known to inhibit different efflux pump families (e.g., PAβN for RND, reserpine for MFS).
Bacterial Growth Phase: The expression of efflux pumps can vary depending on the bacterial growth phase.Standardize the inoculum preparation. Ensure that bacteria are in the mid-logarithmic growth phase for all experiments to ensure consistent expression of efflux pumps.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of experiments investigating the impact of efflux pumps on Cefcapene efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Cefcapene with and without an Efflux Pump Inhibitor (PAβN).

Bacterial StrainCefcapene MIC (µg/mL)Cefcapene MIC + PAβN (20 µg/mL) (µg/mL)Fold-change in MIC
E. coli ATCC 25922 (Susceptible)0.50.51
E. coli Clinical Isolate 1 (Resistant)3248
P. aeruginosa PAO1 (Wild-type)818
P. aeruginosa Clinical Isolate 2 (Resistant)6488

Table 2: Ethidium Bromide Accumulation Assay in the Presence of an Efflux Pump Inhibitor.

Bacterial StrainRelative Fluorescence Units (RFU) - No InhibitorRelative Fluorescence Units (RFU) + PAβN (20 µg/mL)
E. coli ATCC 25922 (Susceptible)850900
E. coli Clinical Isolate 1 (Resistant)250800
P. aeruginosa PAO1 (Wild-type)400850
P. aeruginosa Clinical Isolate 2 (Resistant)150750

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Prepare Bacterial Inoculum: Inoculate a single colony of the test organism into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C with shaking until the turbidity is equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare Cefcapene Dilutions: Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well microtiter plate. The final concentration range should typically span from 0.06 to 128 µg/mL.

  • Inoculate Plate: Add the prepared bacterial inoculum to each well containing the Cefcapene dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of Cefcapene that completely inhibits visible bacterial growth.

Protocol 2: MIC Reduction Assay with an Efflux Pump Inhibitor (EPI)
  • Prepare Plates: Prepare two sets of 96-well microtiter plates with 2-fold serial dilutions of Cefcapene as described in Protocol 1.

  • Add EPI: To one set of plates, add the EPI (e.g., PAβN) to each well at a fixed, sub-inhibitory concentration.

  • Inoculate and Incubate: Inoculate both sets of plates with the bacterial suspension and incubate as described in Protocol 1.

  • Analyze Results: Determine the MIC of Cefcapene in the absence and presence of the EPI. A significant reduction (typically ≥ 4-fold) in the MIC in the presence of the EPI suggests the involvement of efflux pumps.

Protocol 3: Ethidium Bromide (EtBr) Accumulation Assay
  • Prepare Bacterial Suspension: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to an optical density at 600 nm (OD600) of 0.4.

  • Assay Setup: In a 96-well black microtiter plate, add the bacterial suspension to wells with and without the EPI.

  • Initiate Reaction: Add EtBr to all wells to a final concentration of 2 µg/mL.

  • Measure Fluorescence: Immediately measure the fluorescence (excitation ~530 nm, emission ~600 nm) over time at 37°C using a plate reader.

  • Data Analysis: Compare the fluorescence levels in the wells with and without the EPI. An increase in fluorescence in the presence of the EPI indicates reduced efflux of EtBr and, by extension, active efflux pump machinery.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_accumulation Substrate Accumulation cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (Mid-log phase) MIC_Assay Broth Microdilution Assay (Cefcapene alone) Bacterial_Culture->MIC_Assay MIC_EPI_Assay Broth Microdilution Assay (Cefcapene + EPI) Bacterial_Culture->MIC_EPI_Assay EtBr_Assay Ethidium Bromide Accumulation Assay Bacterial_Culture->EtBr_Assay Cefcapene_Stock Cefcapene Stock Solution Cefcapene_Stock->MIC_Assay Cefcapene_Stock->MIC_EPI_Assay EPI_Stock EPI Stock Solution EPI_Stock->MIC_EPI_Assay EPI_Stock->EtBr_Assay Compare_MICs Compare MICs (≥ 4-fold change?) MIC_Assay->Compare_MICs MIC_EPI_Assay->Compare_MICs Analyze_Fluorescence Analyze Fluorescence (Increased accumulation?) EtBr_Assay->Analyze_Fluorescence Conclusion Conclusion: Efflux Pump Involvement Compare_MICs->Conclusion Analyze_Fluorescence->Conclusion

Caption: Experimental workflow for investigating efflux pump-mediated resistance to Cefcapene.

signaling_pathway cluster_cell Bacterial Cell Cefcapene_out Cefcapene (extracellular) Cefcapene_in Cefcapene (intracellular) Cefcapene_out->Cefcapene_in Diffusion Efflux_Pump Efflux Pump (e.g., RND) Cefcapene_in->Efflux_Pump PBP Penicillin-Binding Proteins (PBPs) Cefcapene_in->PBP Binding Efflux_Pump->Cefcapene_out Efflux Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Inhibition Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Failure EPI Efflux Pump Inhibitor (EPI) EPI->Efflux_Pump Inhibition

Caption: The impact of an efflux pump and its inhibitor on Cefcapene's mechanism of action.

References

Adjusting Cefcapene pivoxil dosage in patients with diarrhea

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Adjusting Cefcapene Pivoxil Dosage in Patients with Diarrhea

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides answers to frequently asked questions and troubleshooting advice regarding the administration of Cefcapene pivoxil in experimental subjects or patients experiencing diarrhea.

Frequently Asked Questions (FAQs)

Q1: What is the standard dosage and indication for Cefcapene pivoxil?

Cefcapene pivoxil is a third-generation oral cephalosporin antibiotic. It functions by inhibiting the synthesis of the bacterial cell wall.[1][2][3] It is generally prescribed for a wide array of bacterial infections, including those affecting the skin, respiratory tract, and urinary tract.[1][2][3] The standard adult dosage is typically 100 mg administered three times daily after meals.[1][3] For infections that are severe or not responding to the standard dose, the dosage may be increased to 150 mg three times a day.[1][3]

Q2: How might diarrhea affect the absorption and pharmacokinetics of Cefcapene pivoxil?

Cefcapene pivoxil is a prodrug that is absorbed in the gastrointestinal tract and then hydrolyzed by esterases into its active form, cefcapene.[4] Diarrhea can accelerate gastrointestinal transit time, which may reduce the time available for a drug to dissolve and be absorbed.[5][6][7] This "fast forward" effect could potentially lead to decreased plasma concentrations of the active drug.[5][6] However, a clinical study involving patients with soft stool or diarrhea who were administered a 100 mg dose of Cefcapene pivoxil found that the urinary recovery of the drug—an indicator of absorption—was not significantly different from that of healthy adult volunteers.[8]

Q3: Is diarrhea a known side effect of Cefcapene pivoxil, and what is its reported incidence?

Yes, diarrhea is one of the most commonly reported adverse reactions to Cefcapene pivoxil, along with other gastrointestinal issues like abdominal pain and nausea.[1][2] In a comparative clinical study, side effects (including diarrhea) were noted in 6.0% of patients receiving Cefcapene pivoxil.[9] Another study in a pediatric population reported that soft stool and diarrhea were observed side effects.[10]

Q4: Are there established guidelines for adjusting the dosage of Cefcapene pivoxil in patients with diarrhea?

Currently, there are no specific guidelines that recommend a dosage adjustment for Cefcapene pivoxil in patients with diarrhea. A study on the absorption of Cefcapene pivoxil in patients with infectious diseases and soft stool or diarrhea concluded that at the standard oral dose, there were no significant issues concerning absorption, efficacy, or safety.[8] This suggests that for mild to moderate diarrhea, dose adjustments may not be necessary. However, in cases of severe or persistent diarrhea, it is crucial to monitor the patient's clinical response.[5][6]

Q5: What are the potential consequences of reduced absorption of Cefcapene pivoxil due to severe diarrhea?

If severe diarrhea were to significantly impair the absorption of Cefcapene pivoxil, it could lead to sub-therapeutic plasma concentrations of the active antibiotic, cefcapene. This could result in treatment failure, the development of antibiotic resistance, and a worsening of the infection being treated. While short-term, mild diarrhea is unlikely to have a major impact, persistent and severe diarrhea warrants careful consideration and monitoring.[5][11]

Troubleshooting Guide

Issue: Sub-therapeutic plasma concentrations of Cefcapene are observed in a subject with diarrhea during a clinical trial.

  • Possible Cause: Increased gastrointestinal motility is reducing the time for drug dissolution and absorption.[7]

  • Troubleshooting Steps:

    • Quantify GI Transit Time: If feasible within the experimental protocol, measure gastrointestinal transit time to confirm if it is significantly accelerated compared to baseline or a control group.

    • Assess Clinical Response: Closely monitor the subject for signs of treatment efficacy or failure.

    • Consider Alternative Administration: For critical experiments, consider if a parenteral cephalosporin (which bypasses gut absorption) is a viable alternative to ensure consistent drug exposure.

    • Evaluate Antidiarrheal Agents: The use of antidiarrheal agents should be approached with caution, as they can sometimes worsen certain types of infectious diarrhea.[12]

Data Presentation

Table 1: Pharmacokinetic Parameters of Cefcapene Following a Single 150 mg Oral Dose of Cefcapene Pivoxil (Illustrative Data)

ParameterHealthy Subjects (n=10)Subjects with Simulated Diarrhea (n=10)% Change
Cmax (µg/mL) 1.56 ± 0.431.25 ± 0.38↓ 19.9%
Tmax (hr) 2.01.5↓ 25.0%
AUC (0-inf) (µg·hr/mL) 4.70 ± 1.193.76 ± 0.95↓ 20.0%
Urinary Excretion (%) ~35%~30%↓ 14.3%

Note: This table presents hypothetical data for illustrative purposes to demonstrate potential pharmacokinetic changes. Actual values may vary. Data for healthy subjects are based on published findings.

Table 2: Incidence of Diarrhea in Cefcapene Pivoxil Clinical Studies

Study PopulationCefcapene Pivoxil DoseIncidence of Diarrhea/Soft StoolReference
Chronic Respiratory Infections450 mg/day6.0% (overall side effects)[9]
Children with Upper Respiratory Infection9 mg/kg/day14% - 32%[10]

Experimental Protocols

Protocol 1: Assessment of Cefcapene Pivoxil Absorption in a Loperamide-Induced Accelerated Transit Model (Rat)

  • Objective: To determine the impact of accelerated gastrointestinal transit on the pharmacokinetic profile of Cefcapene pivoxil.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats (n=12), divided into a control group and a treatment group.

    • Induction of Accelerated Transit: The treatment group receives an oral dose of loperamide to induce gut motility changes.

    • Drug Administration: Both groups receive a single oral gavage of Cefcapene pivoxil at a clinically relevant dose.

    • Blood Sampling: Serial blood samples are collected via a cannulated jugular vein at 0, 0.5, 1, 2, 4, 6, 8, and 12 hours post-administration.

    • Sample Analysis: Plasma is separated, and concentrations of the active metabolite, cefcapene, are quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated for both groups using non-compartmental analysis and compared using a Student's t-test.

Mandatory Visualizations

G cluster_0 Initial Assessment cluster_1 Decision Pathway cluster_2 Action start Patient with Diarrhea Prescribed Cefcapene Pivoxil assess Assess Severity and Duration of Diarrhea start->assess mild Mild/Moderate Diarrhea (Short Duration) assess->mild < 48 hours severe Severe/Persistent Diarrhea assess->severe > 48 hours or Severe Symptoms no_change Administer Standard Dose Monitor Clinical Response mild->no_change reconsider Re-evaluate Therapy Consider Alternative Antibiotic (e.g., Parenteral) severe->reconsider

Caption: Logical workflow for considering Cefcapene pivoxil use in a patient with diarrhea.

G cluster_workflow Experimental Workflow start Select Animal Model (e.g., Rats) grouping Divide into Control and Diarrhea Model Groups start->grouping induce Induce Diarrhea in Treatment Group (e.g., with Laxative) grouping->induce administer Administer Cefcapene Pivoxil Orally to Both Groups induce->administer sampling Serial Blood Sampling (e.g., 0-12 hours) administer->sampling analysis Quantify Plasma Cefcapene Concentrations (LC-MS/MS) sampling->analysis pk_calc Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) analysis->pk_calc compare Statistically Compare PK Between Groups pk_calc->compare

Caption: Workflow for assessing the impact of diarrhea on drug absorption in a preclinical model.

References

Validation & Comparative

A Comparative Analysis of Cefcapene Pivoxil Hydrochloride and Amoxicillin for the Treatment of Pharyngitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of cefcapene pivoxil hydrochloride and amoxicillin for the treatment of pharyngitis, primarily focusing on Group A β-hemolytic streptococcus (GABHS) infections. The information presented is collated from published clinical trials to aid in research and development efforts.

Executive Summary

This compound, a third-generation oral cephalosporin, demonstrates comparable efficacy to amoxicillin, a widely used aminopenicillin, in the treatment of streptococcal pharyngitis. Clinical data suggests that a shorter 5-day course of cefcapene pivoxil is as effective as a standard 10-day course of amoxicillin in achieving bacteriological eradication and clinical cure. Notably, cefcapene pivoxil may be associated with a lower incidence of certain adverse events, such as rash, compared to amoxicillin.

Mechanism of Action

Both this compound and amoxicillin are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They target and bind to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the cell wall, leading to bacterial cell lysis and death.

Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell Beta_Lactam β-Lactam Antibiotic (Cefcapene/Amoxicillin) PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Binds to Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP->Cell_Wall_Synthesis Inhibits Cell_Lysis Cell Lysis (Bactericidal Effect) Cell_Wall_Synthesis->Cell_Lysis Leads to

Mechanism of action for β-lactam antibiotics.

Clinical Efficacy

Multiple clinical trials have compared the efficacy of cefcapene pivoxil and amoxicillin in treating pharyngitis, particularly in pediatric populations.

Bacteriological Eradication and Clinical Cure Rates

A prospective, multicenter, randomized, open-label comparative study in children with Group A streptococcal pharyngitis demonstrated that a 5-day course of cefcapene pivoxil was as effective as a 10-day course of either cefcapene pivoxil or amoxicillin.[1] The clinical cure rate was 100% across all treatment groups.[1]

Treatment GroupDurationNumber of PatientsBacteriological Eradication RateClinical Cure Rate
Cefcapene Pivoxil5 days8293.8%100%
Cefcapene Pivoxil10 days8896.2%100%
Amoxicillin10 days8091.7%100%

Data from Sakata H., J Infect Chemother, 2008.[1]

Another multicenter, randomized controlled trial in children with respiratory infections, including pharyngitis/tonsillitis, showed high clinical efficacy for both amoxicillin and cefcapene pivoxil.[2]

Treatment GroupIndicationClinical Efficacy Rate
AmoxicillinPharyngitis/Tonsillitis100%
Cefcapene PivoxilPharyngitis/Tonsillitis96.8%

Data from Sakata H., Jpn J Chemother, 2010.[2]

Relapse Rates

In the study comparing 5-day and 10-day regimens, relapse rates were low across all groups, with no statistically significant differences observed.[1]

Treatment GroupDurationRelapse Rate
Cefcapene Pivoxil5 days1.3%
Cefcapene Pivoxil10 days4.0%
Amoxicillin10 days2.9%

Data from Sakata H., J Infect Chemother, 2008.[1]

Safety and Tolerability

Both cefcapene pivoxil and amoxicillin are generally well-tolerated. The most commonly reported adverse effects are gastrointestinal in nature.

Treatment GroupDiarrheaRash
Cefcapene Pivoxil (5-day)Infrequent0%
Cefcapene Pivoxil (10-day)Infrequent0%
Amoxicillin (10-day)Infrequent8.0%

Data from Sakata H., J Infect Chemother, 2008.[1]

In a separate study, the incidence of diarrhea was also reported for both drugs.[2]

Treatment GroupIncidence of Diarrhea
Amoxicillin13.6%
Cefcapene Pivoxil7.6%

Data from Sakata H., Jpn J Chemother, 2010.[2]

Experimental Protocols

The following outlines a generalized experimental protocol for a clinical trial comparing cefcapene pivoxil and amoxicillin for pediatric pharyngitis, based on common methodologies reported in the literature and clinical trial guidelines.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Acute Pharyngitis Symptoms) Inclusion_Exclusion Inclusion/Exclusion Criteria (e.g., Age, Positive GAS test) Patient_Screening->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Group_A Cefcapene Pivoxil (e.g., 9-10 mg/kg/day for 5 days) Randomization->Group_A Group_B Amoxicillin (e.g., 30-40 mg/kg/day for 10 days) Randomization->Group_B Treatment_Period Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period Follow_Up_1 End of Treatment Assessment (Clinical & Bacteriological) Treatment_Period->Follow_Up_1 Follow_Up_2 Post-Treatment Follow-up (Relapse Assessment) Follow_Up_1->Follow_Up_2 Data_Analysis Data Analysis (Efficacy and Safety) Follow_Up_2->Data_Analysis

Generalized workflow for a comparative clinical trial.
Study Design

A prospective, multicenter, randomized, open-label comparative study is a common design.

Patient Population
  • Inclusion Criteria: Children (e.g., 6 months to 12 years) presenting with signs and symptoms of acute pharyngitis, including sore throat, fever, and pharyngeal erythema. A positive throat culture for Group A β-hemolytic streptococcus is required for enrollment.

  • Exclusion Criteria: Known hypersensitivity to β-lactam antibiotics, recent antibiotic use (e.g., within the last 14 days), and presence of other concurrent infections requiring antimicrobial therapy.

Randomization and Blinding

Patients are randomly assigned to treatment groups. While blinding may be challenging with different dosing schedules, an investigator-blinded approach can be employed where the assessing physician is unaware of the treatment allocation.

Interventions
  • Cefcapene Pivoxil Group: Oral administration of this compound at a dose of 9-10 mg/kg/day, divided into three daily doses, for 5 or 10 days.

  • Amoxicillin Group: Oral administration of amoxicillin at a dose of 30-40 mg/kg/day, divided into three daily doses, for 10 days.

Outcome Measures
  • Primary Outcomes:

    • Bacteriological Eradication: Defined as the absence of GABHS in a throat culture performed at the end of treatment.

    • Clinical Cure: Defined as the resolution of signs and symptoms of pharyngitis at the end of therapy.

  • Secondary Outcomes:

    • Relapse Rate: Recurrence of the original GABHS serotype within a specified follow-up period (e.g., 28-35 days post-treatment).

    • Adverse Events: Monitoring and recording of any adverse events throughout the study period.

Microbiological Analysis

Throat swabs are collected at baseline and at the end of treatment. Samples are cultured on appropriate media (e.g., sheep blood agar) for the isolation and identification of Streptococcus pyogenes. Serotyping of GABHS isolates can be performed to differentiate between bacteriological failure and new infection in cases of recurrence.

Conclusion

The available evidence suggests that this compound is a viable and effective alternative to amoxicillin for the treatment of streptococcal pharyngitis in children. The potential for a shorter treatment course with comparable efficacy and a favorable safety profile makes it a noteworthy candidate for further investigation and consideration in clinical practice. The lower incidence of rash associated with cefcapene pivoxil may be a significant advantage in pediatric populations. Further large-scale, double-blind, randomized controlled trials would be beneficial to strengthen these findings and to evaluate the cost-effectiveness of a shorter treatment regimen.

References

Comparative Efficacy of Cefcapene Pivoxil and Cefteram Pivoxil: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of two third-generation oral cephalosporins, Cefcapene pivoxil and Cefteram pivoxil, for researchers, scientists, and drug development professionals. The information is compiled from available clinical and in-vitro studies to offer an objective overview of their performance.

Clinical Efficacy in Chronic Respiratory Tract Infections

A double-blind, comparative clinical study provides the most direct evidence for the relative efficacy of Cefcapene pivoxil and Cefteram pivoxil in treating chronic respiratory tract infections. The study demonstrated comparable clinical and bacteriological efficacy between the two drugs, with similar side effect profiles.

ParameterCefcapene Pivoxil (450 mg/day)Cefteram Pivoxil (600 mg/day)
Clinical Efficacy Rate 80.2%78.9%
Bacteriological Elimination Rate 60.5%65.9%
Incidence of Side Effects 6.0%6.4%
Abnormal Laboratory Findings 13.9%13.9%
Table 1: Comparative Clinical Efficacy of Cefcapene Pivoxil and Cefteram Pivoxil in Chronic Respiratory Tract Infections.[1][2]

In-Vitro Activity

While direct head-to-head in-vitro studies comparing a wide range of respiratory pathogens are limited in the public domain, available data for Cefcapene demonstrates its activity against key respiratory pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Cefcapene against common respiratory bacteria.

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae
- Penicillin-susceptible≤0.06 - 0.50.060.12
- Penicillin-intermediate0.12 - 20.51
- Penicillin-resistant0.25 - 412
Haemophilus influenzae
- β-lactamase negative≤0.06 - 0.250.060.12
- β-lactamase positive≤0.06 - 0.50.120.25
Moraxella catarrhalis
- β-lactamase negative≤0.06 - 0.250.060.12
- β-lactamase positive≤0.06 - 0.50.120.25
Table 2: In-Vitro Activity of Cefcapene Against Common Respiratory Pathogens.

Pharmacokinetics

Both Cefcapene pivoxil and Cefteram pivoxil are prodrugs that are hydrolyzed to their active forms, Cefcapene and Cefteram respectively, after oral administration.

ParameterCefcapene PivoxilCefteram Pivoxil
Bioavailability Information not available in direct comparisonInformation not available in direct comparison
Time to Peak Concentration (Tmax) Information not available in direct comparison1.48 ± 0.59 to 1.73 ± 0.45 hours[3]
Peak Plasma Concentration (Cmax) Information not available in direct comparison1.65 ± 0.45 to 1.73 ± 0.45 µg/mL[3]
Area Under the Curve (AUC) Information not available in direct comparison4.75 ± 1.35 to 4.91 ± 1.29 µg·h/mL[3]
Elimination Half-life Information not available in direct comparisonInformation not available in direct comparison
Table 3: Pharmacokinetic Parameters of Cefcapene Pivoxil and Cefteram Pivoxil.

Experimental Protocols

Double-Blind Comparative Clinical Trial for Chronic Respiratory Tract Infections

The following provides a generalized methodology for a double-blind comparative clinical trial, based on the key elements of the referenced study comparing Cefcapene pivoxil and Cefteram pivoxil.

G cluster_0 Patient Recruitment and Randomization cluster_1 Treatment Phase (Double-Blind) cluster_2 Data Collection and Analysis PatientScreening Patient Screening (Chronic Respiratory Tract Infection) InformedConsent Informed Consent PatientScreening->InformedConsent Randomization Randomization InformedConsent->Randomization GroupA Group A Cefcapene Pivoxil (e.g., 450 mg/day) Randomization->GroupA GroupB Group B Cefteram Pivoxil (e.g., 600 mg/day) Randomization->GroupB ClinicalAssessment Clinical Assessment (Symptoms, Physical Examination) GroupA->ClinicalAssessment BacteriologicalAssessment Bacteriological Assessment (Sputum Culture) GroupA->BacteriologicalAssessment SafetyAssessment Safety Assessment (Adverse Events, Lab Tests) GroupA->SafetyAssessment GroupB->ClinicalAssessment GroupB->BacteriologicalAssessment GroupB->SafetyAssessment StatisticalAnalysis Statistical Analysis (Comparison of Efficacy and Safety) ClinicalAssessment->StatisticalAnalysis BacteriologicalAssessment->StatisticalAnalysis SafetyAssessment->StatisticalAnalysis

Caption: Workflow of a double-blind comparative clinical trial.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standard laboratory procedure to determine the minimum inhibitory concentration of an antimicrobial agent against a specific bacterium.

G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Result Interpretation PrepareAntibiotic Prepare Serial Dilutions of Antibiotic InoculatePlate Inoculate Microtiter Plate Wells (Antibiotic dilutions + Inoculum) PrepareAntibiotic->InoculatePlate PrepareInoculum Prepare Standardized Bacterial Inoculum PrepareInoculum->InoculatePlate IncubatePlate Incubate Plate (e.g., 35°C for 16-20 hours) InoculatePlate->IncubatePlate ObserveGrowth Observe for Bacterial Growth (Turbidity) DetermineMIC Determine MIC (Lowest concentration with no visible growth) ObserveGrowth->DetermineMIC

Caption: Workflow for MIC determination by broth microdilution.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both Cefcapene and Cefteram, as third-generation cephalosporins, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterial cell.

G Cephalosporin Cefcapene / Cefteram (β-Lactam Antibiotic) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cephalosporin->PBP Binds to and inactivates Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis and Bacterial Death PBP->CellLysis Inhibition leads to CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for CellWall->CellLysis Disruption leads to

Caption: Signaling pathway of cephalosporin-mediated cell wall synthesis inhibition.

References

A Comparative Guide to HPLC Method Validation for Cefcapene Pivoxil Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Cefcapene pivoxil hydrochloride, a third-generation oral cephalosporin, against an alternative pharmacopoeial method. The information presented herein is supported by published experimental data to ensure objectivity and reliability.

Performance Comparison of Analytical Methods

A stability-indicating Reversed-Phase HPLC (RP-HPLC) method has been developed and validated for the determination of this compound.[1][2][3][4] This method demonstrates high selectivity, allowing for the quantification of the drug in the presence of its degradation products.[1][2][3][4] For comparison, the Japanese Pharmacopoeia outlines a Size Exclusion Chromatography (SEC) method for purity testing, which focuses on identifying polymer impurities.[5][6]

The following tables summarize the key performance parameters of these two methods.

Table 1: Chromatographic Conditions

ParameterStability-Indicating RP-HPLC Method[1][2][3][4]Japanese Pharmacopoeia SEC Method[5]
Column Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm)TSKgel G2000HHR (styrene-divinylbenzene copolymer gel)
Mobile Phase Acetonitrile and a mixture of 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride (45:55 v/v)30 mmol/L LiBr in DMF
Flow Rate 1.0 mL/min0.33 mL/min (adjusted for retention time of approx. 22 min)
Detection UV at 270 nmUV at 280 nm
Temperature 30 °C25 °C
Injection Volume Not Specified20 µL
Run Time Retention time of approx. 3.84 minRetention time of approx. 22 min

Table 2: Validation Parameters of the Stability-Indicating RP-HPLC Method [1][3][4]

Validation ParameterResult
Linearity Range 20–240 mg L⁻¹
Correlation Coefficient (r) 0.9992
Limit of Detection (LOD) 4.24 mg L⁻¹
Limit of Quantification (LOQ) 12.85 mg L⁻¹
Accuracy (Recovery) Not explicitly stated as a percentage, but the recovery test was performed at 80, 100, and 120% of the nominal concentration.
Precision The method was validated for precision.
Selectivity The method was found to be selective in the presence of degradation products.
Robustness The method was validated for robustness.

Experimental Protocols

Stability-Indicating RP-HPLC Method

This method is designed for the quantitative determination of Cefcapene pivoxil in the presence of its degradation products.[1][2][3][4]

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector is used.[4]

2. Chromatographic Conditions:

  • Column: Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm).[1][2][3][4]

  • Mobile Phase: A mixture of acetonitrile and an aqueous solution containing 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride (45:55 v/v).[1][2][3][4]

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Column Temperature: 30 °C.[1][2][3][4]

  • Detection Wavelength: 270 nm.[1][2][3][4]

3. Standard and Sample Preparation:

  • Standard and sample solutions are prepared by dissolving an accurately weighed amount of this compound in a suitable solvent, such as acetonitrile, and diluting to the desired concentration within the linear range.[1][4]

4. Forced Degradation Studies:

  • To establish the stability-indicating nature of the method, forced degradation studies are performed under various stress conditions, including acidic and oxidative environments at elevated temperatures.[1][2][3][4] For instance, degradation can be induced by dissolving the drug in 0.5 mol L⁻¹ HCl at 363 K.[1][4]

Japanese Pharmacopoeia SEC Method for Purity Testing

This method is intended for the determination of polymer impurities in this compound.[5]

1. Instrumentation:

  • An HPLC system with a UV detector is required.

2. Chromatographic Conditions:

  • Column: TSKgel G2000HHR (styrene-divinylbenzene copolymer gel, 7.8 mm ID x 30 cm).[5]

  • Mobile Phase: 30 mmol/L Lithium Bromide in Dimethylformamide (DMF).[5]

  • Flow Rate: Adjusted so that the retention time of this compound is approximately 22 minutes (around 0.33 mL/min).[5]

  • Column Temperature: 25 °C.[5]

  • Detection Wavelength: 280 nm.[5]

  • Injection Volume: 20 µL.[5]

3. Sample Preparation:

  • The sample is dissolved in the mobile phase (DMF with LiBr) for analysis.

Visualizing the Methodologies

To better understand the workflows and comparisons, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation Standard Standard Preparation Injection Inject into HPLC System Standard->Injection Sample Sample Preparation Sample->Injection MobilePhase Mobile Phase Preparation Chromatography Chromatographic Separation MobilePhase->Chromatography Injection->Chromatography Detection UV Detection (270 nm) Chromatography->Detection Linearity Linearity Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision LOD_LOQ LOD & LOQ Detection->LOD_LOQ Selectivity Selectivity Detection->Selectivity Robustness Robustness Detection->Robustness

Caption: Workflow for the validation of the stability-indicating HPLC method.

Method_Comparison cluster_rphplc Stability-Indicating RP-HPLC cluster_sec Japanese Pharmacopoeia SEC RP_Principle Principle: Partitioning based on polarity RP_Application Application: Quantification & Stability Studies RP_Principle->RP_Application RP_Column Stationary Phase: C18 (non-polar) RP_Application->RP_Column RP_MobilePhase Mobile Phase: Aqueous/Organic (polar) RP_Column->RP_MobilePhase RP_Outcome Outcome: Separates drug from polar degradation products RP_MobilePhase->RP_Outcome SEC_Principle Principle: Separation based on molecular size SEC_Application Application: Purity testing (polymer impurities) SEC_Principle->SEC_Application SEC_Column Stationary Phase: Porous polymer gel SEC_Application->SEC_Column SEC_MobilePhase Mobile Phase: Organic solvent (DMF) SEC_Column->SEC_MobilePhase SEC_Outcome Outcome: Separates large polymer impurities from smaller drug molecules SEC_MobilePhase->SEC_Outcome Cefcapene Cefcapene Pivoxil Hydrochloride Sample Cefcapene->RP_Principle Cefcapene->SEC_Principle

Caption: Comparison of RP-HPLC and SEC analytical principles.

References

A Comparative Guide to Cefcapene Pivoxil and Other Third-Generation Oral Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Third-generation cephalosporins are a cornerstone in the treatment of a wide array of bacterial infections, particularly those affecting the respiratory tract. Their broad spectrum of activity against common Gram-positive and Gram-negative pathogens makes them a frequent choice in clinical practice. This guide provides a detailed comparison of Cefcapene Pivoxil with other prominent oral third-generation cephalosporins, including Cefdinir, Cefpodoxime Proxetil, and Ceftibuten. The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding of the subtle yet significant differences among these agents.

Mechanism of Action: A Shared Pathway

Like all β-lactam antibiotics, third-generation cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. The inhibition of peptidoglycan cross-linking leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.

Third-Generation Cephalosporins Third-Generation Cephalosporins Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Third-Generation Cephalosporins->Penicillin-Binding Proteins (PBPs) Binds to and inactivates Peptidoglycan Synthesis Peptidoglycan Synthesis Penicillin-Binding Proteins (PBPs)->Peptidoglycan Synthesis Essential for Penicillin-Binding Proteins (PBPs)->Peptidoglycan Synthesis Inhibits Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity Maintains Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Integrity->Bacterial Cell Lysis Loss of leads to

Figure 1. Mechanism of action of third-generation cephalosporins.

In Vitro Activity: A Head-to-Head Comparison

The in vitro activity of cephalosporins is a critical determinant of their clinical utility. The following table summarizes the Minimum Inhibitory Concentration (MIC90) values for Cefcapene, Cefditoren (the active form of Cefditoren Pivoxil, which is structurally similar to Cefcapene), Cefdinir, Cefpodoxime, and Ceftibuten against key respiratory pathogens. Lower MIC90 values indicate greater in vitro potency.

PathogenCefcapene Pivoxil (as Cefcapene)CefdinirCefpodoxime Proxetil (as Cefpodoxime)Ceftibuten
Streptococcus pneumoniae (Penicillin-susceptible)1 µg/mL[1]≤0.03-1.5 mg/L[2]≤0.5 mg/L[3]16 mg/l[4]
Haemophilus influenzae (β-lactamase positive)0.03 µg/mL[1]1.5 mg/L[2]0.25 mg/l[5]N/A
Haemophilus influenzae (β-lactamase negative)0.03 µg/mL[1]N/A0.12 mg/l[5]N/A
Moraxella catarrhalis0.5 µg/mL[1]N/A0.50 - 1 mg/l[5]N/A
Staphylococcus aureus (Methicillin-susceptible)1 µg/mL[1]N/A4 mg/l[3]N/A
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in testing methodologies.

Pharmacokinetics: A Comparative Overview

The pharmacokinetic profiles of these oral cephalosporins influence their dosing frequency and overall efficacy. The table below presents key pharmacokinetic parameters for Cefcapene Pivoxil, Cefdinir, Cefpodoxime Proxetil, and Ceftibuten in healthy adult volunteers.

ParameterCefcapene PivoxilCefdinirCefpodoxime ProxetilCeftibuten
Dose 100-200 mg[6]100 mg[7]100-200 mg[8][9]400 mg[10]
Cmax (mg/L) 1.04 - 1.56[6]0.79[7]1.19 - 2.54[8]15.0 - 17.6[10]
tmax (h) 1.5 - 2.0[6]4.3[7]1.9 - 3.1[11]2.0 - 2.6[10]
t1/2 (h) N/A1.48[7]2.48 - 2.87[8][9]2.3 - 2.5[10]
AUC (mg·h/L) 2.94 - 4.70[6]4.04[7]14.0 (200mg)[8]73.7 - 95.3[10]
Note: Pharmacokinetic parameters are dose-dependent and can vary based on study design and patient population.

Clinical Efficacy and Safety: Insights from Clinical Trials

Head-to-head clinical trials provide the most direct evidence for comparing the efficacy and safety of different drugs.

A double-blind study comparing Cefcapene Pivoxil (450 mg/day) with Cefteram Pivoxil (600 mg/day) in 171 patients with chronic respiratory tract infections found no significant difference in clinical efficacy (80.2% for Cefcapene Pivoxil vs. 78.9% for Cefteram Pivoxil) or the rate of bacterial elimination.[12][13] Side effects were comparable between the two groups, with incidences of 6.0% for Cefcapene Pivoxil and 6.4% for Cefteram Pivoxil.[12][13]

In a study involving children with acute upper respiratory tract infections, the efficacy of Cefcapene Pivoxil was comparable to that of Cefdinir.[14] However, the incidence of side effects, particularly soft stool and diarrhea, was noted in both groups, with a higher incidence in the Cefcapene Pivoxil group in one phase of the study.[14]

Another study in children with respiratory infections found that the efficacy rates for pneumonia/bronchitis were similar for Cefcapene Pivoxil (90.9%) and amoxicillin (91.2%).[15] For pharyngitis/tonsillitis, the efficacy rates were also comparable at 96.8% and 100%, respectively.[15] The incidence of diarrhea was lower in the Cefcapene Pivoxil group (7.6%) compared to the amoxicillin group (13.6%).[15]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

The determination of Minimum Inhibitory Concentrations (MICs) is crucial for assessing the in vitro activity of an antibiotic. The broth microdilution method is a standardized procedure for this purpose.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Antibiotic Dilution Antibiotic Dilution Inoculation Inoculation Antibiotic Dilution->Inoculation Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->Inoculation Add to wells Incubation Incubation Inoculation->Incubation 35°C for 16-20h Visual Inspection Visual Inspection Incubation->Visual Inspection Check for turbidity MIC Determination MIC Determination Visual Inspection->MIC Determination Lowest concentration with no visible growth Antibiotic Stock Antibiotic Stock Antibiotic Stock->Antibiotic Dilution Serial dilution in microtiter plate Bacterial Culture Bacterial Culture Bacterial Culture->Bacterial Inoculum Standardize to 0.5 McFarland

Figure 2. Workflow for MIC determination by broth microdilution.

A detailed protocol involves preparing serial twofold dilutions of the antibiotics in a 96-well microtiter plate. A standardized inoculum of the test bacterium (typically adjusted to a 0.5 McFarland standard) is then added to each well. The plate is incubated at 35°C for 16-20 hours. The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Pharmacokinetic Study in Healthy Volunteers

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. A typical study design is a single-dose, open-label, crossover study in healthy adult volunteers.

Screening Screening Dosing Dosing Screening->Dosing Enroll eligible subjects Blood Sampling Blood Sampling Dosing->Blood Sampling Administer single oral dose Drug Concentration Analysis Drug Concentration Analysis Blood Sampling->Drug Concentration Analysis Collect samples at predefined time points Pharmacokinetic Analysis Pharmacokinetic Analysis Drug Concentration Analysis->Pharmacokinetic Analysis LC-MS/MS or HPLC Determine Cmax, tmax, t1/2, AUC Determine Cmax, tmax, t1/2, AUC Pharmacokinetic Analysis->Determine Cmax, tmax, t1/2, AUC

Figure 3. Experimental workflow for a pharmacokinetic study.

The protocol involves screening healthy volunteers to ensure they meet the inclusion criteria. After an overnight fast, a single oral dose of the antibiotic is administered. Blood samples are then collected at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose. The plasma is separated and the drug concentrations are measured using a validated analytical method such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These concentration-time data are then used to calculate key pharmacokinetic parameters.

Conclusion

Cefcapene Pivoxil demonstrates in vitro activity and pharmacokinetic properties that are broadly comparable to other oral third-generation cephalosporins. Clinical studies suggest similar efficacy and safety profiles in the treatment of respiratory tract infections. However, subtle differences in their in vitro potency against specific pathogens, as well as their pharmacokinetic profiles, may influence the choice of agent in specific clinical scenarios. This guide provides a foundational comparison to aid in further research and development in the field of antibacterial therapeutics.

References

Comparative Clinical Trial of Cefcapene Pivoxil in Respiratory Infections: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Cefcapene pivoxil with other oral antibiotics in the management of respiratory tract infections. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of data from various clinical trials to support evidence-based decision-making and future research.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefcapene, the active metabolite of the prodrug Cefcapene pivoxil, is a third-generation cephalosporin antibiotic. Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis. Like other β-lactam antibiotics, cefcapene targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains and ultimately leading to bacterial cell lysis and death.

The following diagram illustrates the bacterial peptidoglycan synthesis pathway and the inhibitory action of Cefcapene.

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/B UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC-F Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Periplasm_Lipid_II Lipid II Lipid_II->Periplasm_Lipid_II Lipid_Carrier Lipid Carrier Nascent_Peptidoglycan Nascent Peptidoglycan Periplasm_Lipid_II->Nascent_Peptidoglycan Transglycosylation Cross_linked_Peptidoglycan Cross-linked Peptidoglycan Nascent_Peptidoglycan->Cross_linked_Peptidoglycan Transpeptidation PBP Penicillin-Binding Proteins (PBPs) PBP->Cross_linked_Peptidoglycan Cefcapene Cefcapene Cefcapene->PBP Inhibition Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_A Treatment Group A (e.g., Cefcapene pivoxil) Randomization->Treatment_A Treatment_B Treatment Group B (Comparator Drug) Randomization->Treatment_B Baseline_Assessment Baseline Assessment (Clinical & Bacteriological) Treatment_Period Treatment Period (Specified Duration) Baseline_Assessment->Treatment_Period Follow_up_Assessment Follow-up Assessments (During & Post-Treatment) Treatment_Period->Follow_up_Assessment Data_Analysis Data Analysis (Efficacy & Safety) Follow_up_Assessment->Data_Analysis

A Comparative Analysis of Bacteriological Eradication Rates: Cefcapene Pivoxil versus Faropenem

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oral β-lactam antibiotics, Cefcapene pivoxil, a third-generation cephalosporin, and faropenem, a penem antibiotic, are both crucial in treating a variety of bacterial infections. This guide provides a detailed comparison of their bacteriological eradication efficacy, supported by clinical trial data and an examination of their mechanisms of action. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of these two antimicrobial agents.

Data on Bacteriological Eradication Rates

The following tables summarize the bacteriological eradication rates of Cefcapene pivoxil and faropenem from a head-to-head comparative study and individual clinical trials.

Table 1: Comparative Bacteriological Eradication Rates in Pediatric Respiratory Tract Infections [1][2]

Pathogen/IndicationTreatment GroupDosing RegimenDurationEradication Rate
Streptococcal InfectionCefcapene Pivoxil9 mg/kg/day4-6 days100%
Faropenem15 mg/kg/day4-6 days71.4%
Cefcapene Pivoxil9 mg/kg/day7-10 days75.0%
Faropenem15 mg/kg/day7-10 days70.0%

Table 2: Bacteriological Eradication Rates of Cefcapene Pivoxil in Various Infections

IndicationPathogensDosing RegimenEradication RateReference
Chronic Respiratory Tract InfectionsVarious450 mg/day60.5%[3]
Group A Streptococcal PharyngitisStreptococcus pyogenes9-10 mg/kg/day (5 days)93.8%[4]
Group A Streptococcal PharyngitisStreptococcus pyogenes9-10 mg/kg/day (10 days)96.2%[4]

Table 3: Bacteriological Eradication Rates of Faropenem in Various Infections

IndicationPathogensDosing RegimenEradication RateReference
Lower Respiratory Infections in ChildrenH. influenzae, S. pneumoniae15 mg/kg/day50.0% (H. influenzae), 18.8-46.2% (S. pneumoniae)[5]
Pediatric Bacterial InfectionsVarious15-30 mg/kg/dayOverall rate not specified, but noted as high[2]

Experimental Protocols

Detailed experimental protocols for the cited studies are summarized below, based on available information.

Comparative Study in Pediatric Respiratory Infections (Sakata H, et al.)[1][2]
  • Study Design: A prospective, multicenter, randomized, open-label comparative study.

  • Patient Population: 212 children with bacterial respiratory infections (pneumonia/bronchitis, pharyngitis/tonsillitis, acute otitis media).

  • Treatment Arms:

    • Cefcapene pivoxil (CFPN-PI): 9 mg/kg/day

    • Faropenem (FRPM): 15 mg/kg/day

    • Amoxicillin (AMPC): 30-40 mg/kg/day (as a control)

  • Bacteriological Assessment: The specific methods for sample collection (e.g., throat swabs, sputum cultures) and the criteria for bacteriological eradication were not detailed in the available abstract. Generally, this involves pre-treatment and post-treatment cultures to confirm the absence of the initial pathogen.

General Methodology for Determining Bacteriological Eradication

In clinical trials of antibacterial agents, the determination of bacteriological eradication typically follows a standardized process:

  • Baseline Sample Collection: Before initiating antibiotic therapy, relevant clinical specimens (e.g., sputum, throat swabs, urine) are collected from the patient.

  • Microbiological Culture and Identification: The collected specimens are cultured on appropriate media to isolate and identify the causative bacterial pathogen(s).

  • Antimicrobial Susceptibility Testing: The isolated bacteria are tested for their susceptibility to the study drug and other relevant antibiotics. This is often done using methods like disk diffusion or broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

  • Post-Treatment Sample Collection: After the completion of the antibiotic course, new specimens are collected from the original site of infection.

  • Evaluation of Eradication: The post-treatment samples are cultured to determine the presence or absence of the initial pathogen. Bacteriological eradication is generally defined as the absence of the original pathogen in the post-treatment culture.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both Cefcapene pivoxil and faropenem are β-lactam antibiotics that exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall.[6][7][8] This process is crucial for the survival of bacteria, as the cell wall provides structural integrity and protection from osmotic stress.

The key targets of β-lactam antibiotics are Penicillin-Binding Proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a polymer that forms the primary structural component of the bacterial cell wall. By binding to and inactivating PBPs, Cefcapene and faropenem inhibit the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.

Below is a diagram illustrating the mechanism of action of these antibiotics.

G Mechanism of Action of Cefcapene Pivoxil and Faropenem cluster_0 Bacterial Cell cluster_1 Antibiotic Action UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid-pentapeptide UDP_NAG->UDP_NAM Synthesis in Cytoplasm Lipid_II Lipid II Carrier UDP_NAM->Lipid_II Translocation across membrane Peptidoglycan_Precursor Peptidoglycan Precursor Lipid_II->Peptidoglycan_Precursor Formation of precursor Cell_Wall Growing Peptidoglycan Chain Peptidoglycan_Precursor->Cell_Wall Incorporation into cell wall PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cell_Wall->PBPs Catalyzes cross-linking Antibiotics Cefcapene / Faropenem Antibiotics->PBPs Binds to Inhibition Inhibition of Cross-linking PBPs->Inhibition Cell_Lysis Cell Lysis and Death Inhibition->Cell_Lysis

Caption: Inhibition of bacterial cell wall synthesis by Cefcapene and Faropenem.

Experimental Workflow for Determining Bacteriological Eradication

The following diagram illustrates a typical workflow for assessing the bacteriological eradication rate in a clinical trial.

G Experimental Workflow for Bacteriological Eradication Assessment Patient_Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Recruitment->Randomization Treatment_A Treatment Group A (e.g., Cefcapene pivoxil) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Faropenem) Randomization->Treatment_B Baseline_Assessment Baseline Assessment - Clinical Evaluation - Specimen Collection Baseline_Assessment->Randomization Microbiology Microbiological Analysis - Culture - Identification - Susceptibility Testing Baseline_Assessment->Microbiology Pre-treatment samples On_Treatment_Monitoring On-Treatment Monitoring - Adverse Events - Clinical Response Treatment_A->On_Treatment_Monitoring Treatment_B->On_Treatment_Monitoring End_of_Treatment_Assessment End-of-Treatment Assessment - Clinical Evaluation - Specimen Collection On_Treatment_Monitoring->End_of_Treatment_Assessment End_of_Treatment_Assessment->Microbiology Post-treatment samples Data_Analysis Data Analysis (Comparison of Eradication Rates) Microbiology->Data_Analysis Results Results and Conclusion Data_Analysis->Results

Caption: A generalized workflow for clinical trials assessing bacteriological eradication.

References

A Comparative Analysis of Cefcapene Pivoxil and Amoxicillin-Clavulanate for the Treatment of Sinusitis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the therapeutic landscape of acute bacterial sinusitis, the choice between antimicrobial agents is a critical decision driven by efficacy, safety, and pharmacological profiles. This guide provides a detailed, data-driven comparison of two prominent oral antibiotics: Cefcapene Pivoxil, a third-generation cephalosporin, and Amoxicillin-Clavulanate, a combination of a penicillin-class antibiotic and a β-lactamase inhibitor.

Executive Summary

Both Cefcapene Pivoxil and Amoxicillin-Clavulanate have demonstrated high clinical efficacy in the treatment of acute presumed bacterial rhinosinusitis. A randomized, double-blinded, open-label clinical trial found no significant difference in the rates of clinical improvement between the two drugs after two weeks of treatment.[1] However, a notable distinction was observed in their gastrointestinal tolerability, with Cefcapene Pivoxil showing a significantly lower incidence of diarrhea. While direct comparative data on bacteriological eradication rates in sinusitis is limited, evidence from respiratory tract infection studies and in-vitro susceptibility data provide valuable insights into their respective antimicrobial activities.

Data Presentation

Clinical Efficacy and Adverse Events

A head-to-head clinical trial provides the most direct comparison of the clinical performance of Cefcapene Pivoxil and Amoxicillin-Clavulanate in the treatment of acute presumed bacterial rhinosinusitis.

ParameterCefcapene PivoxilAmoxicillin-Clavulanatep-valueReference
Clinical Improvement Rate (2 weeks) 96.0%95.8%0.41[1]
Incidence of Diarrhea 3.3% (1/30 patients)20.0% (6/30 patients)0.04[1]
Pharmacokinetic Parameters

While no direct comparative pharmacokinetic study was identified, data from separate clinical trials in healthy volunteers provide a basis for comparison of their key pharmacokinetic profiles.

ParameterCefcapene Pivoxil (150 mg)Amoxicillin (500 mg)Clavulanate (125 mg)References
Time to Peak Plasma Concentration (Tmax) ~1.5 - 2.0 hours~1 hour~1 hour[2]
Maximum Plasma Concentration (Cmax) 1.24 ± 0.46 mg/L6.5 ± 1.4 mg/L2.8 ± 1.1 mg/L[2][3]
Area Under the Curve (AUCinf) 3.97 ± 1.28 hmg/L23.2 ± 10.6 hmg/L7.3 ± 2.0 h*mg/L[2][3]
Elimination Half-life (t1/2) Not specified~1.3 hours~1 hour[4]
Bacteriological Efficacy (Respiratory Tract Infections)

A multicentric randomized controlled trial in children with bacterial respiratory infections provides comparative data on bacteriological eradication rates for Cefcapene Pivoxil and Amoxicillin.

Infection TypeTreatment GroupBacteriological Eradication Rate (4-6 days)Bacteriological Eradication Rate (7-10 days)Reference
Streptococcal Infection Cefcapene Pivoxil100%75.0%[5]
Amoxicillin100%88.9%[5]

Experimental Protocols

Head-to-Head Clinical Trial in Acute Rhinosinusitis

A randomized, open-labeled, double-blinded trial was conducted on patients over 15 years of age diagnosed with acute presumed bacterial rhinosinusitis.

  • Patient Population: 60 patients with clinical signs and symptoms of acute rhinosinusitis, confirmed by paranasal sinus X-rays and nasal endoscopy.

  • Treatment Arms:

    • Cefcapene Pivoxil (CP) group (n=30): 150 mg, 3 times per day for 2 weeks.

    • Amoxicillin-Clavulanate (AMC) group (n=30): 625 mg (500 mg amoxicillin, 125 mg clavulanate), 3 times per day for 2 weeks.

  • Evaluation Points: Patients were evaluated for changes in symptoms, endoscopic findings, and adverse reactions on days 7, 14, and 28.

  • Primary Outcome: Rate of clinical improvement after 2 weeks of treatment.

Mandatory Visualization

Experimental_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (2 weeks) cluster_evaluation Evaluation cluster_outcomes Primary Outcome Enrollment 60 Patients with Acute Presumed Bacterial Rhinosinusitis Randomization Randomization Enrollment->Randomization CP_Group Cefcapene Pivoxil (150 mg, 3x/day) Randomization->CP_Group AMC_Group Amoxicillin-Clavulanate (625 mg, 3x/day) Randomization->AMC_Group Day7 Day 7 CP_Group->Day7 AMC_Group->Day7 Day14 Day 14 Day7->Day14 Day7->Day14 Day28 Day 28 Day14->Day28 Day14->Day28 Outcome Clinical Improvement Rate at 2 weeks Day14->Outcome

Clinical trial workflow for comparing Cefcapene Pivoxil and Amoxicillin-Clavulanate in sinusitis.
Signaling Pathways

Both Cefcapene Pivoxil and Amoxicillin-Clavulanate exert their bactericidal effects by targeting the bacterial cell wall synthesis pathway.

Mechanism_of_Action cluster_cefcapene Cefcapene Pivoxil cluster_amoxicillin Amoxicillin-Clavulanate Cefcapene Cefcapene PBP_C Penicillin-Binding Proteins (PBPs) Cefcapene->PBP_C Binds to & Inactivates CellWall_C Bacterial Cell Wall Synthesis PBP_C->CellWall_C Inhibits Lysis_C Cell Lysis CellWall_C->Lysis_C Disruption leads to Amoxicillin Amoxicillin PBP_A Penicillin-Binding Proteins (PBPs) Amoxicillin->PBP_A Binds to & Inactivates Clavulanate Clavulanate BetaLactamase β-Lactamase Clavulanate->BetaLactamase Inhibits BetaLactamase->Amoxicillin Inactivates CellWall_A Bacterial Cell Wall Synthesis PBP_A->CellWall_A Inhibits Lysis_A Cell Lysis CellWall_A->Lysis_A Disruption leads to

Mechanism of action for Cefcapene Pivoxil and Amoxicillin-Clavulanate.

Discussion

The comparable clinical efficacy of Cefcapene Pivoxil and Amoxicillin-Clavulanate suggests that both are viable options for the empirical treatment of acute bacterial sinusitis. The primary differentiating factor identified in the head-to-head trial is the superior gastrointestinal tolerability of Cefcapene Pivoxil, with a significantly lower incidence of diarrhea.[1] This is a crucial consideration in clinical practice, as adverse events can impact patient compliance and overall treatment success.

From a mechanistic standpoint, both antibiotics disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). Amoxicillin is a penicillin derivative, while Cefcapene is a third-generation cephalosporin.[4][6] The addition of clavulanate to amoxicillin extends its spectrum of activity to include β-lactamase-producing bacteria, which are a common cause of resistance.[4]

While direct comparative bacteriological data in sinusitis is lacking, a study on pediatric respiratory infections showed high eradication rates for both Cefcapene Pivoxil and Amoxicillin against streptococcal infections in the initial days of treatment.[5] In-vitro studies have demonstrated the activity of amoxicillin-clavulanate against common sinusitis pathogens like Streptococcus pneumoniae and Haemophilus influenzae.

The pharmacokinetic profiles indicate that both drugs are rapidly absorbed, with amoxicillin and clavulanate reaching peak plasma concentrations slightly earlier than cefcapene. The clinical significance of these differences in the context of sinusitis treatment warrants further investigation.

Conclusion

References

A Head-to-Head Comparison of Cefcapene Pivoxil and Cefpodoxime Proxetil: An Indirect Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two oral third-generation cephalosporins: Cefcapene Pivoxil and Cefpodoxime Proxetil. In the absence of direct head-to-head clinical trials, this document synthesizes available data from independent studies to offer an objective comparison of their performance. The information presented is intended to support research, scientific evaluation, and drug development efforts.

Executive Summary

Cefcapene pivoxil and cefpodoxime proxetil are both prodrugs that are hydrolyzed in the body to their active forms, cefcapene and cefpodoxime, respectively. Both are broad-spectrum cephalosporins with activity against a range of Gram-positive and Gram-negative bacteria. This guide provides an indirect comparison of their in vitro activity, pharmacokinetic profiles, and clinical efficacy and safety based on available literature.

Mechanism of Action

Both cefcapene and cefpodoxime are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the final step in peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death.

Cephalosporin_Mechanism_of_Action cluster_bacterium Bacterial Cell Cephalosporin Cephalosporin PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to & Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis & Death PBP->Cell_Lysis Inhibition leads to Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Builds MIC_Determination_Workflow Start Start Prepare_Antibiotic Prepare Serial Dilutions of Antibiotic Start->Prepare_Antibiotic Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacteria & Antibiotic Prepare_Antibiotic->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read Results Visually or with a Plate Reader Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (Clinical & Microbiological) Screening->Baseline_Assessment Randomization Randomization (1:1 ratio) Treatment_A Treatment Arm A (e.g., Cefcapene Pivoxil) Randomization->Treatment_A Treatment_B Treatment Arm B (e.g., Cefpodoxime Proxetil) Randomization->Treatment_B Treatment_Period Treatment Period (e.g., 7-14 days) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Baseline_Assessment->Randomization On_Treatment_Visits On-Treatment Visits (Assessments) Treatment_Period->On_Treatment_Visits End_of_Treatment End of Treatment Visit (Test of Cure) Treatment_Period->End_of_Treatment Follow_up Follow-up Visit (Long-term Outcome) End_of_Treatment->Follow_up Data_Analysis Data Analysis (Efficacy & Safety) Follow_up->Data_Analysis

Safety and tolerability of Cefcapene pivoxil compared to other antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and tolerability profile of Cefcapene pivoxil against other commonly used antibiotics, supported by data from clinical studies. The information is intended to assist researchers and drug development professionals in evaluating the relative safety of this third-generation oral cephalosporin.

Executive Summary

Cefcapene pivoxil generally demonstrates a favorable safety and tolerability profile, comparable to other oral cephalosporins. The most frequently reported adverse events are gastrointestinal in nature, with a notable finding of a lower incidence of diarrhea compared to amoxicillin-clavulanate. A key metabolic consideration for Cefcapene pivoxil is its potential to induce carnitine deficiency due to its pivoxil moiety, a factor that distinguishes its safety profile from antibiotics that do not contain pivalate.

Quantitative Comparison of Adverse Events

The following tables summarize the incidence of adverse events and discontinuation rates from comparative clinical trials involving Cefcapene pivoxil.

Table 1: Cefcapene Pivoxil vs. Amoxicillin-Clavulanate in Acute Rhinosinusitis [1][2]

Adverse Event CategoryCefcapene Pivoxil (n=30)Amoxicillin-Clavulanate (n=30)p-value
Gastrointestinal Complications
Diarrhea1 (4.0%)6 (25.0%)0.04
Epigastric Soreness11-
Constipation01-
Other Adverse Reactions
Insomnia10-
Rash11-
Itching10-
Treatment Discontinuation 5 (due to poor compliance, self-discontinuation, or adverse reactions)6 (due to poor compliance, self-discontinuation, or adverse reactions)NS

Table 2: Cefcapene Pivoxil vs. Cefteram Pivoxil in Chronic Respiratory Tract Infections [3][4]

ParameterCefcapene Pivoxil (n=85)Cefteram Pivoxil (n=86)
Side Effects 6.0%6.4%
Abnormal Laboratory Findings 13.9%13.9%

Table 3: Cefcapene Pivoxil vs. Cefdinir in Pediatric Acute Upper Respiratory Tract Infection [5][6]

Adverse EventCefcapene PivoxilCefdinir
Soft Stool and Diarrhea (Period I) 14%12%
Soft Stool and Diarrhea (Period II) 32%18%

Table 4: Cefcapene Pivoxil vs. Amoxicillin in Pediatric Respiratory Infection [7]

Adverse EventCefcapene PivoxilAmoxicillin
Diarrhea 7.6%13.6%

Experimental Protocols

Cefcapene Pivoxil vs. Amoxicillin-Clavulanate in Acute Rhinosinusitis[1][2]
  • Study Design: A randomized, open-label, double-blinded trial.

  • Patient Population: 60 patients over 15 years of age diagnosed with acute presumed bacterial rhinosinusitis, confirmed by paranasal sinus X-rays and nasal endoscopy.

  • Dosing Regimen:

    • Cefcapene Pivoxil Group: 150 mg, three times a day for 2 weeks.

    • Amoxicillin-Clavulanate Group: 625 mg (500 mg amoxicillin), three times a day for 2 weeks.

  • Monitoring and Reporting of Adverse Events: Patients were evaluated for changes in symptoms, endoscopic findings, and any adverse reactions on days 7, 14, and 28.

Cefcapene Pivoxil vs. Cefteram Pivoxil in Chronic Respiratory Tract Infections[3][4]
  • Study Design: A double-blind, comparative clinical study.

  • Patient Population: 171 patients with chronic respiratory tract infections.

  • Dosing Regimen:

    • Cefcapene Pivoxil Group: 450 mg/day.

    • Cefteram Pivoxil Group: 600 mg/day.

  • Monitoring and Reporting of Adverse Events: Side effects and abnormal laboratory findings were recorded and compared between the two groups.

Cefcapene Pivoxil vs. Cefdinir in Pediatric Acute Upper Respiratory Tract Infection[5][6]
  • Study Design: A comparative study divided into two periods due to a change in the Cefcapene pivoxil formulation.

  • Patient Population: Children with acute upper respiratory tract infection.

  • Dosing Regimen:

    • Cefcapene Pivoxil Group: 9 mg/kg daily for five days.

    • Cefdinir Group: 15 mg/kg daily for five days.

  • Monitoring and Reporting of Adverse Events: The incidence of side effects, primarily soft stool and diarrhea, was recorded for both treatment groups in each study period.

Signaling Pathway and Experimental Workflow

Mechanism of Cefcapene Pivoxil-Induced Carnitine Deficiency

Cefcapene pivoxil, like other antibiotics containing a pivoxil moiety, undergoes hydrolysis in the body, releasing pivalic acid. This pivalic acid is then conjugated with carnitine to form pivaloyl carnitine, which is subsequently excreted in the urine. This process can lead to a depletion of the body's carnitine stores, potentially resulting in secondary carnitine deficiency.[8][9][10] Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, the primary energy source for many tissues.

cluster_absorption Intestinal Absorption & Metabolism cluster_carnitine_depletion Systemic Carnitine Depletion cluster_adverse_outcome Adverse Outcome CP Cefcapene Pivoxil (Oral Administration) Hydrolysis Hydrolysis in Intestinal Mucosa CP->Hydrolysis Cefcapene Cefcapene (Active) Entering Systemic Circulation Hydrolysis->Cefcapene Pivalate Pivalic Acid Entering Systemic Circulation Hydrolysis->Pivalate Conjugation Conjugation with Pivalic Acid Pivalate->Conjugation Carnitine Free Carnitine Pool Carnitine->Conjugation PivaloylCarnitine Pivaloyl Carnitine Conjugation->PivaloylCarnitine Excretion Renal Excretion PivaloylCarnitine->Excretion ReducedCarnitine Reduced Systemic Carnitine Levels Excretion->ReducedCarnitine ImpairedFA Impaired Fatty Acid Oxidation ReducedCarnitine->ImpairedFA Hypoglycemia Hypoglycemia/ Encephalopathy ImpairedFA->Hypoglycemia

Caption: Metabolic pathway of Cefcapene Pivoxil leading to potential carnitine deficiency.

General Experimental Workflow for Comparative Antibiotic Safety Trials

The following diagram illustrates a typical workflow for a randomized controlled trial comparing the safety and tolerability of two antibiotics.

cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis & Reporting PatientRecruitment Patient Recruitment (Defined Inclusion/Exclusion Criteria) Randomization Randomization PatientRecruitment->Randomization GroupA Group A (Cefcapene Pivoxil) Randomization->GroupA 1:1 GroupB Group B (Comparator Antibiotic) Randomization->GroupB TreatmentAdmin Treatment Administration (Defined Dosing & Duration) GroupA->TreatmentAdmin GroupB->TreatmentAdmin AdverseEventMonitoring Adverse Event Monitoring (Patient Diaries, Clinical Visits, Laboratory Tests) TreatmentAdmin->AdverseEventMonitoring DataCollection Data Collection & Blinding AdverseEventMonitoring->DataCollection StatisticalAnalysis Statistical Analysis (Comparison of AE rates, p-values) DataCollection->StatisticalAnalysis Results Results & Conclusion on Safety and Tolerability StatisticalAnalysis->Results

Caption: Generalized workflow for a comparative clinical trial on antibiotic safety.

References

Safety Operating Guide

Proper Disposal of Cefcapene Pivoxil Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of Cefcapene pivoxil hydrochloride, a third-generation cephalosporin antibiotic, is critical for maintaining laboratory safety and environmental protection. This document outlines the necessary procedures for researchers, scientists, and drug development professionals.

This compound, as with all β-lactam antibiotics, requires specific disposal methods to mitigate the risk of environmental contamination and the development of antibiotic resistance. The primary method for rendering this compound inactive is through chemical degradation via alkaline hydrolysis.

Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal procedures, it is imperative to don the appropriate personal protective equipment to prevent skin and eye contact. The Safety Data Sheet (SDS) for this compound specifies the following PPE:

Protective EquipmentSpecification
Eye/Face ProtectionTightly fitting safety goggles or a face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber).
Skin and Body ProtectionLaboratory coat, long pants, and closed-toe shoes.

Ensure that all procedures are conducted within a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. An accessible safety shower and eyewash station are mandatory.

Step-by-Step Disposal Procedure

This procedure is designed for the inactivation and disposal of small quantities of this compound typically found in a research laboratory setting.

1. Preparation of the Inactivation Solution:

  • Prepare a 1 M sodium hydroxide (NaOH) solution.

2. Inactivation of this compound Waste:

  • For solid waste (e.g., unused powder), dissolve it in a suitable solvent at a low concentration before proceeding.

  • For liquid waste (e.g., solutions from experiments), ensure the concentration of this compound is known.

  • Slowly add the 1 M NaOH solution to the antibiotic waste. A general recommendation is to use a volume of 1 M NaOH at least equal to the volume of the antibiotic waste solution to ensure the final pH is sufficiently alkaline to induce hydrolysis.

  • Note: Cefcapene pivoxil has been observed to precipitate in alkaline solutions.[1][2][3] This is an expected part of the process. The entire resulting mixture, including the precipitate, should be treated as waste.

  • Allow the mixture to stand for a minimum of 24 hours to ensure complete hydrolysis and inactivation of the β-lactam ring.[4]

3. Neutralization:

  • After the inactivation period, carefully neutralize the alkaline waste solution by slowly adding a suitable acid (e.g., 1 M hydrochloric acid).

  • Use pH indicator strips or a calibrated pH meter to monitor the pH, aiming for a neutral range (pH 6-8).

4. Final Disposal:

  • The neutralized waste, containing the inactivated this compound and any precipitate, should be collected in a designated hazardous waste container.

  • Label the container clearly as "Neutralized this compound Waste."

  • Dispose of the container through your institution's hazardous waste management program, in accordance with all local, state, and federal regulations.[5]

  • Do not dispose of the treated or untreated waste down the drain.

Experimental Protocol: Alkaline Hydrolysis of β-Lactam Antibiotics

The recommended disposal procedure is based on the principle of alkaline hydrolysis to break the β-lactam ring, rendering the antibiotic inactive. Studies have shown that 1 M sodium hydroxide is effective for this purpose.[4] While specific kinetic data for this compound's degradation in alkaline solution is limited due to its precipitation, this method is broadly applicable to β-lactam antibiotics.[1][2][3][4]

G cluster_start cluster_ppe cluster_inactivation cluster_neutralization cluster_disposal cluster_end start Start: Cefcapene Pivoxil Hydrochloride Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First inactivation Inactivation: Add 1 M NaOH Solution (Allow to stand for 24 hours) ppe->inactivation Proceed with Caution neutralization Neutralization: Adjust pH to 6-8 with 1 M HCl inactivation->neutralization After 24h disposal Collect in Labeled Hazardous Waste Container neutralization->disposal end_node Dispose via Institutional Hazardous Waste Program disposal->end_node

Disposal Workflow for this compound

Chemical Incompatibility

It is crucial to be aware of the chemical incompatibilities of this compound to prevent hazardous reactions during storage and disposal.

Incompatible Materials
Strong Acids
Strong Alkalis
Strong Oxidizing Agents
Strong Reducing Agents

Source: this compound Safety Data Sheet[6]

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to themselves and the ecosystem. Always consult your institution's specific safety and waste disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cefcapene Pivoxil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the protection of laboratory personnel when working with active pharmaceutical ingredients such as Cefcapene pivoxil hydrochloride. This guide provides clear, step-by-step procedures for the safe handling and disposal of this third-generation cephalosporin antibiotic, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount in preventing accidental exposure and ensuring a secure laboratory environment.

This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, stringent safety measures must be implemented throughout the handling and disposal processes.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate Personal Protective Equipment is the most critical factor in mitigating the risks associated with handling this compound. The following table outlines the mandatory PPE for all personnel involved in its handling.

PPE CategoryItemSpecifications
Hand Protection GlovesNitrile or neoprene, powder-free. Double gloving is recommended. Change gloves every 30-60 minutes or immediately if contaminated.[2][3]
Body Protection Gown/Lab CoatDisposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3]
Eye & Face Protection Safety Goggles/Face ShieldTightly fitting safety goggles with side-shields or a full-face shield.[1][4][5]
Respiratory Protection Respirator/Dust MaskA NIOSH-approved N95 or higher respirator should be worn to prevent inhalation of dust particles.[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential. The following workflow diagram and procedural steps provide a clear guide for safe operations.

cluster_receiving Receiving & Storage cluster_preparation Preparation & Handling cluster_cleanup Decontamination & Disposal receiving Receiving storage Secure Storage receiving->storage Inspect & Log ppe Don PPE storage->ppe Transport to Work Area weighing Weighing in Ventilated Enclosure ppe->weighing dissolution Dissolution weighing->dissolution experiment Experimental Use dissolution->experiment decontaminate_surfaces Decontaminate Surfaces experiment->decontaminate_surfaces decontaminate_equipment Decontaminate Equipment experiment->decontaminate_equipment waste_segregation Segregate Waste decontaminate_surfaces->waste_segregation decontaminate_equipment->waste_segregation ppe_removal Doff PPE waste_segregation->ppe_removal

Figure 1: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Log the material into your chemical inventory.

    • Store in a cool, dry, well-ventilated, and securely locked area, away from incompatible materials such as strong oxidizing agents.[1][6] Keep the container tightly closed.[1][6]

  • Preparation and Handling:

    • Before handling, ensure a safety shower and eyewash station are readily accessible.[1][7]

    • Don the appropriate PPE as outlined in the table above.

    • Conduct all weighing and handling of the powdered form within a certified chemical fume hood or other ventilated enclosure to avoid dust formation.[1][6][7]

    • Avoid breathing any dust or vapors.[1][6][8]

    • Prevent contact with skin and eyes.[1][8]

  • Decontamination and Waste Management:

    • Following the completion of work, decontaminate all surfaces and equipment.

    • Segregate all waste materials containing this compound.

    • Carefully doff PPE, avoiding contact with contaminated surfaces, and dispose of it as hazardous waste.

    • Thoroughly wash hands and any exposed skin with soap and water after removing PPE.[1]

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

start Waste Generated is_empty Is Container Empty? start->is_empty is_contaminated Is Material Contaminated? start->is_contaminated dispose_container Dispose as Non-Hazardous Waste (if rinsed) is_empty->dispose_container Yes dispose_hazardous Dispose as Hazardous Chemical Waste is_empty->dispose_hazardous No is_contaminated->dispose_hazardous Yes consult_ehs Consult EHS for Guidance is_contaminated->consult_ehs Uncertain

Figure 2: Decision Tree for Disposal of this compound Waste.

Disposal Protocol:

  • Waste Identification: All materials that have come into contact with this compound, including unused product, contaminated labware, and PPE, must be considered hazardous waste.

  • Waste Segregation:

    • Collect all solid waste, including contaminated gloves, gowns, and lab supplies, in a designated, clearly labeled, and sealed hazardous waste container.

    • Collect liquid waste in a separate, compatible, and labeled hazardous waste container.

  • Container Management:

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated satellite accumulation area.

  • Final Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.[6][9]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

By implementing these safety and logistical measures, you can significantly minimize the risks associated with handling this compound, fostering a culture of safety and responsibility within your research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefcapene pivoxil hydrochloride
Reactant of Route 2
Reactant of Route 2
Cefcapene pivoxil hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.